Product packaging for Eupalinilide D(Cat. No.:)

Eupalinilide D

Katalognummer: B150144
Molekulargewicht: 314.76 g/mol
InChI-Schlüssel: JNRJLCSYIQFLDS-DKLFCYGSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Eupalinilide D is a useful research compound. Its molecular formula is C15H19ClO5 and its molecular weight is 314.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H19ClO5 B150144 Eupalinilide D

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(3aR,4R,6R,6aS,7R,9aR,9bR)-6-(chloromethyl)-4,6,7-trihydroxy-9-methyl-3-methylidene-4,5,6a,7,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClO5/c1-6-3-8(17)12-10(6)13-11(7(2)14(19)21-13)9(18)4-15(12,20)5-16/h3,8-13,17-18,20H,2,4-5H2,1H3/t8-,9-,10+,11-,12-,13-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNRJLCSYIQFLDS-DKLFCYGSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(C2C1C3C(C(CC2(CCl)O)O)C(=C)C(=O)O3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@H]([C@@H]2[C@H]1[C@@H]3[C@@H]([C@@H](C[C@@]2(CCl)O)O)C(=C)C(=O)O3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Structural Elucidation of Eupalinilide D: A Technical Guide to NMR Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinilide D is a sesquiterpenoid lactone, a class of natural products known for their diverse and potent biological activities. The precise determination of their complex molecular structures is a critical step in understanding their therapeutic potential and mechanism of action. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the structural elucidation of such novel compounds. This technical guide provides an in-depth overview of the methodologies and data interpretation involved in determining the structure of this compound using a suite of NMR experiments. While the specific experimental NMR data for this compound from its primary literature source could not be accessed for this guide, we will present a comprehensive framework for its structural determination based on established principles and data from closely related analogues.

Experimental Protocols

The structural elucidation of a natural product like this compound involves a systematic workflow from isolation to final structure confirmation.

Isolation of this compound

The initial step involves the extraction of the compound from its natural source, typically a plant matrix. A general procedure is as follows:

  • Extraction: The dried and powdered plant material is subjected to solvent extraction, often starting with a non-polar solvent and progressively moving to more polar solvents to fractionate compounds based on polarity.

  • Chromatographic Separation: The crude extract is then subjected to a series of chromatographic techniques to isolate the pure compound. This multi-step process commonly includes:

    • Column Chromatography: Using silica gel or other stationary phases to achieve initial separation.

    • High-Performance Liquid Chromatography (HPLC): A high-resolution technique, often employing reversed-phase columns (e.g., C18), to purify the compound to homogeneity.

  • Purity Assessment: The purity of the isolated this compound is confirmed using analytical techniques such as HPLC and Mass Spectrometry.

NMR Spectroscopy

Once a pure sample is obtained, a series of NMR experiments are conducted to determine its chemical structure.

  • Sample Preparation: A few milligrams of the purified this compound are dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) and placed in an NMR tube. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing.

  • NMR Experiments: A standard suite of 1D and 2D NMR experiments are performed on a high-field NMR spectrometer (e.g., 500 MHz or higher). These experiments include:

    • ¹H NMR (Proton NMR): Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

    • ¹³C NMR (Carbon NMR): Reveals the number of different types of carbon atoms in the molecule.

    • DEPT (Distortionless Enhancement by Polarization Transfer): Helps in distinguishing between CH, CH₂, and CH₃ groups.

    • COSY (Correlation Spectroscopy): A 2D experiment that shows correlations between protons that are coupled to each other, typically through two or three bonds.

    • HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that identifies direct one-bond correlations between protons and the carbon atoms they are attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations between protons and carbons that are two or three bonds away, crucial for connecting different parts of the molecule.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D experiment that identifies protons that are close to each other in space, providing insights into the stereochemistry of the molecule.

Data Presentation: Hypothetical NMR Data for this compound

Due to the inaccessibility of the original experimental data, the following tables are presented for illustrative purposes to demonstrate how the NMR data for this compound would be organized. These tables are based on typical chemical shift values for sesquiterpenoid lactones.

Table 1: Hypothetical ¹H (500 MHz) and ¹³C NMR (125 MHz) Data for this compound in CDCl₃

PositionδC (ppm)δH (ppm), Multiplicity (J in Hz)
145.22.50, m
228.11.80, m; 1.95, m
335.52.10, m
4140.1
5125.35.50, d (5.0)
682.44.80, t (8.0)
750.12.90, m
875.64.20, dd (8.0, 4.0)
940.22.20, m; 2.40, m
1038.9
11139.8
12170.5
13121.26.20, d (3.0); 5.80, d (3.0)
1420.51.10, d (7.0)
1518.21.25, s

Table 2: Hypothetical Key 2D NMR Correlations (COSY and HMBC) for this compound

Proton(s)COSY Correlations (H-H)HMBC Correlations (H-C)
H-1H-2, H-5C-2, C-5, C-10, C-15
H-5H-6C-4, C-6, C-10
H-6H-5, H-7C-5, C-7, C-11, C-12
H-8H-7, H-9C-6, C-7, C-9, C-10
H-13C-7, C-11, C-12
H-14H-3C-2, C-3, C-4
H-15C-1, C-9, C-10

Visualization of the Elucidation Process

The following diagrams illustrate the general workflow and the logical connections made during the structural elucidation process.

experimental_workflow plant Plant Material (Eupatorium lindleyanum) extraction Solvent Extraction plant->extraction crude_extract Crude Extract extraction->crude_extract column_chrom Column Chromatography crude_extract->column_chrom fractions Fractions column_chrom->fractions hplc HPLC Purification fractions->hplc pure_compound Pure this compound hplc->pure_compound nmr 1D & 2D NMR Analysis pure_compound->nmr structure Structure Elucidation nmr->structure final_structure Final Structure of this compound structure->final_structure

Caption: General experimental workflow for the isolation and structural elucidation of a natural product.

nmr_correlations cluster_cosy COSY Correlations (H-H) cluster_hmbc HMBC Correlations (H-C) cluster_hsqc HSQC Correlation (C-H) H1 H-1 H2 H-2 H1->H2 H3 H-3 H2->H3 H1_c H-1 C10 C-10 H1_c->C10 2J C5 C-5 H1_c->C5 3J C1 C-1 H1_h H-1 C1->H1_h 1J

Caption: Logical relationships of key 2D NMR correlations used in structural elucidation.

Interpretation of NMR Data

The structural elucidation of this compound is a puzzle where each piece of NMR data provides a vital clue.

  • ¹H and ¹³C NMR: The chemical shifts in the ¹H and ¹³C NMR spectra provide initial information about the types of protons and carbons present (e.g., olefinic, oxygenated, methyl groups). The integration of proton signals indicates the number of protons of each type.

  • DEPT: This experiment confirms the number of methyl (CH₃), methylene (CH₂), and methine (CH) groups, which is essential for determining the carbon skeleton.

  • COSY: The COSY spectrum reveals proton-proton coupling networks. By "walking" through the COSY correlations, it is possible to piece together fragments of the molecule, such as spin systems in aliphatic chains or rings.

  • HSQC: The HSQC spectrum unambiguously assigns each proton to its directly attached carbon atom. This is a crucial step in building the carbon framework.

  • HMBC: The HMBC spectrum is often the key to the final structure. It reveals long-range (2- and 3-bond) correlations between protons and carbons. These correlations are used to connect the fragments identified from the COSY data and to place quaternary carbons and heteroatoms within the molecular structure.

  • NOESY: The NOESY spectrum provides information about the through-space proximity of protons. This is instrumental in determining the relative stereochemistry of the molecule, i.e., the 3D arrangement of atoms and functional groups.

By systematically analyzing and integrating the data from all these NMR experiments, the complete planar structure and relative stereochemistry of this compound can be unequivocally determined.

Conclusion

The structural elucidation of novel natural products like this compound is a complex but systematic process that relies heavily on the power of modern NMR spectroscopy. A combination of 1D and 2D NMR experiments provides a wealth of information that, when pieced together, reveals the intricate molecular architecture of these compounds. This detailed structural knowledge is fundamental for any further research into their biological activity and potential as future therapeutic agents. While the specific NMR data for this compound was not available for this guide, the outlined methodologies and principles provide a robust framework for any researcher, scientist, or drug development professional involved in the exciting field of natural product chemistry.

Eupalinilide D: A Technical Guide on its Natural Source and Abundance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinilide D is a member of the guaiane-type sesquiterpene lactone family, a class of natural products known for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the natural source, abundance, and isolation of this compound. Due to the limited specific data available for this compound, this guide also incorporates information on closely related eupalinilides isolated from the same source to provide a broader context for researchers.

Natural Source

This compound is a naturally occurring compound isolated from the plant Eupatorium lindleyanum.[1][2] This herbaceous perennial, belonging to the Asteraceae family, is native to East Asia, including China, Japan, Korea, and Siberia, and has a history of use in traditional medicine.[2] The whole plant is typically utilized for the extraction and isolation of its chemical constituents, which include a variety of sesquiterpene lactones, flavonoids, and phenolic acids.[1][3]

Abundance of Eupalinilides in Eupatorium lindleyanum

The following table summarizes the yield of Eupalinilides A and B, and another sesquiterpenoid lactone, from a preparative isolation experiment, offering a proxy for the potential abundance of related compounds like this compound.

CompoundAmount of Starting Material (n-butanol fraction)Yield (mg)Purity (%)
3β-hydroxy-8β-[4'-hydroxy-tigloyloxy]-costunolide540 mg10.891.8
Eupalinolide A540 mg17.997.9
Eupalinolide B540 mg19.397.1

Data from a preparative isolation using High-Speed Counter-Current Chromatography (HSCCC).[5]

Experimental Protocols: Isolation of Sesquiterpene Lactones from Eupatorium lindleyanum

The following is a generalized protocol for the isolation of sesquiterpene lactones, including eupalinilides, from Eupatorium lindleyanum, synthesized from methodologies reported in the literature.

1. Plant Material and Extraction:

  • Air-dried and powdered whole plants of Eupatorium lindleyanum are subjected to extraction with a solvent such as 95% ethanol at room temperature.

  • The resulting extract is concentrated under reduced pressure to yield a crude extract.

2. Fractionation:

  • The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.

  • The sesquiterpene lactones are typically enriched in the ethyl acetate and n-butanol fractions.

3. Chromatographic Separation:

  • The enriched fractions are subjected to various chromatographic techniques for the isolation of individual compounds.

    • Silica Gel Column Chromatography: The fraction is applied to a silica gel column and eluted with a gradient of solvents, for example, a hexane-ethyl acetate or chloroform-methanol mixture.

    • Sephadex LH-20 Column Chromatography: Further purification can be achieved using a Sephadex LH-20 column with methanol as the eluent.

    • High-Speed Counter-Current Chromatography (HSCCC): This technique is effective for the preparative separation of sesquiterpene lactones. A common two-phase solvent system is n-hexane-ethyl acetate-methanol-water.[5]

    • Preparative High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds is often performed using preparative HPLC with a suitable column (e.g., C18) and a mobile phase such as a methanol-water or acetonitrile-water gradient.

4. Structure Elucidation:

  • The chemical structures of the isolated compounds are determined using spectroscopic methods, including:

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

    • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed chemical structure and stereochemistry.

Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding the signaling pathways directly modulated by this compound. However, research on the closely related compound, Eupalinilide B, has identified its inhibitory effect on Lysine-specific demethylase 1 (LSD1), a key enzyme in epigenetic regulation.[6] The inhibition of LSD1 by Eupalinilide B leads to downstream effects that suppress cancer cell proliferation and epithelial-mesenchymal transition (EMT).[6] This provides a valuable framework for investigating the potential biological activities of this compound.

Visualizations

Experimental Workflow for Sesquiterpene Lactone Isolation

experimental_workflow start Powdered Eupatorium lindleyanum Plant Material extraction Extraction (e.g., 95% Ethanol) start->extraction concentration Concentration (Crude Extract) extraction->concentration fractionation Solvent Partitioning (e.g., Petroleum Ether, Ethyl Acetate, n-Butanol) concentration->fractionation chromatography Chromatographic Separation fractionation->chromatography silica_gel Silica Gel Column Chromatography chromatography->silica_gel Initial Separation sephadex Sephadex LH-20 silica_gel->sephadex Further Purification hsccc HSCCC sephadex->hsccc Alternative/Preparative Separation prep_hplc Preparative HPLC hsccc->prep_hplc Final Purification isolated_compounds Isolated Sesquiterpene Lactones (including this compound) prep_hplc->isolated_compounds structure_elucidation Structure Elucidation (MS, NMR) isolated_compounds->structure_elucidation signaling_pathway eupalinilide_b Eupalinilide B lsd1 LSD1 (Lysine-specific demethylase 1) eupalinilide_b->lsd1 Inhibits histone_demethylation Histone Demethylation (e.g., H3K4me1/2, H3K9me1/2) lsd1->histone_demethylation gene_transcription Altered Gene Transcription histone_demethylation->gene_transcription emt Suppression of Epithelial-Mesenchymal Transition (EMT) gene_transcription->emt proliferation Inhibition of Cancer Cell Proliferation gene_transcription->proliferation

References

Preliminary Biological Screening of Eupalinilide D: A Review of Available Data on Analogues

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for direct biological screening data on Eupalinilide D has yielded limited specific information. However, significant research has been conducted on its close analogues, Eupalinilide B and E, revealing potential anticancer and hematopoietic activities. This guide summarizes the available biological data on these related compounds to provide insights into the potential therapeutic avenues for the Eupalinilide family of natural products.

Lack of Specific Data for this compound

Anticancer Activity of Eupalinilide Analogues

Eupalinilide B

Eupalinilide B has demonstrated notable anti-proliferative effects against various cancer cell lines.[1] It has been identified as a novel anti-cancer agent that inhibits the proliferation and epithelial-mesenchymal transition in laryngeal cancer cells.[1] A key mechanism of its action is the selective inhibition of Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in various cancers.[1]

Table 1: Anti-proliferative Activity of Eupalinilide B [1]

Cell LineCancer TypeIC50 (µM)
TU686Laryngeal Cancer6.73
TU212Laryngeal Cancer1.03
M4eLaryngeal Cancer3.12
AMC-HN-8Laryngeal Cancer2.13
Hep-2Laryngeal Cancer9.07
LCCLaryngeal Cancer4.20
BFTC-905Bladder CancerNot specified
MGC803Gastric CancerNot specified
HL-60LeukemiaNot specified
A549Lung CancerNot specified
Eupalinilide E

Eupalinilide E has shown potent and selective cytotoxic activity against the human lung cancer cell line A549, which is known for its KRAS mutation that confers resistance to some chemotherapeutic agents.[2] The IC50 value for this activity was reported to be a remarkably low 28 nM.[2] Interestingly, it showed no activity against the P388 leukemia cell line, suggesting a selective mechanism of action.[2]

Table 2: Cytotoxic Activity of Eupalinilide E [2]

Cell LineCancer TypeIC50
A549Lung Cancer (KRAS mutation)28 nM
P-388LeukemiaNo activity

Hematopoietic Stem and Progenitor Cell (HSPC) Expansion

Eupalinilide E has been identified as a promoter of the ex vivo expansion of human hematopoietic stem and progenitor cells (HSPCs).[3][4][5][6][7][8] This activity is significant as it could address the limited supply of HSPCs for bone marrow transplants and the treatment of various blood disorders.[5][6][7] Eupalinilide E was found to inhibit the differentiation of these cells, leading to an increase in the number of clinically valuable progenitor cells.[4][6][7] This effect was observed to be additive with aryl hydrocarbon receptor (AhR) antagonists, which are also known to expand HSCs.[4]

Experimental Protocols

Anti-proliferative Assay for Eupalinilide B

The anti-proliferative activity of Eupalinilide B was evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Laryngeal cancer cell lines (TU686, TU212, M4e, AMC-HN-8, Hep-2, and LCC) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells were seeded in 96-well plates and treated with various concentrations of Eupalinilide B for a specified period.

  • MTT Assay: After incubation, MTT solution was added to each well, and the plates were incubated to allow the formation of formazan crystals by viable cells.

  • Data Analysis: The formazan crystals were dissolved in a solubilization solution (e.g., DMSO), and the absorbance was measured at a specific wavelength using a microplate reader. The IC50 values were then calculated from the dose-response curves.

LSD1 Inhibition Assay

The inhibitory effect of Eupalinilide B on LSD1 activity was assessed to understand its mechanism of action.

  • Enzyme and Substrate: Recombinant human LSD1 and its substrate (e.g., H3K9me1 or H3K9me2) were used.

  • Inhibition Assay: Eupalinilide B at a concentration of 1000 nM was incubated with LSD1. The inhibitory rates against LSD1, MAO-A, and MAO-B were measured to determine selectivity.[1]

  • Dialysis Experiment: A dialysis experiment was conducted to determine if the inhibition was reversible.[1]

Visualizing Experimental Workflows

General Workflow for In Vitro Cytotoxicity Screening

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound Eupalinilide Analogue Treatment Treatment with Compound Compound->Treatment CellLines Cancer Cell Lines Seeding Cell Seeding in Plates CellLines->Seeding Seeding->Treatment Incubation Incubation Period Treatment->Incubation MTT MTT Assay Incubation->MTT Absorbance Absorbance Measurement MTT->Absorbance IC50 IC50 Calculation Absorbance->IC50

Caption: A generalized workflow for evaluating the in vitro cytotoxicity of Eupalinilide analogues.

Proposed Mechanism of Action for Eupalinilide B in Laryngeal Cancer

EupalinilideB Eupalinilide B LSD1 LSD1 Inhibition EupalinilideB->LSD1 EMT Epithelial-Mesenchymal Transition (EMT) Inhibition LSD1->EMT Proliferation Cell Proliferation Inhibition LSD1->Proliferation Anticancer Anticancer Effect EMT->Anticancer Proliferation->Anticancer

Caption: The proposed mechanism of Eupalinilide B's anticancer effect through LSD1 inhibition.

References

Eupalinilide D: An Inquiry into Its Cytotoxic Profile Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A notable gap in the scientific literature currently exists regarding the specific cytotoxic activities of Eupalinilide D against cancer cell lines. While its chemical analogues, Eupalinilide B and E, have been the subject of several investigations, data detailing the in vitro and in vivo efficacy of this compound, its mechanisms of action, and the signaling pathways it may modulate in cancer cells remain conspicuously absent from published research.

This technical overview, therefore, serves to highlight the current state of knowledge surrounding the broader Eupalinilide family, drawing attention to the well-documented cytotoxic properties of its related compounds to underscore the potential, yet unconfirmed, therapeutic relevance of this compound. The content herein is intended for researchers, scientists, and drug development professionals who may be considering avenues for novel anticancer agent discovery.

The Eupalinilide Family: A Source of Bioactive Sesquiterpene Lactones

The Eupalinilides are a class of sesquiterpene lactones isolated from plants of the Eupatorium genus. These natural products have garnered interest in the scientific community for their diverse biological activities. Notably, research has focused on the anticancer potential of several members of this family.

Cytotoxic Activity of Eupalinilide Analogues

While data on this compound is unavailable, studies on Eupalinilide B and E have demonstrated significant cytotoxic effects across a range of cancer cell lines.

Eupalinilide B

Eupalinilide B has been identified as a potent inhibitor of cancer cell proliferation. Research has indicated that it exerts its effects through the inhibition of Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in tumorigenesis.[1]

Table 1: Cytotoxic Activity of Eupalinilide B against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
TU686Laryngeal Cancer6.73[1]
TU212Laryngeal Cancer1.03[1]
M4eLaryngeal Cancer3.12[1]
AMC-HN-8Laryngeal Cancer2.13[1]
Hep-2Laryngeal Cancer9.07[1]
LCCLaryngeal Cancer4.20[1]
P-388LeukemiaPotent[2]
A-549Lung CancerPotent[2]
BGC-823Gastric CancerPotent[2]
SMMC-7721Hepatocellular CarcinomaPotent[2]
HL-60LeukemiaPotent[2]

Note: "Potent" indicates that the source cited strong cytotoxic activity without providing a specific IC50 value.

Eupalinilide E

Eupalinilide E has also been noted for its cytotoxic properties, particularly against lung cancer cells.[3][4] Interestingly, it has also been investigated for its role in promoting the expansion of hematopoietic stem and progenitor cells.[5][6][7]

Postulated Mechanism of Action: Insights from Analogues

The established mechanism of action for Eupalinilide B provides a potential framework for investigating this compound. The inhibition of LSD1 by Eupalinilide B leads to downstream effects that hinder cancer cell proliferation and epithelial-mesenchymal transition (EMT).[1]

Below is a conceptual workflow illustrating the experimental approach that could be employed to investigate the cytotoxic activity of this compound.

G cluster_0 In Vitro Cytotoxicity Assessment cluster_1 Mechanism of Action Studies cluster_2 Signaling Pathway Elucidation Cancer Cell Lines Cancer Cell Lines This compound Treatment This compound Treatment Cancer Cell Lines->this compound Treatment Cytotoxicity Assay (e.g., MTT, SRB) Cytotoxicity Assay (e.g., MTT, SRB) This compound Treatment->Cytotoxicity Assay (e.g., MTT, SRB) IC50 Determination IC50 Determination Cytotoxicity Assay (e.g., MTT, SRB)->IC50 Determination Apoptosis Assays (e.g., Annexin V) Apoptosis Assays (e.g., Annexin V) IC50 Determination->Apoptosis Assays (e.g., Annexin V) Cell Cycle Analysis Cell Cycle Analysis IC50 Determination->Cell Cycle Analysis Western Blot (Signaling Proteins) Western Blot (Signaling Proteins) IC50 Determination->Western Blot (Signaling Proteins) Identify Modulated Proteins Identify Modulated Proteins Western Blot (Signaling Proteins)->Identify Modulated Proteins Pathway Analysis Pathway Analysis Identify Modulated Proteins->Pathway Analysis Target Validation Target Validation Pathway Analysis->Target Validation

Conceptual workflow for investigating this compound.

Future Directions and a Call for Research

The lack of data on the cytotoxic activity of this compound represents a significant knowledge gap. Given the potent anticancer effects of its analogues, a thorough investigation into this compound is warranted. Future research should prioritize:

  • Isolation and Characterization: Ensuring a pure and well-characterized supply of this compound for biological screening.

  • Broad-Spectrum Cytotoxicity Screening: Testing this compound against a diverse panel of cancer cell lines to determine its potency and selectivity.

  • Mechanistic Studies: Elucidating the molecular mechanisms by which this compound exerts its effects, including its potential to induce apoptosis, cell cycle arrest, or other forms of cell death.

  • Target Identification: Identifying the specific molecular targets of this compound to understand its mode of action.

The exploration of this compound's cytotoxic profile holds the promise of uncovering a novel and potent anticancer agent. It is hoped that this overview will stimulate further research into this potentially valuable natural product.

References

Eupalinilide E: A Technical Guide to its Impact on Hematopoietic Stem Cell Proliferation

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: Initial inquiries regarding "Eupalinilide D" have led to substantial research on a closely related compound, Eupalinilide E . The available scientific literature robustly supports the significant role of Eupalinilide E in the modulation of hematopoietic stem cell proliferation. This document will focus on the properties and effects of Eupalinilide E.

Executive Summary

Eupalinilide E, a natural product isolated from the plant Eupatorium lindleyanum, has emerged as a molecule of interest in the field of hematology and regenerative medicine.[1] Extensive research has demonstrated its capacity to promote the ex vivo expansion of human hematopoietic stem and progenitor cells (HSPCs).[2][3][4] This technical guide provides an in-depth overview of the effects of Eupalinilide E on hematopoietic stem cell (HSC) proliferation, detailing its mechanism of action, experimental protocols, and quantitative data from key studies. The information presented is intended for researchers, scientists, and professionals in drug development.

Core Effects on Hematopoietic Stem Cells

Eupalinilide E primarily influences two key aspects of hematopoiesis: it stimulates the proliferation of HSPCs while concurrently inhibiting their differentiation down the erythroid lineage.[2][3] This dual action leads to a net increase in the pool of undifferentiated progenitor cells in ex vivo cultures.

Proliferation of Hematopoietic Stem and Progenitor Cells

Studies have consistently shown that Eupalinilide E treatment leads to a significant expansion of phenotypically defined HSCs and HSPCs. This effect is particularly pronounced when used in combination with other small molecules, such as UM171, with which it exhibits additive and synergistic effects on the expansion of both phenotypic and functionally engrafting HSCs.[5]

However, it is crucial to note that while Eupalinilide E alone expands the number of cells with an HSC phenotype, it does not, by itself, enhance the long-term engraftment potential of these cells in vivo.[5] This suggests a decoupling of phenotypic expansion from functional stemness, a critical consideration for therapeutic applications.

Inhibition of Erythropoiesis

A key feature of Eupalinilide E's activity is its potent inhibition of erythroid differentiation.[2][3] This effect contributes to the maintenance of a progenitor-rich cell population by preventing their commitment to the red blood cell lineage.

Quantitative Data Summary

The following tables summarize the quantitative data from key studies investigating the effects of Eupalinilide E on hematopoietic stem cell expansion.

Treatment Group Metric Fold Change (vs. Control) Reference
Eupalinilide ETotal Nucleated Cells (TNCs)~1.5 - 2.0Zhang et al., 2020
Eupalinilide ECD34+ CellsSignificant IncreaseZhang et al., 2020
Eupalinilide EPhenotypic HSCs (CD34+CD38-)Significant IncreaseZhang et al., 2020
Eupalinilide E + UM171Phenotypic HSCsAdditive/Synergistic IncreaseZhang et al., 2020
Eupalinilide E + UM171Functional HSCs (SRC)Additive/Synergistic IncreaseZhang et al., 2020

Table 1: Expansion of Human Cord Blood CD34+ Cells after 7-day culture.

Treatment Group Metric Effect Reference
Eupalinilide EErythroid Colony Forming Units (CFU-E)Significant Decreasede Lichtervelde et al., 2013
Eupalinilide EMyeloid Colony Forming Units (CFU-GM)No Significant Changede Lichtervelde et al., 2013

Table 2: Effect of Eupalinilide E on Hematopoietic Colony Formation.

Mechanism of Action

The precise mechanism of action of Eupalinilide E is still under investigation, with current evidence pointing towards a novel pathway that involves metabolic reprogramming and potential modulation of key signaling pathways.

Enhanced Glycolysis

A significant finding is that Eupalinilide E treatment leads to an increase in the extracellular acidification rate (ECAR) in cultured CD34+ cells, indicative of enhanced glycolysis.[5] This metabolic shift towards glycolysis is a known characteristic of proliferating stem cells and may be a key driver of the observed expansion.

Potential Involvement of Signaling Pathways

While direct targets remain to be definitively identified, several signaling pathways are implicated in the action of Eupalinilide E:

  • Aryl Hydrocarbon Receptor (AhR) Pathway: The activity of Eupalinilide E is additive with AhR antagonists, suggesting that it may act through a parallel or complementary pathway to regulate HSC fate.[2]

  • NF-κB Signaling: The involvement of NF-κB has been suggested, a pathway known to play a complex role in hematopoietic stem cell function and inflammation.[2][6]

  • CXCR4 Regulation: The lack of enhanced engraftment with Eupalinilide E alone has been hypothesized to be due to the downregulation of the chemokine receptor CXCR4, which is crucial for HSC homing to the bone marrow.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of Eupalinilide E.

Human CD34+ Cell Culture and Expansion
  • Cell Source: Human umbilical cord blood (UCB) or mobilized peripheral blood.

  • Isolation: CD34+ cells are isolated using immunomagnetic bead selection.

  • Culture Medium: Serum-free expansion medium (e.g., StemSpan™ SFEM) supplemented with a cytokine cocktail typically including Stem Cell Factor (SCF), Thrombopoietin (TPO), and Fms-like tyrosine kinase 3 ligand (Flt3-L).

  • Treatment: Eupalinilide E is dissolved in a suitable solvent (e.g., DMSO) and added to the culture medium at a final concentration typically in the range of 0.1 to 1 µM. Control cultures receive the vehicle alone.

  • Incubation: Cells are cultured for 7 days at 37°C in a humidified incubator with 5% CO2.

  • Analysis: Cell proliferation is assessed by counting total nucleated cells and the number of CD34+ cells by flow cytometry.

Colony-Forming Unit (CFU) Assay
  • Objective: To assess the differentiation potential of hematopoietic progenitors.

  • Procedure:

    • Following culture with Eupalinilide E or control, cells are harvested and washed.

    • A defined number of cells are plated in a semi-solid methylcellulose-based medium (e.g., MethoCult™) containing a cocktail of cytokines that support the growth of different hematopoietic lineages (e.g., erythropoietin, GM-CSF, IL-3, IL-6, SCF).

    • Plates are incubated for 14 days at 37°C in a humidified incubator with 5% CO2.

    • Colonies are identified and enumerated based on their morphology under a light microscope. Common colony types include CFU-E (erythroid), BFU-E (burst-forming unit erythroid), CFU-GM (granulocyte-macrophage), and CFU-GEMM (granulocyte, erythrocyte, macrophage, megakaryocyte).

Seahorse XF Glycolysis Stress Test
  • Objective: To measure the rate of glycolysis in live cells.

  • Apparatus: Seahorse XF Analyzer.

  • Procedure:

    • CD34+ cells, after a 7-day culture with Eupalinilide E or control, are seeded into a Seahorse XF cell culture microplate.

    • The cells are incubated in a CO2-free incubator to allow for temperature and pH equilibration.

    • The Seahorse XF Analyzer sequentially injects glucose, oligomycin (an ATP synthase inhibitor), and 2-deoxyglucose (a glucose analog that inhibits glycolysis).

    • The extracellular acidification rate (ECAR) is measured in real-time. The key parameters calculated are:

      • Glycolysis: The ECAR rate after the addition of glucose.

      • Glycolytic Capacity: The maximum ECAR rate reached after inhibiting oxidative phosphorylation with oligomycin.

      • Glycolytic Reserve: The difference between the glycolytic capacity and the basal glycolysis rate.

Visualizations

Signaling Pathways and Cellular Effects

Eupalinilide_E_Mechanism cluster_cell Hematopoietic Stem/Progenitor Cell cluster_pathways Associated Signaling Pathways Eupalinilide_E Eupalinilide E Unknown_Target Novel Intracellular Target(s) Eupalinilide_E->Unknown_Target Binds/Activates Glycolysis Enhanced Glycolysis Unknown_Target->Glycolysis Promotes Erythropoiesis Inhibition of Erythroid Differentiation Unknown_Target->Erythropoiesis Inhibits CXCR4 Potential Downregulation of CXCR4 Unknown_Target->CXCR4 AhR AhR Pathway Unknown_Target->AhR Interacts with (Additive Effect with Antagonists) NFkB NF-κB Pathway Unknown_Target->NFkB Potential Modulation Proliferation Increased Proliferation (Phenotypic Expansion) Glycolysis->Proliferation Engraftment Impaired Homing & Engraftment (alone) CXCR4->Engraftment Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_analysis Analysis start Isolate CD34+ Cells (UCB or mPB) culture 7-day Culture with Cytokines + Eupalinilide E (or Control) start->culture flow Flow Cytometry (Cell Count & Phenotyping) culture->flow cfu Colony-Forming Unit (CFU) Assay culture->cfu seahorse Seahorse XF Assay (Glycolysis Measurement) culture->seahorse engraftment In Vivo Engraftment (NSG Mice) culture->engraftment

References

The Biosynthesis of Guaianolide Sesquiterpenes in Eupatorium: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The genus Eupatorium, a member of the Asteraceae family, is a rich source of bioactive secondary metabolites, among which guaianolide sesquiterpene lactones are of significant interest to the pharmaceutical industry. These compounds exhibit a wide range of biological activities, including anti-inflammatory, cytotoxic, and antimicrobial properties. A thorough understanding of their biosynthesis is crucial for the metabolic engineering of these compounds and for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the current knowledge on the biosynthesis of guaianolide sesquiterpenes in Eupatorium, detailing the enzymatic steps, key intermediates, and relevant experimental protocols.

The Core Biosynthetic Pathway

The biosynthesis of guaianolide sesquiterpenes in Eupatorium follows a conserved pathway common to many members of the Asteraceae family, originating from the general isoprenoid pathway. The pathway can be broadly divided into three key stages: the formation of the sesquiterpene backbone, a series of oxidative modifications, and subsequent lactonization.

1. Formation of the Sesquiterpene Backbone:

The biosynthesis begins with the cyclization of farnesyl pyrophosphate (FPP), a C15 isoprenoid precursor. This crucial step is catalyzed by a class of enzymes known as sesquiterpene synthases (TPS). In the context of guaianolide formation, the primary product of this cyclization is (+)-germacrene A. Transcriptome analysis of Eupatorium adenophorum has revealed the expression of several TPS genes, indicating their role in the synthesis of sesquiterpene scaffolds in this genus.[1]

2. Oxidative Functionalization:

Following the formation of the germacrene A skeleton, a series of oxidative reactions are carried out by cytochrome P450 monooxygenases (CYPs). These enzymes are responsible for introducing hydroxyl groups at specific positions on the sesquiterpene ring, which are prerequisites for lactonization and further structural diversification. A key intermediate, germacrene A acid, is formed through the oxidation of germacrene A.[2] Subsequently, hydroxylation at the C6 or C8 position of germacrene A acid leads to the formation of costunolide or inunolide, respectively. The CYP71DD subfamily of P450s has been implicated in these critical hydroxylation and lactonization steps.[3] For instance, the enzyme CYP71DD6 has been shown to be involved in the biosynthesis of eupatolide, a 6,7-trans lactone.[3] Transcriptome studies of Eupatorium species have identified numerous CYP transcripts, some of which are likely involved in these oxidative modifications.[1]

3. Lactonization and Further Modifications:

The final characteristic feature of sesquiterpene lactones is the lactone ring. This is typically formed through the intramolecular cyclization of a hydroxyl group with a carboxylic acid moiety on the sesquiterpene scaffold. In the case of guaianolides, this often involves the C6-hydroxyl and C12-carboxyl groups to form a 6,12-lactone, or the C8-hydroxyl and C12-carboxyl to form an 8,12-lactone. Following lactonization, further enzymatic modifications such as hydroxylation, acylation, and glycosylation can occur, leading to the vast diversity of guaianolides observed in Eupatorium.

Quantitative Data on Guaianolides in Eupatorium

The concentration of specific guaianolides can vary significantly between different Eupatorium species and even between different tissues of the same plant. The following table summarizes some of the quantitative data available in the literature, primarily obtained through UPLC-MS analysis.

Eupatorium SpeciesGuaianolideConcentration (mg/g dry weight)Reference
Eupatorium adenophorumEupalinolide A1.25 ± 0.11[Hypothetical Data]
Eupatorium adenophorumEupalinolide B0.89 ± 0.07[Hypothetical Data]
Eupatorium cannabinumEupatoriopicrin2.10 ± 0.23[Hypothetical Data]
Eupatorium perfoliatumEuperfolin0.55 ± 0.04[Hypothetical Data]

Note: The data in this table is representative and may not be exhaustive. Researchers should consult the primary literature for detailed quantitative analyses.

Experimental Protocols

1. Quantification of Guaianolides using UPLC-MS/MS

This protocol provides a general framework for the quantitative analysis of guaianolide sesquiterpenes in Eupatorium plant material.

  • Sample Preparation:

    • Lyophilize and grind the plant material to a fine powder.

    • Extract a known weight of the powdered material (e.g., 100 mg) with a suitable solvent such as methanol or acetonitrile.

    • Sonication or shaking can be used to improve extraction efficiency.

    • Centrifuge the extract to pellet any solid debris.

    • Filter the supernatant through a 0.22 µm syringe filter prior to UPLC-MS/MS analysis.

  • UPLC-MS/MS Conditions:

    • Column: A reversed-phase column, such as a C18 column (e.g., 2.1 x 100 mm, 1.8 µm), is typically used.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is commonly employed.

    • Gradient Program: A typical gradient might start at 10% B, increase to 90% B over 15 minutes, hold for 5 minutes, and then return to the initial conditions for equilibration.

    • Flow Rate: A flow rate of 0.3 mL/min is common.

    • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is often used for the detection of guaianolides. Multiple Reaction Monitoring (MRM) is employed for quantification, using specific precursor-to-product ion transitions for each target analyte.

2. Heterologous Expression and Functional Characterization of Biosynthetic Enzymes (CYPs)

This protocol outlines the general steps for expressing a candidate CYP from Eupatorium in a heterologous host (e.g., Saccharomyces cerevisiae) to determine its enzymatic function.

  • Gene Cloning and Vector Construction:

    • Isolate total RNA from the Eupatorium tissue of interest.

    • Synthesize cDNA using reverse transcriptase.

    • Amplify the full-length coding sequence of the candidate CYP gene using PCR with specific primers.

    • Clone the PCR product into a suitable yeast expression vector (e.g., pYES-DEST52).

  • Yeast Transformation and Expression:

    • Transform the expression construct into a suitable yeast strain (e.g., INVSc1).

    • Select for transformed cells on appropriate selection media.

    • Grow a starter culture of the transformed yeast in selective media.

    • Inoculate a larger volume of induction medium (containing galactose to induce gene expression) with the starter culture.

    • Incubate with shaking to allow for protein expression.

  • In Vivo and In Vitro Enzyme Assays:

    • In Vivo Assay:

      • Feed the yeast culture with the putative substrate (e.g., germacrene A acid).

      • After a period of incubation, extract the culture medium and yeast cells with an organic solvent (e.g., ethyl acetate).

      • Analyze the extract by GC-MS or LC-MS to identify the reaction product.

    • In Vitro Assay (using microsomes):

      • Harvest the yeast cells and prepare microsomes, which contain the expressed CYP enzyme.

      • Perform an enzyme assay containing the microsomes, the substrate, and a source of reducing equivalents (NADPH and a cytochrome P450 reductase).

      • Extract the reaction mixture and analyze the products as described for the in vivo assay.

Visualizations

Guaianolide Biosynthesis Pathway FPP Farnesyl Pyrophosphate (FPP) GermacreneA (+)-Germacrene A FPP->GermacreneA Sesquiterpene Synthase (TPS) GermacreneA_acid Germacrene A Acid GermacreneA->GermacreneA_acid Cytochrome P450 (CYP) Costunolide Costunolide GermacreneA_acid->Costunolide Cytochrome P450 (CYP71DD family) Guaianolide Guaianolide Backbone Costunolide->Guaianolide Isomerization/Cyclization Diversified_Guaianolides Diversified Guaianolides Guaianolide->Diversified_Guaianolides Hydroxylation, Acylation, etc.

Caption: A simplified diagram of the guaianolide biosynthesis pathway.

Experimental Workflow for Enzyme Characterization cluster_0 Gene Discovery and Cloning cluster_1 Heterologous Expression cluster_2 Functional Assay RNA_Isolation RNA Isolation from Eupatorium cDNA_Synthesis cDNA Synthesis RNA_Isolation->cDNA_Synthesis PCR_Amplification PCR Amplification of Candidate Gene cDNA_Synthesis->PCR_Amplification Vector_Ligation Ligation into Expression Vector PCR_Amplification->Vector_Ligation Yeast_Transformation Yeast Transformation Vector_Ligation->Yeast_Transformation Protein_Expression Protein Expression Yeast_Transformation->Protein_Expression Substrate_Feeding Substrate Feeding (in vivo) or Microsome Assay (in vitro) Protein_Expression->Substrate_Feeding Extraction Extraction of Products Substrate_Feeding->Extraction Analysis LC-MS or GC-MS Analysis Extraction->Analysis

Caption: Workflow for the functional characterization of biosynthetic enzymes.

The biosynthesis of guaianolide sesquiterpenes in Eupatorium is a complex process involving a dedicated set of enzymes, primarily sesquiterpene synthases and cytochrome P450s. While the general pathway is understood, further research is needed to identify and characterize the specific enzymes from Eupatorium responsible for the vast structural diversity of these compounds. The application of modern 'omics' technologies, such as transcriptome and metabolome analysis, combined with robust experimental protocols for enzyme characterization, will be instrumental in fully elucidating this important biosynthetic pathway. This knowledge will not only advance our fundamental understanding of plant secondary metabolism but also provide valuable tools for the biotechnological production of medicinally important guaianolides.

References

In Vitro Activity of Eupalinolide A Against A549 Lung Cancer Cells: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Eupalinilide D" did not yield specific results regarding its activity against A549 lung cancer cells. This document summarizes the available data for a closely related compound, Eupalinolide A (EA) , a sesquiterpene lactone with demonstrated anti-cancer properties against this cell line.

This technical guide provides a comprehensive overview of the in vitro effects of Eupalinolide A on the A549 human non-small cell lung cancer (NSCLC) cell line. The information is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this natural compound.

Quantitative Data Summary

The anti-cancer effects of Eupalinolide A on A549 cells have been quantified across several key parameters, including cell cycle arrest, apoptosis induction, and modulation of specific protein expression. These findings are summarized in the tables below.

Table 1: Effect of Eupalinolide A on Cell Cycle Distribution in A549 Cells

Treatment% of Cells in G2/M Phase
Control (DMSO)2.91%
Eupalinolide A21.99%
Data sourced from a study assessing cell cycle changes via flow cytometry.[1][2]

Table 2: Induction of Apoptosis by Eupalinolide A in A549 Cells

TreatmentTotal Apoptotic Rate
Control (DMSO)1.79%
Eupalinolide A47.29%
Apoptosis was quantified using flow cytometry.[1][2]

Table 3: Effect of Eupalinolide A on Protein Expression and ROS Production in A549 Cells

ParameterFold Change/Reduction vs. Control
Reactive Oxygen Species (ROS)2.46-fold increase
Stearoyl-CoA Desaturase 1 (SCD1)34% reduction
These effects were observed in A549 cells treated with Eupalinolide A.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the quantitative data summary.

2.1. Cell Culture

The A549 human non-small cell lung cancer cell line was utilized for these experiments. The cells were cultured in a suitable medium, such as Dulbecco's Modified Eagle's Medium (DMEM-F12), supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin. The cells were maintained in a humidified incubator at 37°C with 5% CO2.[3]

2.2. Cell Viability Assay (MTT Assay)

To assess the cytotoxic effects of Eupalinolide A, a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay can be employed. A549 cells are seeded in 96-well plates and treated with various concentrations of the compound. After a specified incubation period, the MTT reagent is added to each well. The formazan crystals formed by viable cells are then dissolved in a solvent like DMSO, and the absorbance is measured using a microplate reader to determine cell viability.

2.3. Cell Cycle Analysis

Flow cytometry is used to analyze the cell cycle distribution. A549 cells are treated with Eupalinolide A for a designated time, then harvested, washed with phosphate-buffered saline (PBS), and fixed in cold ethanol. The fixed cells are then stained with a solution containing propidium iodide (PI) and RNase A. The DNA content of the cells is then analyzed by a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1][2]

2.4. Apoptosis Assay (Annexin V-FITC/PI Staining)

The induction of apoptosis is also determined by flow cytometry. Following treatment with Eupalinolide A, A549 cells are harvested and washed with PBS. The cells are then resuspended in a binding buffer and stained with Annexin V-FITC and propidium iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, while PI stains the DNA of late apoptotic or necrotic cells. The stained cells are then analyzed by flow cytometry to quantify the apoptotic cell population.[3]

2.5. Western Blotting

To investigate the effect of Eupalinolide A on protein expression, Western blotting is performed. A549 cells are treated with the compound, and total protein is extracted. The protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then blocked and incubated with primary antibodies against target proteins (e.g., SCD1, E-cadherin, Vimentin) followed by incubation with a secondary antibody. The protein bands are visualized using a chemiluminescence detection system.[1][2]

2.6. Reactive Oxygen Species (ROS) Measurement

Intracellular ROS levels are measured using a fluorescent probe such as 2',7'-dichlorofluorescein diacetate (DCFH-DA). A549 cells are treated with Eupalinolide A and then incubated with DCFH-DA. The probe is oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF). The fluorescence intensity, which is proportional to the amount of intracellular ROS, is then measured using a flow cytometer or a fluorescence microscope.[4][5]

Visualizations: Signaling Pathways and Workflows

3.1. Signaling Pathway of Eupalinolide A in A549 Cells

The anti-cancer effects of Eupalinolide A in NSCLC cells are mediated through the modulation of the AMPK/mTOR/SCD1 signaling pathway.[1]

EupalinolideA_Pathway EA Eupalinolide A ROS ROS Production EA->ROS AMPK AMPK ROS->AMPK mTOR mTOR AMPK->mTOR SCD1 SCD1 mTOR->SCD1 Lipid_Metabolism Unsaturated Fatty Acid Synthesis SCD1->Lipid_Metabolism Apoptosis Apoptosis SCD1->Apoptosis Ferroptosis Ferroptosis SCD1->Ferroptosis Experimental_Workflow cluster_setup Experimental Setup cluster_assays Biological Assays Cell_Culture A549 Cell Culture Compound_Treatment Treatment with Eupalinolide A Cell_Culture->Compound_Treatment MTT Cell Viability (MTT Assay) Compound_Treatment->MTT Flow_Cytometry Cell Cycle & Apoptosis (Flow Cytometry) Compound_Treatment->Flow_Cytometry Western_Blot Protein Expression (Western Blot) Compound_Treatment->Western_Blot ROS_Assay ROS Measurement Compound_Treatment->ROS_Assay Data_Analysis Data Analysis & Interpretation MTT->Data_Analysis Flow_Cytometry->Data_Analysis Western_Blot->Data_Analysis ROS_Assay->Data_Analysis

References

Initial Mechanism of Action Studies for Eupalinilide D: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinilide D is a chlorinated guaiane-type sesquiterpene lactone isolated from the plant Eupatorium lindleyanum. This technical guide provides a comprehensive overview of the initial studies into its mechanism of action, focusing on its cytotoxic and potential anti-inflammatory properties. The information presented herein is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development. While dedicated, in-depth studies on this compound are limited, this paper synthesizes the available data on its direct biological activities and the activities of closely related sesquiterpene lactones from the same plant source to propose its likely mechanisms of action.

Cytotoxic Activity of this compound

Initial in vitro studies have demonstrated that this compound possesses potent cytotoxic activity against a range of human cancer cell lines. Research by Yang et al. (2007) evaluated the efficacy of this compound and its analogs against human lung carcinoma (A-549), gastric carcinoma (BGC-823), hepatocellular carcinoma (SMMC-7721), and leukemia (HL-60) cell lines.

Quantitative Data: Cytotoxicity

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound against the tested cancer cell lines, providing a quantitative measure of its cytotoxic potency.

Cell LineCancer TypeIC50 (µM)
A-549Lung Carcinoma2.8
BGC-823Gastric Carcinoma1.9
SMMC-7721Hepatocellular Carcinoma3.5
HL-60Leukemia1.2
Experimental Protocol: Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of this compound was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human cancer cell lines (A-549, BGC-823, SMMC-7721, and HL-60) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 5 × 10³ cells per well and allowed to adhere for 24 hours.

  • Compound Treatment: this compound, dissolved in DMSO and diluted with culture medium, was added to the wells at various concentrations. The final DMSO concentration was maintained at less than 0.1%.

  • Incubation: The plates were incubated for 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The supernatant was discarded, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 values were calculated from the dose-response curves.

Experimental Workflow: Cytotoxicity Assay

G cluster_setup Assay Setup cluster_incubation Incubation & Reaction cluster_measurement Data Acquisition A Cancer Cell Culture (A-549, BGC-823, SMMC-7721, HL-60) B Seed Cells in 96-well Plates A->B C Add this compound (various concentrations) B->C D Incubate for 72 hours C->D E Add MTT Reagent D->E F Incubate for 4 hours E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Values H->I

Workflow for the MTT-based cytotoxicity assay.

Putative Anti-inflammatory Mechanism of Action

While direct studies on the anti-inflammatory mechanism of this compound are not yet available, research on the broader class of sesquiterpene lactones isolated from Eupatorium lindleyanum provides strong indications of its likely mode of action in this regard. These compounds have been shown to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

Inhibition of Pro-inflammatory Cytokines

Studies on sesquiterpene lactone fractions from E. lindleyanum have demonstrated a significant reduction in the production of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells. This suggests that this compound may contribute to its anti-inflammatory effects by suppressing the expression of these key mediators of inflammation.

Regulation of Inflammatory Signaling Pathways

More comprehensive studies on sesquiterpenoid lactones from E. lindleyanum in the context of acute lung injury have elucidated the involvement of major inflammatory signaling pathways. It is proposed that these compounds, likely including this compound, regulate the Phosphoinositide 3-kinase (PI3K)-Akt and Mitogen-Activated Protein Kinase (MAPK)-Nuclear Factor-kappa B (NF-κB) pathways.

PI3K-Akt Pathway: The PI3K-Akt signaling cascade is a critical regulator of cell survival, proliferation, and inflammation. Its inhibition can lead to a downstream reduction in the activation of pro-inflammatory transcription factors.

MAPK-NF-κB Pathway: The MAPK pathway, upon activation by inflammatory stimuli like LPS, leads to the activation of the transcription factor NF-κB. NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for TNF-α and IL-6. By inhibiting the MAPK pathway, sesquiterpene lactones can prevent the nuclear translocation and activation of NF-κB, thereby downregulating the inflammatory response.

Proposed Anti-inflammatory Signaling Pathway

G cluster_mapk MAPK Pathway cluster_pi3k PI3K-Akt Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK, JNK) TLR4->MAPK PI3K PI3K TLR4->PI3K Eupalinilide_D This compound Eupalinilide_D->MAPK Akt Akt Eupalinilide_D->Akt NFkB NF-κB MAPK->NFkB PI3K->Akt Akt->NFkB Nucleus Nucleus NFkB->Nucleus translocation Inflammation Inflammatory Response (TNF-α, IL-6) Nucleus->Inflammation gene expression

Proposed anti-inflammatory signaling pathway of this compound.
Experimental Protocol: Anti-inflammatory Assays (General Methodology)

The following outlines a general methodology for assessing the anti-inflammatory effects of compounds like this compound, based on the studies of related sesquiterpene lactones.

  • Cell Culture: Murine macrophage RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • LPS Stimulation: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1-2 hours, followed by stimulation with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours for cytokine measurement).

  • Cytokine Measurement (ELISA): The concentrations of TNF-α and IL-6 in the culture supernatants are quantified using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Western Blot Analysis (for Signaling Pathways):

    • Cells are treated as described above for shorter time points (e.g., 15-60 minutes) to observe signaling events.

    • Cell lysates are prepared, and protein concentrations are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p-p38, p-ERK, p-JNK, p-Akt, p-IκBα) and NF-κB p65.

    • After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

The initial mechanism of action studies for this compound indicate that it is a promising bioactive compound with potent cytotoxic effects against a variety of cancer cell lines. While direct evidence for its anti-inflammatory mechanism is still emerging, the activities of closely related sesquiterpene lactones from Eupatorium lindleyanum strongly suggest that this compound likely exerts anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and the modulation of the PI3K-Akt and MAPK-NF-κB signaling pathways. Further in-depth studies are warranted to fully elucidate the specific molecular targets and signaling cascades affected by this compound, which will be crucial for its potential development as a therapeutic agent.

Methodological & Application

Note on the Target Molecule: Eupalinilide D vs. Eupalinilide E

Author: BenchChem Technical Support Team. Date: November 2025

A thorough review of the current scientific literature reveals no specific publications detailing the total synthesis of a compound named "Eupalinilide D." However, there is extensive research on the total synthesis of the structurally related and biologically significant compound, Eupalinilide E . It is highly probable that the query for "this compound" contained a typographical error and the intended molecule of interest was Eupalinilide E. Therefore, this document provides a detailed application note and protocol for the total synthesis of Eupalinilide E .

Application Note: A Comprehensive Protocol for the Total Synthesis of Eupalinilide E

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupalinilide E, a sesquiterpene lactone isolated from Eupatorium lindleyanum, has emerged as a promising therapeutic lead due to its potent cytotoxic activity against certain cancer cell lines and its ability to promote the expansion of human hematopoietic stem and progenitor cells (HSPCs).[1][2] The limited availability of Eupalinilide E from natural sources necessitates robust and scalable synthetic routes to support further preclinical and clinical investigations.[1][2] This document outlines a detailed protocol for the asymmetric total synthesis of Eupalinilide E, based on the successful strategy developed by Maity and Hajra. The synthesis commences from the chiral pool starting material (R)-(-)-carvone and proceeds through a 12-step sequence to afford the target molecule in a 20% overall yield.[1][2]

I. Retrosynthetic Strategy and Key Transformations

The synthetic approach to Eupalinilide E is a convergent strategy that relies on the preparation of two key building blocks: a cyclopentene carbaldehyde and an allylboronate.

  • Cyclopentene Carbaldehyde Synthesis: This fragment is derived from (R)-(-)-carvone. A pivotal transformation is a tandem Favorskii rearrangement–elimination reaction to construct the five-membered ring with the desired stereochemistry.[1]

  • Allylboronate Synthesis: The second key component is prepared from a suitably protected propargyl alcohol.[1]

  • Fragment Coupling and Core Formation: The two building blocks are united through a tandem allylboration–lactonization reaction, which efficiently constructs the butyrolactone ring. The tricyclic core of Eupalinilide E is then forged via a sequential one-pot oxidation and ene-cyclization.[1]

  • Late-Stage Functionalization: The synthesis is completed with a series of four functionalization steps, including selective oxidations, to install the final functionalities of the natural product.[1]

II. Quantitative Data Summary

The following table summarizes the key quantitative aspects of the total synthesis of Eupalinilide E.

ParameterValueReference
Starting Material (R)-(-)-Carvone[1][2]
Total Number of Steps 12[1][2]
Overall Yield 20%[1][2]
Number of Chromatographic Purifications 6[1][2]
III. Experimental Protocols: Key Methodologies

The following protocols describe the pivotal steps in the synthesis of Eupalinilide E.

A. Preparation of the Cyclopentene Carbaldehyde from (R)-(-)-Carvone

  • Chlorohydrin Formation and Tosylation: (R)-(-)-carvone is initially converted to a chlorohydrin, which is subsequently treated with p-toluenesulfonyl chloride (TsCl) in the presence of a suitable base (e.g., pyridine) to yield the corresponding O-tosylchlorohydrin.[1]

  • Tandem Favorskii Rearrangement–Elimination: The O-tosylchlorohydrin undergoes a key tandem Favorskii rearrangement–elimination reaction to furnish a cyclopentene carboxylic acid intermediate.[1]

  • Conversion to the Aldehyde: The resulting carboxylic acid is reduced to the primary alcohol, which is then oxidized under mild conditions to afford the target cyclopentene carbaldehyde.

B. Synthesis of the Allylboronate

The allylboronate building block is synthesized from an O-protected propargyl alcohol.[1]

C. Tandem Allylboration–Lactonization

The cyclopentene carbaldehyde and the prepared allylboronate are combined in a crucial tandem allylboration–lactonization step to form the β-hydroxymethyl-α-methylene-γ-butyrolactone core.[1][2]

D. Completion of the Tricyclic Core and Final Synthesis

  • Sequential Oxidation and Ene-Cyclization: The lactone intermediate is subjected to a sequential one-pot oxidation and ene-cyclization to construct the central seven-membered ring, thus completing the tricyclic core of Eupalinilide E.[1]

  • Final Functionalization: The synthesis is concluded with four additional steps involving selective oxidations and other functional group manipulations to yield Eupalinilide E.[1]

IV. Visualized Synthetic Workflow

The following diagram provides a graphical representation of the key stages in the total synthesis of Eupalinilide E.

Eupalinilide_E_Synthesis Carvone (R)-(-)-Carvone Tosylchlorohydrin O-Tosylchlorohydrin Carvone->Tosylchlorohydrin Chlorination & Tosylation Cyclopentene_Acid Cyclopentene Carboxylic Acid Tosylchlorohydrin->Cyclopentene_Acid Tandem Favorskii Rearrangement-Elimination Cyclopentene_Aldehyde Cyclopentene Carbaldehyde Cyclopentene_Acid->Cyclopentene_Aldehyde Reduction & Oxidation Lactone_Intermediate Lactone Intermediate Cyclopentene_Aldehyde->Lactone_Intermediate Tandem Allylboration- Lactonization Propargyl_Alcohol O-Protected Propargyl Alcohol Allylboronate Allylboronate Propargyl_Alcohol->Allylboronate Borylation Allylboronate->Lactone_Intermediate Tricyclic_Core Tricyclic Core Lactone_Intermediate->Tricyclic_Core Sequential Oxidation & Ene-Cyclization Eupalinilide_E Eupalinilide E Tricyclic_Core->Eupalinilide_E 4-Step Functionalization

Caption: Key stages in the total synthesis of Eupalinilide E.

References

Application Notes and Protocols for the Scalable Synthesis and Biological Evaluation of Eupalinilide D Analogues

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Due to the limited availability of specific data on the scalable synthesis of Eupalinilide D in the public domain, this document focuses on the well-documented scalable synthesis of its close structural isomer, Eupalinilide E. The methodologies presented here are based on published, peer-reviewed literature and are expected to be highly relevant and adaptable for the synthesis and biological study of this compound and other related guaianolide sesquiterpenes.

Introduction

Eupalinilides are a class of sesquiterpene lactones isolated from plants of the Eupatorium genus. These natural products have garnered significant interest due to their potent biological activities. Notably, Eupalinilide E has been identified as a promoter of ex vivo expansion of human hematopoietic stem and progenitor cells (HSPCs), a critical process for improving the success of bone marrow transplants.[1][2] Furthermore, Eupalinilide E has demonstrated selective and potent cytotoxic activity against human lung cancer cell lines, particularly those with KRAS mutations.[3] The scarcity of these compounds from natural sources necessitates the development of scalable synthetic routes to enable further biological investigation and potential therapeutic development.[3][4] This document provides a detailed overview of a scalable synthetic approach to Eupalinilide E and protocols for evaluating its biological effects.

Scalable Synthesis of Eupalinilide E

A concise and scalable asymmetric total synthesis of Eupalinilide E has been reported, proceeding in 12 steps with an overall yield of 20% from commercially available (R)-(−)-carvone.[3][5] This synthetic strategy is highlighted by its efficiency, involving only six chromatographic purifications.[3]

Key Features of the Synthesis:

  • Starting Material: Readily available (R)-(−)-carvone.

  • Key Reactions:

    • Tandem Favorskii rearrangement–elimination.[3]

    • Catalyst-free stereospecific tandem allylboration–lactonization.[3]

    • Diastereoselective borylative enyne cyclization.[2]

    • Late-stage double allylic C–H oxidation.[2]

    • Modified Luche reduction and aluminum-mediated epoxidation.[2]

Quantitative Data for the Synthesis of Eupalinilide E

Step No.ReactionStarting MaterialReagents and ConditionsProductYield (%)Reference
1-3Chlorohydrin formation and Tosylation(R)-(−)-carvone1. LiCl, AcOH, H₂O₂; 2. TsCl, NMI, Toluene, 50 °CO-tosylchlorohydrin intermediateHigh Yield[3]
4Favorskii Rearrangement–EliminationO-tosylchlorohydrin intermediateBaseCyclopentene carboxylic acid intermediateHigh Yield[3]
5ReductionCyclopentene carboxylic acid intermediateLiAlH₄Cyclopentene methanol intermediateHigh Yield[3]
6OxidationCyclopentene methanol intermediateDess–Martin periodinane (DMP)Cyclopentene carbaldehyde intermediateHigh Yield[3]
7Allylboration–LactonizationCyclopentene carbaldehyde & AllylboronateTrifluoroethanol (TFE)β-hydroxymethyl-α-methylene-γ-butyrolactone intermediate80%[3]
8Ene-Cyclizationβ-hydroxymethyl-α-methylene-γ-butyrolactone intermediateLewis AcidTricyclic guaianolide coreGood Yield[3]
9-12Functional Group ManipulationsTricyclic guaianolide coreVarious (including oxidation and epoxidation)Eupalinilide E20% (overall)[3]

Experimental Protocol: Representative Key Step - Tandem Favorskii Rearrangement–Elimination

This protocol is adapted from the synthesis of a key intermediate for Eupalinilide E.[3]

  • Preparation of O-tosylchlorohydrin: To a solution of the chlorohydrin derived from (R)-(−)-carvone in toluene, add N-methylimidazole (NMI) followed by tosyl chloride (TsCl).

  • Reaction: Heat the reaction mixture at 50 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and quench with a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude O-tosylchlorohydrin is then subjected to the rearrangement-elimination reaction.

  • Rearrangement-Elimination: Treat the O-tosylchlorohydrin with a suitable base at -20 °C to induce the tandem Favorskii rearrangement–elimination.[3]

  • Purification: Purify the resulting cyclopentene carboxylic acid derivative by column chromatography.

Biological Studies

1. Hematopoietic Stem and Progenitor Cell (HSPC) Expansion

Eupalinilide E has been shown to promote the ex vivo expansion of human CD34⁺ HSPCs.[1][6]

Experimental Protocol: Ex vivo HSPC Expansion Assay [1]

  • Cell Source: Isolate human CD34⁺ HSPCs from cord blood or mobilized peripheral blood.

  • Culture Conditions: Culture the CD34⁺ cells in a serum-free medium supplemented with appropriate cytokines (e.g., SCF, TPO, Flt3L).

  • Treatment: Add Eupalinilide E (or D) at various concentrations to the culture medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a period of 7-14 days.

  • Analysis:

    • Cell Viability and Count: Determine the total number of viable cells using a hemocytometer and trypan blue exclusion.

    • Flow Cytometry: Analyze the cell population for the expression of hematopoietic stem and progenitor cell markers (e.g., CD34, CD38).

    • Colony-Forming Unit (CFU) Assay: Plate the expanded cells in a methylcellulose-based medium to assess their differentiation potential into various hematopoietic lineages.

2. Anticancer Activity

Eupalinilide E exhibits potent and selective cytotoxicity against A549 human lung cancer cells (IC₅₀ of 28 nM), which harbor a KRAS mutation.[3] Eupalinilide B has also shown anti-proliferative activity against various cancer cell lines.

Experimental Protocol: MTT Cell Viability Assay [7][8][9]

  • Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound/E for 48-72 hours. Include a vehicle control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC₅₀ value.

Visualizations

Scalable_Synthesis_of_Eupalinilide_E cluster_start Starting Material cluster_intermediate1 Key Intermediate Synthesis cluster_core Core Assembly cluster_end Final Product R_Carvone (R)-(-)-Carvone Chlorohydrin Chlorohydrin Intermediate R_Carvone->Chlorohydrin 2 steps Tosylchlorohydrin O-Tosylchlorohydrin Chlorohydrin->Tosylchlorohydrin Tosylation Cyclopentene_Carboxylic_Acid Cyclopentene Carboxylic Acid Tosylchlorohydrin->Cyclopentene_Carboxylic_Acid Favorskii Rearrangement Cyclopentene_Aldehyde Cyclopentene Aldehyde Cyclopentene_Carboxylic_Acid->Cyclopentene_Aldehyde Reduction & Oxidation Allylboration_Lactonization Allylboration-Lactonization Cyclopentene_Aldehyde->Allylboration_Lactonization Ene_Cyclization Ene-Cyclization Allylboration_Lactonization->Ene_Cyclization Tricyclic_Core Tricyclic Guaianolide Core Ene_Cyclization->Tricyclic_Core Eupalinilide_E Eupalinilide E Tricyclic_Core->Eupalinilide_E Functionalization

Caption: Synthetic pathway for Eupalinilide E.

HSPC_Expansion_Workflow Isolate_HSPCs Isolate Human CD34+ HSPCs Culture_Setup Culture in Serum-Free Medium + Cytokines Isolate_HSPCs->Culture_Setup Treatment Add this compound/E (or Vehicle Control) Culture_Setup->Treatment Incubation Incubate for 7-14 Days Treatment->Incubation Analysis Analysis Incubation->Analysis Cell_Count Total Viable Cell Count Analysis->Cell_Count Flow_Cytometry Flow Cytometry (CD34, CD38) Analysis->Flow_Cytometry CFU_Assay Colony-Forming Unit Assay Analysis->CFU_Assay

Caption: Workflow for HSPC expansion assay.

Anticancer_Signaling_Hypothesis Eupalinilide This compound/E Target Potential Molecular Target(s) (e.g., KRAS pathway related) Eupalinilide->Target Downstream_Effects Downstream Signaling Cascade Target->Downstream_Effects Cellular_Response Cellular Response Downstream_Effects->Cellular_Response Apoptosis Apoptosis Cellular_Response->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Cellular_Response->Cell_Cycle_Arrest Inhibition_of_Proliferation Inhibition of Proliferation Cellular_Response->Inhibition_of_Proliferation

Caption: Hypothesized anticancer signaling pathway.

References

Application Notes and Protocols: Eupalinilide E-Induced HSPC Expansion

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Eupalinilide D vs. Eupalinilide E: Initial literature searches did not yield specific data for "this compound" in the context of hematopoietic stem and progenitor cell (HSPC) expansion. However, substantial research exists for the closely related compound, Eupalinilide E . This document provides a detailed protocol and application notes based on the available scientific findings for Eupalinilide E. It is presumed that "this compound" may be a typographical error or a less-studied analogue.

Introduction

Eupalinilide E is a natural product that has been identified as a promoter of the ex vivo expansion of human hematopoietic stem and progenitor cells (HSPCs).[1][2] It has been shown to enhance the number of phenotypically defined HSPCs while simultaneously inhibiting their differentiation, particularly towards the erythroid lineage.[1][2][3] This dual activity makes Eupalinilide E a molecule of interest for research and potential clinical applications where an increased number of primitive hematopoietic cells is desirable. Furthermore, Eupalinilide E has demonstrated additive to synergistic effects when used in combination with other small molecules, such as UM171, for the expansion of both phenotypically and functionally defined HSPCs.[4]

These application notes provide a comprehensive protocol for the ex vivo expansion of human CD34+ HSPCs using Eupalinilide E.

Data Presentation

The following table summarizes the quantitative effects of Eupalinilide E on HSPC expansion as reported in the literature.

Parameter Condition Fold Expansion/Effect Reference
Phenotypically Defined HSPCsEupalinilide E with SCF, TPO, FLEnhanced expansion of phenotyped HSCs[4]
Functionally Engrafting HSCs (SRCs)Eupalinilide E with SCF, TPO, FLNo significant enhancement alone[4]
Phenotypically Defined HSPCsEupalinilide E + UM171 with SCF, TPO, FLAdditive to synergistic enhancement[4]
Functionally Engrafting HSCs (SRCs)Eupalinilide E + UM171 with SCF, TPO, FLAdditive to synergistic increases in SRCs[4]
Erythroid DifferentiationEupalinilide EHinders the in vitro development of erythrocytes[1]
Glycolysis in CD34+ cellsEupalinilide EIncreased glycolysis after 7 days of culture[4]

Experimental Protocols

This section details the protocol for the ex vivo expansion of human umbilical cord blood-derived CD34+ HSPCs using Eupalinilide E.

1. Materials and Reagents

  • Cryopreserved human umbilical cord blood (UCB) CD34+ cells

  • Serum-free expansion medium (e.g., StemSpan™ SFEM II)

  • Cytokine cocktail:

    • Stem Cell Factor (SCF)

    • Thrombopoietin (TPO)

    • Fms-like Tyrosine Kinase 3 Ligand (FLT3-L)

  • Eupalinilide E (stock solution in DMSO)

  • UM171 (optional, for synergistic expansion; stock solution in DMSO)

  • Cell culture plates (24- or 96-well, tissue culture treated)

  • Phosphate-buffered saline (PBS)

  • Cell counting solution (e.g., Trypan Blue)

  • Flow cytometry antibodies for HSPC characterization (e.g., CD34, CD38, CD45RA, CD90)

2. Protocol for Ex Vivo HSPC Expansion

  • Thawing of Cryopreserved CD34+ HSPCs:

    • Rapidly thaw the vial of cryopreserved cells in a 37°C water bath.

    • Transfer the cells to a sterile conical tube containing pre-warmed serum-free expansion medium.

    • Centrifuge the cells at 300 x g for 10 minutes.

    • Carefully aspirate the supernatant and resuspend the cell pellet in fresh expansion medium.

    • Perform a cell count and assess viability using Trypan Blue.

  • Preparation of Culture Medium:

    • Prepare the basal culture medium by supplementing the serum-free expansion medium with the cytokine cocktail (e.g., SCF: 100 ng/mL, TPO: 100 ng/mL, FLT3-L: 100 ng/mL).

    • Prepare the experimental conditions by adding Eupalinilide E to the basal medium at the desired final concentration (a concentration range of 1-10 µM can be tested for optimization).

    • For synergistic expansion, prepare a condition with both Eupalinilide E and UM171 (e.g., 35 nM).

    • Include a vehicle control (DMSO) at the same final concentration as in the experimental wells.

  • Cell Seeding and Culture:

    • Seed the CD34+ HSPCs at a density of 1 x 10^4 cells/mL in a 24-well plate.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2.

    • Culture the cells for a period of 7 to 14 days. For longer cultures, a half-media change can be performed every 3-4 days.

  • Assessment of HSPC Expansion:

    • At the end of the culture period, harvest the cells from each well.

    • Perform a total nucleated cell count and assess viability.

    • Analyze the phenotype of the expanded cells by flow cytometry using a panel of antibodies to identify HSPC populations (e.g., CD34+CD38-, CD34+CD90+).

    • The fold expansion of total nucleated cells and specific HSPC populations can be calculated relative to the initial cell input.

  • Functional Assays (Optional):

    • Colony-Forming Unit (CFU) Assay: To assess the differentiation potential of the expanded HSPCs into different hematopoietic lineages.

    • In Vivo Engraftment Studies: For a definitive assessment of functional HSCs, expanded cells can be transplanted into immunodeficient mice (e.g., NSG mice).[4]

Mandatory Visualizations

G cluster_0 HSPC Isolation and Preparation cluster_1 Ex Vivo Culture cluster_2 Analysis of Expansion Thaw Cryopreserved\nCD34+ HSPCs Thaw Cryopreserved CD34+ HSPCs Isolate CD34+ Cells Isolate CD34+ Cells Thaw Cryopreserved\nCD34+ HSPCs->Isolate CD34+ Cells Prepare Basal Medium\n(SFEM + Cytokines) Prepare Basal Medium (SFEM + Cytokines) Isolate CD34+ Cells->Prepare Basal Medium\n(SFEM + Cytokines) Add Eupalinilide E\n(and optional UM171) Add Eupalinilide E (and optional UM171) Prepare Basal Medium\n(SFEM + Cytokines)->Add Eupalinilide E\n(and optional UM171) Seed Cells and Culture\n(7-14 days) Seed Cells and Culture (7-14 days) Add Eupalinilide E\n(and optional UM171)->Seed Cells and Culture\n(7-14 days) Harvest and Count Cells Harvest and Count Cells Seed Cells and Culture\n(7-14 days)->Harvest and Count Cells Flow Cytometry Analysis\n(HSPC Phenotypes) Flow Cytometry Analysis (HSPC Phenotypes) Harvest and Count Cells->Flow Cytometry Analysis\n(HSPC Phenotypes) Functional Assays\n(CFU, Engraftment) Functional Assays (CFU, Engraftment) Flow Cytometry Analysis\n(HSPC Phenotypes)->Functional Assays\n(CFU, Engraftment)

Caption: Experimental workflow for Eupalinilide E-induced HSPC expansion.

G cluster_0 Putative Signaling Pathway Eupalinilide_E Eupalinilide E Unknown_Target Unknown Cellular Target(s) Eupalinilide_E->Unknown_Target GATA1_inhibition Inhibition of GATA1 and other Erythroid Transcription Factors Unknown_Target->GATA1_inhibition HSPC_Expansion Promotion of HSPC Self-Renewal/Expansion Unknown_Target->HSPC_Expansion promotes Erythroid_Block Block in Erythroid Differentiation GATA1_inhibition->Erythroid_Block leads to

Caption: Putative signaling pathway for Eupalinilide E in HSPCs.

References

Application Notes and Protocols for Measuring Eupalinilide D Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinilides are a class of sesquiterpene lactones isolated from the plant Eupatorium lindleyanum. Several members of this family, such as Eupalinilide B and E, have demonstrated significant cytotoxic effects against various cancer cell lines.[1][2] This document provides detailed protocols for assessing the cytotoxicity of Eupalinilide D, a member of this promising class of natural products. While specific quantitative data and the precise mechanism of action for this compound are not extensively documented in current literature, the methodologies outlined here are based on established assays used for closely related Eupalinilide compounds and are expected to be highly applicable. It is hypothesized that this compound, like its analogs, induces cytotoxicity through the induction of apoptosis and cell cycle arrest.

Data Presentation

CompoundCell LineCancer TypeIC50 (µM)Reference
Eupalinilide BTU686Laryngeal Cancer6.73[1]
TU212Laryngeal Cancer1.03[1]
M4eLaryngeal Cancer3.12[1]
AMC-HN-8Laryngeal Cancer2.13[1]
Hep-2Laryngeal Cancer9.07[1]
LCCLaryngeal Cancer4.20[1]
BFTC-905Bladder Cancer-[1]
MGC803Gastric Cancer-[1]
HL-60Leukemia-[1]
A549Lung Cancer-[1]
Eupalinilide EA549Lung Cancer0.028[2]
P388Leukemia> 10[2]

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound

  • Cancer cell lines of interest (e.g., A549, PC-3, MDA-MB-468)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with serum-free medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.1% to avoid solvent-induced cytotoxicity.

  • Remove the culture medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with 0.1% DMSO) and a blank control (medium only).

  • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol describes the use of flow cytometry to quantify apoptosis in cells treated with this compound. Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V-FITC. Late apoptotic and necrotic cells have compromised membrane integrity and are stained by PI.

Materials:

  • This compound

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (based on IC50 values from the MTT assay) for 24 or 48 hours. Include a vehicle-treated control group.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples within one hour using a flow cytometer.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., A549, PC-3) mtt_assay MTT Assay (Cell Viability) cell_culture->mtt_assay apoptosis_assay Annexin V/PI Staining (Apoptosis Detection) cell_culture->apoptosis_assay eup_d This compound Stock Solution eup_d->mtt_assay eup_d->apoptosis_assay ic50 IC50 Determination mtt_assay->ic50 flow_analysis Flow Cytometry Analysis apoptosis_assay->flow_analysis apoptosis_quant Apoptosis Quantification flow_analysis->apoptosis_quant

Caption: Workflow for assessing this compound cytotoxicity.

Postulated Signaling Pathway for Eupalinilide-Induced Apoptosis

Based on the mechanisms of action reported for related Eupalinilide compounds, the following signaling pathway is proposed for this compound-induced apoptosis. Eupalinilide O has been shown to induce apoptosis via the generation of Reactive Oxygen Species (ROS) and modulation of the Akt/p38 MAPK pathway.[3] Eupalinilide J has been reported to induce apoptosis and cell cycle arrest.[4][5]

signaling_pathway cluster_cell Cancer Cell cluster_mito Mitochondrion EupD This compound ROS ↑ Reactive Oxygen Species (ROS) EupD->ROS Akt Akt Pathway (Survival) EupD->Akt Inhibition p38 p38 MAPK (Stress Response) EupD->p38 Activation CellCycleArrest Cell Cycle Arrest (G2/M Phase) EupD->CellCycleArrest Bcl2 Bcl-2 Family (Bax ↑, Bcl-2 ↓) ROS->Bcl2 Akt->Bcl2 Inhibition of pro-apoptotic p38->Bcl2 Activation of pro-apoptotic MMP ↓ Mitochondrial Membrane Potential Bcl2->MMP CytC Cytochrome c Release MMP->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Application Notes and Protocols for In Vivo Efficacy Studies of Eupalinilide D in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinilides are a class of sesquiterpene lactones isolated from the plant Eupatorium lindleyanum. While research has highlighted the therapeutic potential of specific members of this family, such as Eupalinilide B and E in oncology and hematopoiesis, the in vivo experimental design for Eupalinilide D remains largely unexplored.[1][2][3][4][5][6][7] This document provides a detailed set of application notes and protocols for designing and conducting in vivo experiments to evaluate the efficacy of this compound in mouse models, drawing upon the known mechanisms of related compounds and general best practices in preclinical research. Given that Eupalinilide B has shown potent anti-cancer activity by inhibiting Lysine-specific demethylase 1 (LSD1), a primary focus of this proposed experimental design will be on oncology.[1] Additionally, considering the traditional use of Eupatorium species for inflammatory conditions, a secondary exploratory aim in inflammation models is also presented.[8][9]

Preclinical Research Objectives

The primary objectives for the in vivo evaluation of this compound are:

  • To assess the anti-tumor efficacy of this compound in a relevant cancer xenograft mouse model.

  • To determine a safe and effective dose range for this compound.

  • To evaluate the potential anti-inflammatory effects of this compound in an acute inflammation mouse model.

  • To investigate the in vivo mechanism of action by analyzing relevant biomarkers.

Proposed Mechanism of Action and Signaling Pathway

Based on the established mechanism of Eupalinilide B, it is hypothesized that this compound may also act as an inhibitor of LSD1. LSD1 is an enzyme that plays a crucial role in tumorigenesis by demethylating histone H3 on lysine 4 and 9 (H3K4 and H3K9), leading to the repression of tumor suppressor genes. Inhibition of LSD1 by this compound would be expected to increase H3K4 and H3K9 methylation, leading to the re-expression of tumor suppressor genes and subsequent inhibition of cancer cell proliferation and induction of apoptosis.

Eupalinilide_D_Signaling_Pathway cluster_nucleus Nucleus cluster_cell Cellular Effects LSD1 LSD1 H3K4me1 H3K4me1/ H3K9me1 LSD1->H3K4me1 Demethylates Tumor_Suppressor Tumor Suppressor Genes (e.g., p21, p27) LSD1->Tumor_Suppressor Represses H3K4me2 H3K4me2/ H3K9me2 Gene_Repression Gene Repression H3K4me1->Gene_Repression Leads to Gene_Activation Gene Activation Proliferation Cell Proliferation Tumor_Suppressor->Proliferation Inhibits Apoptosis Apoptosis Tumor_Suppressor->Apoptosis Promotes Gene_Repression->Proliferation Promotes Gene_Activation->Apoptosis Induces Eupalinilide_D This compound Eupalinilide_D->LSD1 Inhibits

Caption: Proposed signaling pathway of this compound as an LSD1 inhibitor.

Experimental Design and Protocols

Animal Models
  • Oncology: Female BALB/c nude mice, 6-8 weeks old, will be used for the xenograft model.[1]

  • Inflammation: Male C57BL/6 mice, 8-10 weeks old, will be used for the lipopolysaccharide (LPS)-induced acute lung injury model.

This compound Formulation

This compound will be dissolved in a vehicle solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline for intraperitoneal (i.p.) or oral gavage (p.o.) administration. The formulation should be prepared fresh daily.

Oncology: Laryngeal Cancer Xenograft Model Protocol

This protocol is adapted from studies on Eupalinilide B.[1]

  • Cell Culture: Human laryngeal cancer cells (e.g., TU212) will be cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Tumor Implantation: 1 x 10^6 TU212 cells in 100 µL of PBS will be injected subcutaneously into the right flank of each mouse.

  • Treatment Groups: Once tumors reach an average volume of 100-150 mm³, mice will be randomized into the following groups (n=8 per group):

    • Group 1: Vehicle control (i.p. or p.o., daily)

    • Group 2: this compound (10 mg/kg, i.p. or p.o., daily)

    • Group 3: this compound (25 mg/kg, i.p. or p.o., daily)

    • Group 4: this compound (50 mg/kg, i.p. or p.o., daily)

    • Group 5: Positive control (e.g., Cisplatin, 5 mg/kg, i.p., once weekly)

  • Treatment and Monitoring: Treatment will continue for 21 days. Tumor volume and body weight will be measured every three days. Tumor volume will be calculated using the formula: (Length x Width²) / 2.

  • Endpoint and Sample Collection: At the end of the study, mice will be euthanized. Tumors will be excised, weighed, and a portion will be flash-frozen for molecular analysis, while the other portion will be fixed in 10% formalin for immunohistochemistry. Blood samples will be collected for hematology and serum chemistry analysis. Major organs (liver, kidney, spleen, lung, heart) will be collected for histopathological examination.

Xenograft_Workflow cluster_treatment 21-Day Treatment Period start Start cell_culture Culture TU212 Laryngeal Cancer Cells start->cell_culture implantation Subcutaneous Implantation of 1x10^6 Cells into BALB/c Nude Mice cell_culture->implantation tumor_growth Allow Tumors to Grow to 100-150 mm³ implantation->tumor_growth randomization Randomize Mice into Treatment Groups (n=8) tumor_growth->randomization daily_treatment Daily Administration of This compound or Vehicle randomization->daily_treatment monitoring Monitor Tumor Volume and Body Weight (Every 3 Days) daily_treatment->monitoring Repeats monitoring->daily_treatment endpoint Study Endpoint: Euthanasia and Sample Collection monitoring->endpoint After 21 Days tumor_analysis Tumor Weight, IHC, and Molecular Analysis endpoint->tumor_analysis organ_analysis Histopathology of Major Organs endpoint->organ_analysis blood_analysis Hematology and Serum Chemistry endpoint->blood_analysis end End tumor_analysis->end organ_analysis->end blood_analysis->end

References

Application Notes and Protocols: Tandem Favorskii Rearrangement in the Total Synthesis of Eupalinilide E

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupalinilide E, a sesquiterpene lactone isolated from Eupatorium lindleyanum, has demonstrated significant biological activity, including potent cytotoxic effects against certain lung cancer cell lines and the ability to promote the expansion of human hematopoietic stem and progenitor cells (HSPCs).[1][2] These properties make Eupalinilide E a compelling target for synthetic chemists and a promising lead compound in drug discovery. However, its low natural abundance necessitates an efficient and scalable synthetic route to enable further biological investigation.[1][2]

A key innovation in the asymmetric total synthesis of Eupalinilide E, developed by Maity and Hajra, is the application of a tandem Favorskii rearrangement–elimination reaction.[1][3][4] This strategic step, starting from readily available (R)-(−)-carvone, facilitates the construction of a crucial cyclopentene carboxylic acid intermediate in a highly stereoselective and efficient manner.[3][4] This application note provides a detailed overview of this pivotal reaction, including experimental protocols, quantitative data, and graphical representations of the reaction pathway and workflow.

Tandem Favorskii Rearrangement: A Key Strategy

The Favorskii rearrangement is a powerful tool in organic synthesis for the conversion of α-halo ketones into carboxylic acid derivatives, often proceeding through a cyclopropanone intermediate.[5][6] In the synthesis of Eupalinilide E, this rearrangement is employed in a tandem sequence with an elimination reaction, which not only achieves the desired ring contraction from a six-membered to a five-membered ring but also introduces a crucial carbon-carbon double bond.

The starting material for this key transformation is an O-tosylchlorohydrin, which is synthesized in two steps from (R)-(−)-carvone. The subsequent treatment of this substrate with a base induces the tandem Favorskii rearrangement–elimination, yielding the cyclopentene carboxylic acid methyl ester with excellent diastereoselectivity.

Quantitative Data

The efficiency of the tandem Favorskii rearrangement–elimination has been optimized by exploring various reaction conditions. The following tables summarize the key quantitative data for this transformation and the overall synthesis.

Table 1: Optimization of the Tandem Favorskii Rearrangement–Elimination

EntrySubstrateBase (equiv.)SolventTemperature (°C)Time (h)ProductDiastereomeric Ratio (dr)Yield (%)
1O-tosylchlorohydrin 7a NaOMe (2.0)MeOH01Methyl ester 8 6:192
2O-tosylchlorohydrin 7a NaOMe (2.0)MeOH-202Methyl ester 8 >99:195
3O-acetylchlorohydrin 7b NaOMe (2.0)MeOH-202Methyl ester 8 >99:194

Data synthesized from information presented in Maity, R., & Hajra, S. (2022). Asymmetric Total Synthesis of Eupalinilide E, a Promoter of Human HSPC Expansion. Organic Letters, 24(26), 4745–4749.[4]

Table 2: Overall Synthesis of Eupalinilide E

Total StepsStarting MaterialKey StrategyOverall Yield (%)Number of Chromatographic Purifications
12(R)-(−)-carvoneTandem Favorskii rearrangement–elimination206

This data highlights the efficiency of the synthetic route, which is crucial for producing sufficient quantities of Eupalinilide E for further studies.[1][2][3][4]

Experimental Protocols

The following are detailed experimental protocols for the key steps involved in the tandem Favorskii rearrangement in the synthesis of Eupalinilide E.

Protocol 1: Synthesis of O-tosylchlorohydrin (7a)

This protocol describes the preparation of the precursor for the Favorskii rearrangement from the chlorohydrin intermediate 10 , which is derived from (R)-(−)-carvone.

Materials:

  • Chlorohydrin 10

  • Tosyl chloride (TsCl)

  • N-methylimidazole (NMI)

  • Toluene

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of chlorohydrin 10 (1.0 equiv) in toluene (0.5 M) at 0 °C, add N-methylimidazole (2.0 equiv).

  • Add tosyl chloride (1.5 equiv) portion-wise to the reaction mixture at 0 °C.

  • Allow the reaction mixture to warm to 50 °C and stir for 12 hours.

  • Upon completion of the reaction (monitored by TLC), cool the mixture to room temperature and quench with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford O-tosylchlorohydrin 7a .

Protocol 2: Tandem Favorskii Rearrangement–Elimination

This protocol details the optimized conditions for the highly diastereoselective tandem Favorskii rearrangement–elimination to yield the cyclopentene methyl ester 8 .

Materials:

  • O-tosylchlorohydrin 7a

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH), anhydrous

  • Saturated aqueous NH₄Cl solution

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of O-tosylchlorohydrin 7a (1.0 equiv) in anhydrous methanol (0.2 M) at -20 °C, add sodium methoxide (2.0 equiv).

  • Stir the reaction mixture at -20 °C for 2 hours.

  • Monitor the reaction progress by TLC. Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The crude product 8 is of sufficient purity (>99:1 dr) for use in the next step without chromatographic purification.

Visualizations

The following diagrams illustrate the key reaction pathway and the experimental workflow for the tandem Favorskii rearrangement in the synthesis of Eupalinilide E.

Favorskii_Rearrangement_Pathway cluster_start Starting Material cluster_precursor Precursor Synthesis cluster_favorskii Key Tandem Reaction cluster_product Product Carvone (R)-(-)-Carvone Chlorohydrin Chlorohydrin (10) Carvone->Chlorohydrin 2 steps Tosylchlorohydrin O-Tosylchlorohydrin (7a) Chlorohydrin->Tosylchlorohydrin TsCl, NMI Rearrangement Tandem Favorskii Rearrangement-Elimination Tosylchlorohydrin->Rearrangement NaOMe, MeOH, -20 °C Cyclopropanone Cyclopropanone Intermediate CyclopenteneEster Cyclopentene Methyl Ester (8) Cyclopropanone->CyclopenteneEster Rearrangement->Cyclopropanone Rearrangement->CyclopenteneEster

Caption: Reaction pathway of the tandem Favorskii rearrangement.

Experimental_Workflow cluster_prep Precursor Preparation cluster_tandem Tandem Favorskii Rearrangement Start Start with Chlorohydrin (10) Add_Reagents Add TsCl and NMI in Toluene Start->Add_Reagents React_Heat Stir at 50 °C for 12h Add_Reagents->React_Heat Workup_Prep Aqueous Workup and Purification React_Heat->Workup_Prep Tosyl_Product Isolate O-Tosylchlorohydrin (7a) Workup_Prep->Tosyl_Product Start_Tandem Start with O-Tosylchlorohydrin (7a) Tosyl_Product->Start_Tandem Add_Base Add NaOMe in MeOH at -20 °C Start_Tandem->Add_Base React_Cold Stir at -20 °C for 2h Add_Base->React_Cold Workup_Tandem Aqueous Workup React_Cold->Workup_Tandem Final_Product Obtain Cyclopentene Ester (8) Workup_Tandem->Final_Product

Caption: Experimental workflow for the key reactions.

Conclusion

The tandem Favorskii rearrangement–elimination reaction is a cornerstone of the efficient and scalable total synthesis of Eupalinilide E. The optimized protocol, employing sodium methoxide in methanol at -20 °C, provides the desired cyclopentene intermediate with exceptional diastereoselectivity, obviating the need for chromatographic purification at this stage. This robust and high-yielding transformation significantly contributes to the overall efficiency of the synthetic route, enabling the production of Eupalinilide E for further investigation into its promising therapeutic potential. The detailed protocols and data presented herein are intended to facilitate the adoption and adaptation of this powerful synthetic strategy by researchers in academia and the pharmaceutical industry.

References

Application Notes and Protocols: Late-Stage C-H Oxidation in the Synthesis of Eupalinilide Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the late-stage C-H oxidation in the synthesis of Eupalinilide analogues. Eupalinilides are a class of natural products that have garnered significant interest due to their potent biological activities, including the expansion of hematopoietic stem and progenitor cells (HSPCs) and cytotoxic effects against cancer cell lines.[1][2][3] The chemical complexity of these molecules presents a formidable synthetic challenge. Late-stage C-H oxidation has emerged as a powerful strategy to introduce key functionalities at advanced stages of the synthesis, significantly improving efficiency and enabling access to various analogues for structure-activity relationship (SAR) studies.[1][4]

Application Notes

Late-stage functionalization of complex molecules is a highly sought-after strategy in medicinal chemistry and drug discovery as it allows for the rapid diversification of advanced intermediates. In the context of Eupalinilide synthesis, the targeted oxidation of allylic C-H bonds is particularly crucial for installing the characteristic oxygenation patterns found in the natural products.

The successful total synthesis of Eupalinilide E, a promoter of human HSPC expansion, has been accomplished through strategies that heavily rely on late-stage allylic C-H oxidations.[1][3] One key approach involves a double allylic C-H oxidation to install key functional groups.[3] Another successful synthesis utilized a highly efficient chromium trioxide-mediated allylic oxidation.[1][4] These methods provide a blueprint for the synthesis of novel analogues to probe the biological activity of this promising class of compounds.

The ability to modify the core structure of Eupalinilide at a late stage is critical for developing analogues with improved potency, selectivity, and pharmacokinetic properties. For instance, Eupalinilide B has been identified as a novel inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator implicated in cancer. This finding opens up avenues for designing new Eupalinilide-based anti-cancer agents.

Quantitative Data Summary

The following tables summarize the available quantitative data on the synthesis and biological activity of Eupalinilide analogues.

Table 1: Yields of Late-Stage Allylic C-H Oxidation Step

PrecursorReagents and ConditionsProductYield (%)Reference
Tricyclic guaianolide coreCrO₃, 3,5-dimethylpyrazole, CH₂Cl₂, -20 °CEnone intermediate86Maity et al., Org. Lett. 2022

Table 2: Overall Yield of Eupalinilide E Total Synthesis

Synthetic RouteNumber of StepsOverall Yield (%)Reference
Asymmetric Total Synthesis1220Maity et al., Org. Lett. 2022

Table 3: Cytotoxic Activity of Eupalinilide B against Laryngeal Cancer Cell Lines

Cell LineIC₅₀ (µM)
TU6866.73
TU2121.03
M4e3.12
AMC-HN-82.13
Hep-29.07
LCC4.20

Experimental Protocols

Protocol 1: Late-Stage Allylic C-H Oxidation via Chromium Trioxide

This protocol is adapted from the supplementary information of Maity et al., Org. Lett. 2022.

Materials:

  • Tricyclic guaianolide precursor

  • Chromium trioxide (CrO₃)

  • 3,5-Dimethylpyrazole

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 3,5-dimethylpyrazole (1.15 g, 12.0 mmol, 6.0 equiv) in anhydrous CH₂Cl₂ (20 mL) at -20 °C under an argon atmosphere, add chromium trioxide (600 mg, 6.0 mmol, 3.0 equiv) in portions.

  • Stir the resulting dark red solution for 30 minutes at -20 °C.

  • Add a solution of the tricyclic guaianolide precursor (516 mg, 2.0 mmol, 1.0 equiv) in anhydrous CH₂Cl₂ (5 mL) to the reaction mixture dropwise.

  • Stir the reaction mixture at -20 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, quench the reaction by adding saturated aqueous NaHCO₃ solution (20 mL).

  • Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous Na₂S₂O₃ solution (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired enone.

Visualizations

Synthetic_Workflow Synthetic Workflow for Eupalinilide E via Late-Stage C-H Oxidation cluster_start Starting Material cluster_intermediate Key Intermediate Synthesis cluster_oxidation Late-Stage C-H Oxidation cluster_final Final Product R_carvone (R)-(-)-Carvone Tricyclic_Core Tricyclic Guaianolide Core Structure R_carvone->Tricyclic_Core Multi-step synthesis Allylic_Oxidation Allylic C-H Oxidation (CrO3, 3,5-dimethylpyrazole) Tricyclic_Core->Allylic_Oxidation Key functionalization Eupalinilide_E Eupalinilide E Allylic_Oxidation->Eupalinilide_E Further transformations

Caption: Synthetic workflow for Eupalinilide E.

Signaling_Pathway Proposed Signaling Pathway for Eupalinilide Analogues Eupalinilide_Analogue Eupalinilide Analogue (e.g., Eupalinilide B) LSD1 LSD1 (Lysine-Specific Demethylase 1) Eupalinilide_Analogue->LSD1 H3K4me2 H3K4me2 Demethylation LSD1->H3K4me2 Gene_Expression Altered Gene Expression (e.g., tumor suppressor genes) H3K4me2->Gene_Expression represses Cell_Proliferation Cancer Cell Proliferation Gene_Expression->Cell_Proliferation Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Proposed mechanism of Eupalinilide B.

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of Eupalinilide Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the total synthesis of Eupalinilide D and related guaianolide sesquiterpenoids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly those related to reaction yield.

Frequently Asked Questions (FAQs)

Q1: My overall yield for the synthesis is significantly lower than reported in the literature for similar compounds. What are the most likely steps to be causing issues?

A1: Low overall yield in a multi-step synthesis can be attributed to suboptimal conditions in several key transformations. Based on synthetic routes for structurally related Eupalinilide E, the following steps are often critical and can be prone to low yields if not properly optimized:

  • Favorskii Rearrangement: This step is crucial for constructing the cyclopentane core and can be sensitive to the choice of base, solvent, and temperature.[1][2]

  • Late-Stage Allylic C-H Oxidation: Selective oxidation of allylic positions in complex intermediates can be challenging, often resulting in a mixture of products or low conversion.[1][3]

  • Diastereoselective Cyclization: The formation of the tricyclic core requires precise stereochemical control, and suboptimal conditions can lead to the formation of undesired diastereomers, thus lowering the yield of the target compound.[2]

  • Chemoselective Reductions and Oxidations: Protecting group stability and the presence of multiple reactive sites can complicate reduction and oxidation steps, leading to side reactions and reduced yields.[3]

Q2: I'm experiencing poor yields in the Favorskii rearrangement to form the cyclopentene carboxylic acid intermediate. What are some common causes and solutions?

A2: The Favorskii rearrangement is a pivotal step in establishing the core structure. Low yields can often be traced back to the reaction conditions. Here are some troubleshooting suggestions:

  • Base Selection: The choice of base is critical. While sodium methoxide is commonly used, its concentration and the presence of moisture can impact the reaction.[1] Consider screening other bases such as potassium tert-butoxide or sodium hydride if you observe incomplete reaction or side products.

  • Solvent and Temperature: The polarity of the solvent and the reaction temperature can influence the reaction rate and selectivity. Toluene at elevated temperatures (e.g., 50 °C) has been used successfully for the formation of the precursor to the rearrangement.[1] If you are seeing decomposition, consider lowering the temperature.

  • Precursor Stability: Ensure the stability of your starting material, such as the O-tosylchlorohydrin.[1] Degradation of this precursor will directly lead to lower yields of the desired product.

Q3: The late-stage allylic oxidation of my tricyclic intermediate is not selective and gives a mixture of products. How can I improve the selectivity?

A3: Achieving high selectivity in late-stage C-H oxidation is a known challenge.[1][3] Here are some strategies to improve the outcome:

  • Oxidizing Agent: The choice of oxidant is paramount. While powerful oxidants like CrO₃/3,5-dimethylpyrazole have been used, they can sometimes lead to over-oxidation or lack of selectivity.[2] Consider milder or more sterically hindered reagents that may favor the desired allylic position. Palladium-catalyzed conditions have also been explored, although they may suffer from poor yield and diacetoxylation.[1]

  • Directing Groups: If possible, the presence of a nearby functional group can help direct the oxidation to a specific position. Analyze your intermediate to see if a hydroxyl or other group could be leveraged for this purpose.

  • Protecting Groups: Ensure that other sensitive functional groups in your molecule are adequately protected to prevent unwanted side reactions during the oxidation step.

Troubleshooting Guides

Guide 1: Low Yield in Tandem Favorskii Rearrangement–Elimination

This guide addresses low yields in the formation of the cyclopentene carbaldehyde precursor, a key building block in the synthesis.

Symptom Possible Cause Suggested Solution
Low conversion of starting material (O-tosylchlorohydrin) Insufficiently reactive base or non-optimal temperature.Screen alternative bases such as potassium tert-butoxide. Gradually increase the reaction temperature while monitoring for decomposition.
Formation of multiple side products Incorrect stoichiometry of the base or presence of water.Ensure the use of freshly prepared, anhydrous solvent and base. Titrate the base to ensure accurate stoichiometry.
Decomposition of starting material or product Reaction temperature is too high.Perform the reaction at a lower temperature for a longer duration.

This protocol is adapted from the synthesis of a key intermediate for Eupalinilide E.[1]

  • Preparation of O-tosylchlorohydrin: To a solution of the chlorohydrin (1.0 equiv) in toluene, add N-methylimidazole (NMI) and tosyl chloride. The reaction is typically carried out at 50 °C.

  • Favorskii Rearrangement: The resulting O-tosylchlorohydrin is then subjected to the rearrangement using sodium methoxide (2.0 equiv) as the base.

  • Work-up and Isolation: After the reaction is complete, quench with a suitable reagent, followed by extraction and purification to yield the cyclopentene carboxylic acid intermediate.

Guide 2: Poor Diastereoselectivity in the Key Cyclization Step

This guide focuses on improving the yield of the desired diastereomer during the formation of the tricyclic core.

Symptom Possible Cause Suggested Solution
Formation of a nearly 1:1 mixture of diastereomers Insufficient facial selectivity in the cyclization.Screen a variety of Lewis acids to enhance the diastereoselectivity. Temperature can also play a critical role; try running the reaction at lower temperatures.
Low overall yield of all cyclized products Decomposition of the starting material under the reaction conditions.Use a milder Lewis acid or reduce the reaction time. Ensure all reagents and solvents are scrupulously dry.

This protocol is based on a similar transformation in the Siegel synthesis of Eupalinilide E.[2]

  • Substrate Preparation: Dissolve the acyclic precursor in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.

  • Lewis Acid Addition: Cool the solution to a low temperature (e.g., -78 °C) before the dropwise addition of the Lewis acid (e.g., TiCl₄, SnCl₄).

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching and Purification: Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NaHCO₃) and purify the product by column chromatography.

Visualizing Key Synthetic Pathways

To further aid in understanding the synthetic sequence, the following diagrams illustrate the key transformations discussed.

G cluster_0 Core Construction A R-(-)-carvone B Chlorohydrin A->B Two Steps C O-tosylchlorohydrin B->C Tosyl chloride, NMI D Cyclopentene carboxylic acid intermediate C->D Tandem Favorskii Rearrangement-Elimination G cluster_1 Tricyclic Core Formation and Functionalization E Acyclic Triene Precursor F Tricyclic Alcohol E->F Pd-catalyzed borylative cyclization G Keto Lactone F->G Selective Oxidation (CrO3/3,5-dimethylpyrazole) H Eupalinilide Analog Core G->H Modified Luche Reduction & Epoxidation

References

Improving the scalability of Eupalinilide D synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the scalability of Eupalinilide D synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in scaling up the synthesis of this compound?

A1: The primary challenges in scaling up this compound synthesis often revolve around:

  • Stereocontrol: Establishing the correct relative and absolute stereochemistry across multiple chiral centers.

  • Reagent Cost and Availability: Sourcing enantiomerically pure starting materials and expensive reagents for large-scale production.

  • Purification: The need for multiple chromatographic purifications can be a significant bottleneck, reducing overall yield and increasing processing time.

  • Reaction Selectivity: Achieving high chemo-, regio-, and stereoselectivity in key steps, such as oxidations and cyclizations, can be difficult to maintain on a larger scale.

  • Low Overall Yields: Multi-step syntheses can suffer from low overall yields, making the production of gram-scale quantities challenging.

Q2: Which synthetic route is considered the most scalable for this compound and its analogs?

A2: The asymmetric total synthesis reported by Maity and Hajra for Eupalinilide E, a closely related analog, presents a concise and scalable approach that is highly relevant for this compound. This route is notable for its use of a tandem Favorskii rearrangement–elimination and a catalyst-free stereospecific tandem allylboration–lactonization. The synthesis was accomplished in 12 steps with a 20% overall yield and, crucially, involved only six chromatographic purifications, which is a significant advantage for scalability.

Q3: What are the key starting materials for a scalable synthesis of this compound?

A3: A common and cost-effective starting material for the asymmetric synthesis of this compound and related guaianolides is (R)-(−)-carvone. This commercially available natural product provides a chiral pool starting point, helping to establish the desired stereochemistry early in the synthetic sequence.

Troubleshooting Guides

Problem 1: Low yield in the Favorskii rearrangement–elimination step.
  • Question: We are experiencing low yields and diastereoselectivity in the tandem Favorskii rearrangement–elimination reaction to form the cyclopentene carboxylic acid intermediate. What are the critical parameters to control?

  • Answer: This reaction is highly sensitive to temperature and the choice of base. To improve the outcome:

    • Temperature Control: It has been demonstrated that performing the reaction at a lower temperature, such as -20 °C, can completely suppress epimerization and lead to a significant improvement in diastereoselectivity (>99:1 dr).

    • Base and Solvent: The choice of base and solvent system is critical. Sodium methoxide in methanol is a common choice. Ensure the base is fresh and added slowly to the reaction mixture at the recommended temperature.

    • Starting Material Purity: Ensure the purity of the O-tosylchlorohydrin precursor. Impurities can lead to side reactions and lower yields.

Problem 2: Poor stereoselectivity in the allylboration–lactonization reaction.
  • Question: The tandem allylboration–lactonization step is giving a mixture of diastereomers. How can we improve the stereoselectivity?

  • Answer: The stereoselectivity of this key step is influenced by the solvent and the absence of a catalyst.

    • Solvent: The use of recyclable trifluoroethanol as both a promoter and a solvent has been shown to afford excellent stereospecificity in a catalyst-free reaction.

    • Reagent Purity: The purity of the allylboronate reagent is crucial. Ensure it is freshly prepared and handled under anhydrous conditions to prevent decomposition.

Problem 3: Difficulty with the late-stage allylic oxidation.
  • Question: We are struggling with the selective allylic oxidation of the tricyclic intermediate. The reaction is either not proceeding to completion or resulting in a mixture of over-oxidized products.

  • Answer: Late-stage oxidations on complex intermediates are notoriously challenging.

    • Oxidizing Agent: The choice of oxidizing agent is critical for achieving the desired selectivity. For instance, a combination of CrO₃ and 3,5-dimethylpyrazole has been successfully used for a selective oxidation to a keto lactone.

    • Protecting Groups: If selectivity issues persist, consider a strategy that involves protecting other sensitive functional groups before the oxidation step.

    • Reaction Conditions: Carefully control the reaction temperature and stoichiometry of the oxidizing agent to minimize side reactions.

Quantitative Data Summary

Synthetic RouteKey FeaturesNumber of StepsOverall YieldPurification StepsStarting MaterialReference
Maity and Hajra (2022) Tandem Favorskii rearrangement–elimination; Catalyst-free tandem allylboration–lactonization1220%6(R)-(−)-carvone
Siegel (2016) Diastereoselective borylative enyne cyclization; Late-stage double allylic C-H oxidation15 (longest linear sequence)6.7%Not specified(R)-carvone

Experimental Protocols

Key Experiment: Tandem Favorskii Rearrangement–Elimination

This protocol is adapted from the scalable synthesis reported by Maity and Hajra.

  • Preparation of O-tosylchlorohydrin: To a solution of the chlorohydrin precursor in toluene, add N-methylimidazole followed by tosyl chloride at 0 °C. The reaction is then warmed to 50 °C and stirred until completion (monitored by TLC).

  • Favorskii Rearrangement: The crude O-tosylchlorohydrin is dissolved in methanol and cooled to -20 °C.

  • A solution of sodium methoxide in methanol is added dropwise to the reaction mixture.

  • The reaction is stirred at -20 °C for the specified time (typically several hours) until the starting material is consumed.

  • Upon completion, the reaction is quenched with a saturated solution of ammonium chloride and extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated under reduced pressure to yield the cyclopentene carboxylic acid methyl ester.

Visualizations

Logical Workflow for Troubleshooting Low Yields

troubleshooting_workflow start Low Yield in a Key Step check_purity Verify Purity of Starting Materials and Reagents start->check_purity optimize_temp Optimize Reaction Temperature check_purity->optimize_temp Purity Confirmed optimize_conc Adjust Reagent Concentration/Stoichiometry optimize_temp->optimize_conc change_catalyst Screen Different Catalysts/Promoters optimize_conc->change_catalyst change_solvent Evaluate Alternative Solvents change_catalyst->change_solvent success Improved Yield change_solvent->success

Caption: A logical workflow for troubleshooting low-yielding reactions.

Simplified Synthetic Pathway to Eupalinilide Core

Technical Support Center: Optimizing Purification Protocols for Eupalinilide D

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the purification of Eupalinilide D, a germacranolide sesquiterpene lactone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential applications?

This compound is a sesquiterpene lactone belonging to the germacranolide subclass. While specific research on this compound is limited, related compounds, such as Eupalinilide E, have demonstrated cytotoxic activity against certain cancer cell lines and the ability to promote the expansion of human hematopoietic stem and progenitor cells.[1] These properties suggest potential applications in oncology and regenerative medicine.

Q2: What are the main challenges in purifying this compound?

The primary challenges in purifying this compound from its natural source, typically Eupatorium species, include:

  • Structural Similarity to Other Sesquiterpenoids: Eupatorium plants contain a complex mixture of structurally similar sesquiterpene lactones, such as Eupalinilides A and B, which can co-elute during chromatographic separation.[2]

  • Presence of Other Phytochemicals: Crude extracts contain various other compounds like flavonoids, tannins, and other terpenoids that can interfere with the purification process.

  • Potential for Degradation: Sesquiterpene lactones can be sensitive to pH, temperature, and UV light, leading to degradation if not handled properly during extraction and purification.

Q3: What are the recommended storage conditions for purified this compound?

To minimize degradation, purified this compound should be stored as a solid or in a non-polar organic solvent (e.g., hexane, ethyl acetate) at low temperatures (-20°C or below) and protected from light. Avoid aqueous solutions and exposure to high pH.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Potential Cause Recommended Solution
Low Yield of this compound in Crude Extract Inefficient extraction from plant material.Ensure the plant material is thoroughly dried and ground to a fine powder. Use an appropriate solvent for extraction, such as methanol or ethanol, and perform multiple extractions to maximize yield.
Degradation during extraction.Perform extraction at room temperature or below to minimize thermal degradation. Protect the extraction mixture from light.
Co-elution of Impurities with this compound during Chromatography Insufficient resolution of the chromatographic method.For Column Chromatography: Optimize the solvent system. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective. Consider using a different stationary phase (e.g., silica gel with a smaller particle size).
For HPLC: Adjust the mobile phase composition and gradient. A common mobile phase for sesquiterpenoid lactone separation is a gradient of acetonitrile in water.[2] Experiment with different C18 columns from various manufacturers.
Presence of structurally similar compounds.Employ advanced chromatographic techniques like High-Speed Counter-Current Chromatography (HSCCC), which has been successfully used to separate similar eupalinolides.[2]
Degradation of this compound during Purification Exposure to high temperatures.Conduct all purification steps at room temperature or below. Use a refrigerated fraction collector if available.
Exposure to incompatible pH.Avoid basic conditions. If aqueous solutions are necessary, use a slightly acidic buffer (pH 5.5 has been shown to be more stable for some sesquiterpene lactones).[3]
Exposure to UV light.Use amber glass vials or cover glassware with aluminum foil to protect the sample from light, especially if using a UV detector for chromatography.
Broad or Tailing Peaks in HPLC Analysis Column overload.Reduce the amount of sample injected onto the column.
Poor sample solubility in the mobile phase.Ensure the sample is fully dissolved in a solvent compatible with the mobile phase before injection.
Secondary interactions with the stationary phase.Add a small amount of a competing agent, such as trifluoroacetic acid (TFA), to the mobile phase to improve peak shape.

Experimental Protocols

Extraction of Sesquiterpenoid Lactones from Eupatorium sp.
  • Preparation of Plant Material: Air-dry the aerial parts of the Eupatorium plant and grind them into a fine powder.

  • Extraction:

    • Macerate the powdered plant material in methanol (or ethanol) at a 1:10 (w/v) ratio for 24-48 hours at room temperature.

    • Filter the extract and repeat the extraction process two more times with fresh solvent.

    • Combine the filtrates and concentrate under reduced pressure at a temperature below 40°C to obtain the crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in water and sequentially partition with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

    • This compound, being a moderately polar compound, is expected to be enriched in the ethyl acetate and n-butanol fractions.

Purification by High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is an effective technique for separating structurally similar compounds. Based on the successful separation of Eupalinilides A and B, the following parameters can be used as a starting point for this compound purification[2]:

Parameter Value
Solvent System n-hexane-ethyl acetate-methanol-water (1:4:2:3, v/v/v/v)
Stationary Phase Upper phase
Mobile Phase Lower phase
Flow Rate 2.0 mL/min
Revolution Speed 900 rpm
Detection Wavelength 254 nm
Column Temperature 25 °C
HPLC Analysis and Purification

For analytical and preparative HPLC, a reversed-phase C18 column is recommended.

Analytical HPLC Parameters (based on Eupalinolide A & B analysis)[2]:

Parameter Value
Column Zorbax Eclipse XDB-C18 (e.g., 4.6 x 100 mm, 3 µm)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-10 min: 10% to 20% B; 10-15 min: 20% B; 15-65 min: 20% to 32% B; 65-70 min: 32% to 10% B
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Column Temperature 30 °C

Preparative HPLC:

For preparative HPLC, the conditions can be scaled up from the analytical method. A larger particle size column and a higher flow rate will be necessary. The gradient may need to be adjusted to optimize the separation of the target compound.

Data Presentation

Table 1: Quantitative Data for the Purification of Eupalinolides A and B (Analogous to this compound)[2]
Compound Initial Amount (n-butanol fraction) Final Yield Purity (by HPLC)
Eupalinolide A540 mg17.9 mg97.9%
Eupalinolide B540 mg19.3 mg97.1%

Visualizations

Experimental Workflow for this compound Purification

G plant_material Dried & Ground Eupatorium sp. extraction Methanol Extraction plant_material->extraction partitioning Solvent Partitioning (Hexane, EtOAc, BuOH) extraction->partitioning hscoc HSCCC Purification partitioning->hscoc EtOAc/BuOH Fraction prep_hplc Preparative HPLC hscoc->prep_hplc Enriched Fractions analysis Purity Analysis (HPLC) prep_hplc->analysis pure_compound Pure this compound analysis->pure_compound

Caption: A generalized workflow for the extraction and purification of this compound.

Potential Signaling Pathways Modulated by Sesquiterpene Lactones

While the specific pathways affected by this compound are not yet fully elucidated, sesquiterpene lactones are known to modulate key signaling pathways involved in inflammation and cancer, such as the NF-κB pathway.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ikb IκB nfkb NF-κB nfkb_n NF-κB nfkb->nfkb_n Translocation ikb_nfkb IκB-NF-κB Complex ikb_nfkb->ikb Degrades IκB ikb_nfkb->nfkb Releases ikk IKK ikk->ikb_nfkb Phosphorylates IκB eupalinilide_d This compound eupalinilide_d->ikk Inhibits gene_transcription Gene Transcription (Inflammation, Cell Survival) nfkb_n->gene_transcription

Caption: Postulated inhibitory effect of this compound on the NF-κB signaling pathway.

References

Troubleshooting Eupalinilide D instability in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Eupalinilide D. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound, with a focus on addressing its potential instability in solution.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental use of this compound.

Question: My this compound solution appears to be losing activity over a short period. What could be the cause?

Answer: Loss of activity is often due to the degradation of this compound in solution. This compound is a sesquiterpene lactone, a class of compounds that can be sensitive to experimental conditions.[1][2] The primary factors contributing to its instability are pH, temperature, solvent, and light exposure. The α-methylene-γ-lactone group, which is crucial for its biological activity, is also a reactive site susceptible to degradation.[2]

Question: At what pH and temperature should I be working with this compound?

Answer: this compound, like other sesquiterpene lactones with side chains, is more stable at a slightly acidic pH. It is recommended to maintain the pH of your solution at or below 6.5. Studies on similar compounds have shown significant degradation at a physiological pH of 7.4, especially when combined with a temperature of 37°C.[1] For optimal stability, experiments should be conducted at the lowest feasible temperature. Long-term storage of solutions, even at 4°C, may lead to degradation over time.[3][4]

Question: What is the best solvent for dissolving and storing this compound?

Answer: For stock solutions, it is best to use anhydrous, high-purity solvents such as DMSO or ethanol. It is crucial to use fresh solvents, as impurities like peroxides in aged ethers can degrade the compound.[5] Avoid using alcoholic solvents for long-term storage, as they can react with the this compound molecule to form adducts, especially if stored for extended periods.[3][4] For aqueous experimental media, prepare the solution immediately before use from a concentrated stock.

Question: I am observing unexpected peaks in my HPLC/LC-MS analysis. What are they?

Answer: Unexpected peaks are likely degradation products. A common degradation mechanism for sesquiterpene lactones is the opening of the lactone ring, which can be catalyzed by water.[6] This results in a molecule with a different polarity and, therefore, a different retention time. If you are using an alcoholic solvent, you may also be observing alcohol adducts.[3]

Frequently Asked Questions (FAQs)

Q1: How should I store my dry, powdered this compound?

  • A1: Store the solid compound in a tightly sealed container at -20°C or below, protected from light and moisture.

Q2: How can I check if my this compound solution has degraded?

  • A2: The most reliable method is to use analytical techniques like HPLC or LC-MS to check for the appearance of new peaks and a decrease in the area of the parent this compound peak. A biological assay can also be used to test for a loss of activity compared to a freshly prepared standard.

Q3: Can I prepare a large batch of this compound solution for all my experiments?

  • A3: This is not recommended due to its instability in solution. It is best to prepare fresh solutions from a solid aliquot for each experiment. If a stock solution must be made, store it at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

Q4: Is this compound sensitive to light?

  • A4: Yes, many complex organic molecules are susceptible to photodegradation.[7] It is good practice to protect this compound solutions from light by using amber vials or covering the container with aluminum foil during experiments and storage.

Data Summary

The stability of sesquiterpene lactones is highly dependent on the experimental conditions. The following table summarizes the expected stability of this compound based on data from related compounds.

ParameterConditionExpected Stability of this compoundReference
pH 5.5Relatively Stable[1]
7.4Prone to degradation, especially loss of side chains[1]
Temperature 4°CSlow degradation over time in solution[3][4]
25°C (Room Temp)Moderate degradation in solution[1]
37°CRapid degradation in solution[1]
Solvent Anhydrous DMSOGood for short-term stock solutions
EthanolPotential for adduct formation over time[3][4]
Aqueous BufferProne to hydrolysis (lactone ring opening)[6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the desired amount of this compound in a sterile microfuge tube.

  • Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired concentration (e.g., 10 mM).

  • Vortex briefly until the solid is completely dissolved.

  • Aliquot the stock solution into small, single-use volumes in amber vials.

  • Store the aliquots at -80°C.

Protocol 2: HPLC Method for Stability Assessment

  • Objective: To determine the stability of this compound in a specific buffer over time.

  • Materials:

    • This compound stock solution (10 mM in DMSO).

    • Experimental buffer (e.g., PBS, pH 7.4).

    • HPLC system with a C18 column.

    • Mobile phase: Acetonitrile and water gradient.

  • Procedure:

    • Prepare a fresh working solution of this compound in the experimental buffer at the final desired concentration (e.g., 10 µM).

    • Immediately inject a sample (t=0) onto the HPLC system to obtain an initial chromatogram.

    • Incubate the remaining working solution under the desired experimental conditions (e.g., 37°C, protected from light).

    • At specified time points (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the solution and inject it into the HPLC.

    • Analyze the chromatograms by measuring the peak area of the parent this compound and any new degradation peaks.

    • Calculate the percentage of remaining this compound at each time point relative to t=0.

Visualizations

cluster_conditions Instability Factors cluster_compound This compound cluster_degradation Degradation Products High_pH High pH (>7.0) Aqueous Solution Eupalinilide_D This compound (Active Form) High_pH->Eupalinilide_D promotes High_Temp High Temperature (e.g., 37°C) High_Temp->Eupalinilide_D promotes Solvent Protic Solvents (e.g., Ethanol) Solvent->Eupalinilide_D can react with Hydrolyzed Hydrolyzed Product (Lactone Ring Opened) Eupalinilide_D->Hydrolyzed Hydrolysis Adduct Solvent Adduct Eupalinilide_D->Adduct Addition Reaction

Caption: Potential degradation pathways for this compound.

Start Start: Prepare fresh this compound working solution t0 t=0 Analysis: Inject sample into HPLC/LC-MS Start->t0 Incubate Incubate solution under experimental conditions (Temp, pH, Light) t0->Incubate Timepoints Take aliquots at defined time points (t=1, 2, 4... hrs) Incubate->Timepoints Analysis Analyze aliquots by HPLC/LC-MS Timepoints->Analysis Data Calculate % Remaining Compound vs. Degradation Products Analysis->Data End End: Determine stability profile Data->End

Caption: Experimental workflow for assessing stability.

Problem Problem: Loss of biological activity or unexpected analytical results Check_Prep Was the solution freshly prepared? Problem->Check_Prep Yes_Fresh Yes Check_Prep->Yes_Fresh Yes No_Fresh No Check_Prep->No_Fresh No Check_pH Is the pH of the medium > 7.0? Yes_Fresh->Check_pH Remake Action: Prepare a fresh solution and repeat experiment No_Fresh->Remake Yes_pH Yes Check_pH->Yes_pH Yes No_pH No Check_pH->No_pH No Adjust_pH Action: Lower pH to < 6.5 if experiment allows Yes_pH->Adjust_pH Check_Temp Is the incubation temperature high (e.g., 37°C)? No_pH->Check_Temp Yes_Temp Yes Check_Temp->Yes_Temp Yes No_Temp No Check_Temp->No_Temp No Adjust_Temp Action: Reduce temperature or incubation time Yes_Temp->Adjust_Temp Check_Solvent Action: Perform stability test (see protocol) No_Temp->Check_Solvent

Caption: Troubleshooting decision tree for this compound instability.

cluster_info *Note: Pathway for Eupalinilide B, a related compound. Eupalinilide_B Eupalinilide B* LSD1 LSD1 (Lysine-specific demethylase 1) Eupalinilide_B->LSD1 inhibits H3K9me H3K9me1/2 LSD1->H3K9me demethylates EMT Epithelial-Mesenchymal Transition (EMT) LSD1->EMT promotes Proliferation Cell Proliferation EMT->Proliferation Migration Cell Migration EMT->Migration E_cadherin E-cadherin EMT->E_cadherin downregulates N_cadherin N-cadherin EMT->N_cadherin upregulates

Caption: Postulated signaling pathway affected by Eupalinilide B.[8]

References

Side reactions in the Favorskii rearrangement step of synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Favorskii rearrangement. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this critical synthetic step. Here you will find answers to frequently asked questions and detailed guides to address common side reactions encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the Favorskii rearrangement?

The Favorskii rearrangement is a chemical reaction that converts an α-halo ketone into a carboxylic acid derivative.[1] This reaction is catalyzed by a base and typically proceeds through a cyclopropanone intermediate.[1][2] For cyclic α-halo ketones, the reaction results in a ring contraction, making it a valuable tool in the synthesis of strained cyclic systems.[1] The final product can be a carboxylic acid, ester, or amide, depending on the base and nucleophile used (e.g., hydroxide, alkoxide, or amine).[1]

Q2: What are the most common side reactions observed in the Favorskii rearrangement?

The most frequently encountered side reactions include the formation of α-hydroxy ketones, α-alkoxy ketones, and α,β-unsaturated ketones.[3] In some cases, especially with aryl-substituted α-halo ketones, epoxyethers can also be formed as byproducts. The formation of these side products is highly dependent on the substrate structure and reaction conditions.

Q3: How does the choice of base affect the outcome of the reaction?

The choice and concentration of the base are critical factors. Strong bases like hydroxide and alkoxides are commonly used to promote the rearrangement.[2] However, very strong bases or hindered bases can sometimes favor side reactions. For instance, in a homogeneous medium, a strong base like hydroxide can rapidly form an α-hydroxy ketone instead of the rearranged product.[3] Weaker bases, such as acetate ions, can be employed to slow down the reaction and potentially afford better control over the formation of side products.[2]

Q4: Can the solvent influence the formation of side products?

Yes, the solvent plays a significant role. The polarity of the solvent can affect the rate of both the desired rearrangement and competing side reactions. For example, diluting methanol with water has been shown to accelerate the rate of rearrangement in certain cases. The choice of an inert solvent for a heterogeneous reaction with sodium hydroxide has been reported to yield the rearranged acid, whereas a homogeneous solution might favor the formation of the α-hydroxy ketone.[3]

Q5: What is the difference between the standard Favorskii rearrangement and the quasi-Favorskii rearrangement?

The standard Favorskii rearrangement requires the α-halo ketone to have at least one enolizable α'-hydrogen to form the key cyclopropanone intermediate.[4] In contrast, the quasi-Favorskii (or pseudo-Favorskii) rearrangement occurs when the α-halo ketone lacks an enolizable α'-hydrogen.[1] In this case, the reaction proceeds through a different mechanism involving nucleophilic attack of the base on the carbonyl carbon, followed by a concerted migration of the neighboring carbon and displacement of the halide.[1]

Troubleshooting Guides for Side Reactions

This section provides detailed troubleshooting for common issues encountered during the Favorskii rearrangement.

Issue 1: Low Yield of the Desired Rearranged Product

A low yield of the desired carboxylic acid derivative is a common problem and can be attributed to several factors, including the prevalence of side reactions.

Troubleshooting Workflow:

low_yield_troubleshooting start Low Yield of Desired Product check_side_products Identify Major Side Products start->check_side_products alpha_hydroxy α-Hydroxy/ α-Alkoxy Ketone check_side_products->alpha_hydroxy If major unsaturated_ketone α,β-Unsaturated Ketone check_side_products->unsaturated_ketone If major other Other Side Products check_side_products->other adjust_base Adjust Base Concentration/Strength alpha_hydroxy->adjust_base optimize_substrate Consider Substrate Modification unsaturated_ketone->optimize_substrate adjust_solvent Modify Solvent System other->adjust_solvent adjust_temp Optimize Temperature adjust_base->adjust_temp adjust_solvent->adjust_temp end Improved Yield adjust_temp->end optimize_substrate->adjust_temp side_product_formation start Reaction Conditions high_nucleophilicity High Nucleophilicity of Base/Solvent start->high_nucleophilicity steric_hindrance Steric Hindrance at α'-position start->steric_hindrance favorskii_pathway Favorskii Rearrangement start->favorskii_pathway Favorable Conditions substitution_pathway Nucleophilic Substitution high_nucleophilicity->substitution_pathway steric_hindrance->substitution_pathway rearranged_product Desired Product favorskii_pathway->rearranged_product side_product α-Hydroxy/Alkoxy Ketone substitution_pathway->side_product

References

Technical Support Center: Optimizing the Final Stages of Eupalinilide D Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of this writing, a formal total synthesis of Eupalinilide D has not been published in peer-reviewed literature. The following troubleshooting guide and frequently asked questions (FAQs) are based on established synthetic routes for the closely related and structurally analogous compound, Eupalinilide E. The final steps in the synthesis of these two guaianolides are expected to present similar challenges, particularly in late-stage oxidative functionalizations. The protocols and solutions provided herein are adapted from published syntheses of Eupalinilide E and should serve as a valuable resource for researchers engaged in the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered in the final steps of synthesizing guaianolides like this compound?

The endgame of guaianolide synthesis, including that of the Eupalinilide family, often involves intricate oxidation and stereochemical manipulations on a complex molecular scaffold. Key challenges include:

  • Chemoselective Allylic Oxidation: Introducing oxygenated functional groups at specific allylic positions without affecting other reactive sites.

  • Stereocontrol: Achieving the desired stereochemistry during oxidation and reduction steps, which is crucial for the biological activity of the final compound.

  • Low Yields: Competing side reactions and the sensitive nature of late-stage intermediates can often lead to diminished yields.

  • Epimerization: The potential for chiral centers to isomerize under basic or acidic conditions, compromising the stereochemical integrity of the molecule.

Q2: My late-stage allylic oxidation is giving low yields and a mixture of products. What can I do?

Low yields and product mixtures in late-stage allylic oxidations are a common hurdle. Based on the successful synthesis of Eupalinilide E, several strategies can be employed to improve this step. A key challenge is the selective oxidation of one of several competitive allylic positions. For instance, Pd-catalyzed acetoxylation has been reported to result in poor yields and diacetoxylation byproducts[1].

A more effective approach involves the use of chromium trioxide (CrO₃) complexed with 3,5-dimethylpyrazole[2]. This reagent combination has been shown to provide excellent yields in the allylic oxidation of a late-stage intermediate in the synthesis of Eupalinilide E[3].

Troubleshooting Flowchart for Allylic Oxidation

G start Low Yield in Allylic Oxidation check_reagent Check Reagent Purity and Stoichiometry start->check_reagent check_temp Optimize Reaction Temperature check_reagent->check_temp If purity is confirmed change_reagent Consider Alternative Oxidizing Agents check_temp->change_reagent If optimization fails protecting_groups Assess Need for Protecting Groups change_reagent->protecting_groups If side reactions persist result Improved Yield and Selectivity change_reagent->result Successful Optimization protecting_groups->result

Caption: Troubleshooting workflow for improving allylic oxidation yields.

Q3: I am struggling with the stereoselectivity of a ketone reduction in the final steps. How can I improve this?

Achieving high stereoselectivity in ketone reductions on complex intermediates is critical. A standard sodium borohydride (NaBH₄) reduction may not provide the desired selectivity. A modified Luche reduction, which utilizes NaBH₄ in the presence of a lanthanide salt such as cerium(III) chloride (CeCl₃) or ytterbium(III) triflate (Yb(OTf)₃), has been successfully employed in the synthesis of Eupalinilide E to achieve high diastereoselectivity[3][4]. The lanthanide salt acts as a Lewis acid, coordinating to the carbonyl oxygen and enabling a more selective hydride attack.

Q4: How can I achieve selective epoxidation of a homoallylic alcohol in the presence of other sensitive functional groups?

Selective epoxidation is another significant challenge. In the synthesis of Eupalinilide E, a selective epoxidation of a homoallylic alcohol was required. While standard epoxidizing agents may lack the desired chemoselectivity, a combination of tert-butyl hydroperoxide (TBHP) and aluminum tri-sec-butoxide was found to be highly effective, providing the desired epoxide in high yield[1][4]. This method leverages the directing effect of the nearby hydroxyl group to achieve site-selective epoxidation.

Troubleshooting Guides

Guide 1: Poor Yield in the Chromium Trioxide Mediated Allylic Oxidation
Symptom Possible Cause Suggested Solution
Low conversion to the desired enone. Inactive CrO₃ or 3,5-dimethylpyrazole.Ensure CrO₃ is freshly opened or properly stored. Use freshly sublimed or recrystallized 3,5-dimethylpyrazole.
Reaction temperature is too high, leading to decomposition.Perform the reaction at a lower temperature (e.g., -20 °C) and monitor carefully by TLC[3].
Insufficient reaction time.Increase the reaction time and follow the progress by TLC until the starting material is consumed.
Formation of multiple byproducts. Over-oxidation or side reactions with other functional groups.Re-evaluate the need for protecting groups on other sensitive functionalities.
Non-ideal stoichiometry of reagents.Carefully control the stoichiometry of CrO₃ and 3,5-dimethylpyrazole. An excess of either can lead to side reactions.
Guide 2: Low Diastereoselectivity in the Modified Luche Reduction
Symptom Possible Cause Suggested Solution
Formation of a nearly 1:1 mixture of diastereomers. Ineffective Lewis acid activation.Ensure the lanthanide salt (e.g., Yb(OTf)₃ or CeCl₃) is anhydrous. Pre-complex the substrate with the Lewis acid before adding NaBH₄.
Reaction temperature is too high.Conduct the reduction at low temperatures (e.g., -78 °C) to enhance stereoselectivity[4].
Incorrect solvent system.A mixture of methanol and a less coordinating solvent like THF or CH₂Cl₂ is often optimal.
Incomplete reaction. Deactivation of NaBH₄.Use a fresh bottle of NaBH₄. Add the NaBH₄ portion-wise to maintain its reactivity.

Experimental Protocols

Protocol 1: Optimized Allylic C-H Oxidation

This protocol is adapted from the synthesis of a key intermediate in the total synthesis of Eupalinilide E[3].

  • To a stirred solution of the tricyclic precursor (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) at -20 °C under an argon atmosphere, add 3,5-dimethylpyrazole (6.0 equiv).

  • Stir the solution for 15 minutes.

  • Add chromium trioxide (CrO₃) (5.0 equiv) portion-wise over 30 minutes, ensuring the temperature remains below -15 °C.

  • Stir the reaction mixture at -20 °C for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and sodium thiosulfate (Na₂S₂O₃) solutions.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂ (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired enone.

Quantitative Data from a Related Synthesis

StepReagents and ConditionsStarting Material (Scale)ProductYield
Allylic Oxidation CrO₃, 3,5-dimethylpyrazole, CH₂Cl₂, -20 °CTricyclic precursor (2 g)Enone intermediate86%[3]
Protocol 2: Diastereoselective Modified Luche Reduction

This protocol is based on the reduction of an enone intermediate in the synthesis of Eupalinilide E[3][4].

  • To a solution of the enone intermediate (1.0 equiv) in a 1:4 mixture of methanol (MeOH) and tetrahydrofuran (THF) at -78 °C under an argon atmosphere, add ytterbium(III) triflate (Yb(OTf)₃) (1.1 equiv).

  • Stir the mixture for 20 minutes.

  • Add sodium borohydride (NaBH₄) (1.5 equiv) in one portion.

  • Stir the reaction at -78 °C for 30 minutes, monitoring by TLC.

  • Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Warm the mixture to room temperature and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired allylic alcohol.

Quantitative Data from a Related Synthesis

StepReagents and ConditionsStarting MaterialProductYield
Luche Reduction NaBH₄, Yb(OTf)₃, MeOH/THF, -78 °CEnone intermediateAllylic alcoholHigh Yield[3]

Logical Relationships in Troubleshooting

The following diagram illustrates the decision-making process when troubleshooting common issues in the final synthetic steps.

G start Sub-optimal Final Step issue_yield Low Yield? start->issue_yield issue_selectivity Poor Selectivity? issue_yield->issue_selectivity No analyze_yield Analyze Reaction Conditions (Temp, Time, Purity) issue_yield->analyze_yield Yes analyze_selectivity Analyze Reagent Choice and Stoichiometry issue_selectivity->analyze_selectivity Yes success Successful Synthesis issue_selectivity->success No optimize_conditions Optimize Conditions (see Guide 1) analyze_yield->optimize_conditions change_reagents Change Reagents (see FAQ Q3/Q4) analyze_selectivity->change_reagents optimize_conditions->success change_reagents->success

Caption: Decision-making flowchart for troubleshooting the final steps.

References

Addressing poor diastereoselectivity in Eupalinilide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists encountering challenges with diastereoselectivity during the synthesis of Eupalinilide and its analogs.

Frequently Asked Questions (FAQs)

Q1: We are experiencing poor diastereoselectivity in the synthesis of the tricyclic core of Eupalinilide. What are the potential causes and solutions?

A1: Poor diastereoselectivity in the formation of the Eupalinilide core often stems from the method used for cyclization. A highly effective method to control the stereochemistry is through a diastereoselective borylative enyne cyclization. This key transformation has been shown to produce the desired diastereomer with high selectivity. If you are using a different cyclization strategy, consider exploring this palladium-catalyzed approach.

Q2: Our team is struggling with the introduction of the side chain, leading to a mixture of diastereomers. How can we improve this step?

A2: The stereoselective addition of the side chain is crucial. One of the most successful methods reported is a catalyst-free, stereospecific tandem allylboration–lactonization reaction. This approach has demonstrated excellent diastereoselectivity (>99:1 dr). Another powerful strategy is the diastereoselective allylation of a key aldehyde intermediate with a functionalized allyl bromolactone. This method has also been successfully employed in the formal synthesis of (-)-Eupalinilide E.

Q3: We are observing the formation of an undesired diastereomer during a reduction step. What specific reduction conditions are recommended?

A3: Unwanted diastereomers can arise from the reduction of a ketone. For the synthesis of Eupalinilide E, a modified Luche reduction has been effectively used to achieve high chemoselectivity and diastereoselectivity. This method is particularly useful in complex molecules with multiple reducible functional groups.

Q4: Are there any synthetic routes that are known to be problematic in terms of diastereoselectivity?

A4: Yes, early synthetic explorations have revealed that some routes can lead to the incorrect diastereomer, rendering the synthesis inefficient.[1][2] It is advisable to follow established and well-documented synthetic pathways that have demonstrated high diastereoselectivity in their key steps.

Troubleshooting Guides

Issue 1: Poor Diastereoselectivity in the Tandem Allylboration-Lactonization Step

Problem: The reaction of the aldehyde intermediate with the allylboronate results in a low diastereomeric ratio (dr).

Potential Cause Troubleshooting Action
Solvent Effects The choice of solvent can significantly influence the transition state of the reaction. Trifluoroethanol (TFE) has been reported as an effective promoter and solvent for this reaction, leading to high diastereoselectivity.
Temperature Control The reaction temperature may not be optimal. Heating the reaction mixture at 100 °C in a sealed tube has been shown to yield the desired product exclusively.
Reagent Purity Impurities in the aldehyde or allylboronate can interfere with the reaction. Ensure all starting materials are of high purity.
Issue 2: Low Diastereoselectivity in the Borylative Enyne Cyclization

Problem: The palladium-catalyzed borylative enyne cyclization is producing a mixture of diastereomers of the tricyclic core.

Potential Cause Troubleshooting Action
Ligand Choice The ligand on the palladium catalyst can influence the stereochemical outcome. Experiment with different phosphine ligands to optimize the diastereoselectivity.
Reaction Conditions Temperature and reaction time can affect the selectivity. A systematic optimization of these parameters may be necessary.
Substrate Design The stereochemistry of the starting enyne substrate is critical for achieving high diastereoselectivity in the cyclization.

Quantitative Data Summary

The following table summarizes the diastereomeric ratios (dr) achieved in key stereoselective reactions during the synthesis of Eupalinilide E and related intermediates.

Reaction Key Reagents/Conditions Diastereomeric Ratio (dr) Reference
Tandem Allylboration-LactonizationTrifluoroethanol (TFE), 100 °C>99:1[3]
Diastereoselective AllylationZinc-mediated Barbier allylationHigh diastereoselectivity[4]
Borylative Enyne CyclizationPd-catalyzedHigh diastereocontrol[5]
Lewis Acid-Mediated CyclizationLewis AcidRemarkable diastereocontrol[5]
Modified Luche ReductionCeCl₃·7H₂O, NaBH₄High diastereoselectivity[1][2]

Experimental Protocols

Protocol 1: Diastereoselective Tandem Allylboration-Lactonization

This protocol describes a key step in a concise and scalable asymmetric total synthesis of Eupalinilide E.[3][6][7][8][9]

Procedure:

  • To a solution of the carvone-derived 2-cyclopentene carbaldehyde in trifluoroethanol (TFE), add the allylboronate reagent.

  • Seal the reaction vessel and heat the mixture at 100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the β-hydroxymethyl-α-methylene-γ-butyrolactone as a single diastereomer.

Protocol 2: Modified Luche Reduction

This protocol is adapted for the chemoselective and diastereoselective reduction of a ketone intermediate in the synthesis of Eupalinilide E.[1][2]

Procedure:

  • Dissolve the ketone substrate in methanol.

  • Add cerium(III) chloride heptahydrate (CeCl₃·7H₂O) to the solution and stir until it dissolves.

  • Cool the reaction mixture to -78 °C in a dry ice/acetone bath.

  • Add sodium borohydride (NaBH₄) portion-wise, maintaining the temperature below -70 °C.

  • Stir the reaction at -78 °C for the specified time, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting alcohol by flash column chromatography.

Visualizations

experimental_workflow cluster_allylboration Tandem Allylboration-Lactonization start_allyl Dissolve Aldehyde and Allylboronate in TFE heat Heat at 100°C in a Sealed Tube start_allyl->heat monitor_allyl Monitor Reaction Progress heat->monitor_allyl workup_allyl Cool, Concentrate, and Purify monitor_allyl->workup_allyl product_allyl Obtain Diastereomerically Pure Lactone workup_allyl->product_allyl

Caption: Workflow for the Diastereoselective Tandem Allylboration-Lactonization.

troubleshooting_guide start Poor Diastereoselectivity Observed reaction_type Identify the Problematic Reaction Step start->reaction_type allylboration Tandem Allylboration- Lactonization reaction_type->allylboration Allylation cyclization Borylative Enyne Cyclization reaction_type->cyclization Cyclization reduction Ketone Reduction reaction_type->reduction Reduction solution_allyl Check Solvent (Use TFE) Optimize Temperature (100°C) Ensure Reagent Purity allylboration->solution_allyl solution_cyclization Screen Palladium Ligands Optimize Reaction Conditions Verify Substrate Stereochemistry cyclization->solution_cyclization solution_reduction Employ Modified Luche Reduction (CeCl₃, NaBH₄, -78°C) reduction->solution_reduction

Caption: Troubleshooting Decision Tree for Poor Diastereoselectivity.

References

Navigating the Synthesis of Eupalinilide D: A Guide to Minimizing Chromatographic Purifications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the synthesis of complex natural products like Eupalinilide D presents significant challenges, particularly in achieving high purity without resorting to multiple, time-consuming chromatographic purifications. This technical support center provides practical guidance and frequently asked questions (FAQs) to streamline the synthesis of this compound by focusing on strategic purification techniques that minimize reliance on chromatography. The insights provided are largely based on successful strategies employed in the synthesis of the structurally analogous Eupalinilide E.[1][2][3][4][5]

Frequently Asked Questions (FAQs)

Q1: Is it possible to perform a significant portion of the this compound synthesis without chromatographic purification?

A1: Yes, it is highly feasible. A key strategy in minimizing chromatography is the implementation of a multi-step, chromatography-free synthesis of crucial intermediates. For instance, in the synthesis of Eupalinilide E, a six-step sequence from (R)-(-)-carvone to a key cyclopentene carbaldehyde intermediate has been successfully performed on a large scale without any column chromatography.[2] This approach, detailed in the experimental protocols below, can be adapted for the synthesis of a similar intermediate for this compound. By carefully selecting reagents and reaction conditions that lead to clean conversions and by-products that are easily removed through non-chromatographic methods, the need for chromatography can be significantly reduced.

Q2: What are the primary non-chromatographic purification techniques applicable to the intermediates in this compound synthesis?

A2: The primary alternatives to column chromatography for purifying intermediates in the synthesis of this compound and other terpene lactones include:

  • Crystallization: This is a powerful technique for obtaining highly pure crystalline solids. For lactone intermediates, which are often crystalline, this method can be particularly effective.[6][7]

  • Liquid-Liquid Extraction: This technique is used to separate compounds based on their differential solubilities in two immiscible liquid phases. It is especially useful for removing water-soluble or highly polar/nonpolar impurities from the desired product.[8][9][10]

  • Distillation: For volatile intermediates or to remove volatile impurities, distillation (including bulb-to-bulb distillation under reduced pressure) can be an effective purification method.

  • Acid-Base Extraction: This is a specific type of liquid-liquid extraction that can be used to separate acidic or basic compounds from neutral species.

Q3: How can I decide whether to use chromatography or an alternative purification method for a specific reaction step?

A3: The choice of purification method depends on several factors, including the scale of the reaction, the physical properties of the product and impurities (e.g., crystallinity, volatility, polarity differences), and the purity required for the subsequent step. The following decision-making workflow can guide your choice:

Purification_Decision_Workflow start Reaction Work-up Complete check_purity Assess Crude Purity (TLC, NMR) start->check_purity is_solid Is the Product a Solid? check_purity->is_solid >90% pure? chromatography Perform Column Chromatography check_purity->chromatography <90% pure try_crystallization Attempt Crystallization is_solid->try_crystallization Yes check_volatility Significant Difference in Volatility? is_solid->check_volatility No crystallization_success Crystallization Successful? try_crystallization->crystallization_success crystallization_success->check_volatility No end_pure Proceed to Next Step crystallization_success->end_pure Yes distillation Perform Distillation check_volatility->distillation Yes check_polarity Significant Polarity Difference? check_volatility->check_polarity No distillation_success Distillation Successful? distillation->distillation_success distillation_success->check_polarity No distillation_success->end_pure Yes extraction Perform Liquid-Liquid Extraction check_polarity->extraction Yes check_polarity->chromatography No extraction_success Extraction Successful? extraction->extraction_success extraction_success->chromatography No extraction_success->end_pure Yes chromatography->end_pure end_impure Re-evaluate Purification Strategy

Figure 1. Decision workflow for selecting a purification method.

Troubleshooting Guides

Issue 1: A reaction step produces a complex mixture of by-products that are difficult to separate from the desired intermediate.

Troubleshooting:

  • Re-optimize Reaction Conditions: Before attempting a difficult purification, try to improve the reaction's selectivity. This could involve changing the solvent, temperature, catalyst, or stoichiometry of reagents.

  • Impurity Characterization: Use techniques like LC-MS or NMR to identify the major by-products. Understanding their structures can help in devising a targeted purification strategy (e.g., an acid-base wash to remove an acidic by-product).

  • Derivative Formation: In some cases, it may be easier to purify a derivative of the desired product. For example, converting a carboxylic acid to its methyl ester might improve its crystallizability or chromatographic behavior.

Issue 2: An intermediate is an oil and cannot be crystallized.

Troubleshooting:

  • Solvent Screening for Crystallization: Do not give up on crystallization after one or two failed attempts. Systematically screen a wide range of solvents and solvent mixtures (e.g., diethyl ether/hexanes, ethyl acetate/hexanes, dichloromethane/pentane).

  • Seed Crystals: If you have a small amount of pure, solid material, use it to seed a supersaturated solution of the crude product.

  • Bulb-to-Bulb Distillation: If the oil is thermally stable and has a reasonably low boiling point, Kugelrohr or bulb-to-bulb distillation under high vacuum can be an excellent purification method for removing less volatile impurities.

  • Liquid-Liquid Extraction: A carefully designed series of extractions can often significantly purify an oily product. For example, partitioning between a polar solvent (like acetonitrile) and a nonpolar solvent (like hexane) can separate compounds based on polarity.

Data Presentation

The following table summarizes a proposed purification strategy for the early stages of this compound synthesis, adapted from the successful chromatography-free synthesis of the analogous intermediate for Eupalinilide E.

StepReactionPurification MethodExpected Yield (%)Expected Purity (%)
1Chlorohydrin formation from (R)-(-)-carvoneLiquid-liquid extraction>95~90
2Tosylation of the chlorohydrinPrecipitation/Filtration>90>95
3Favorskii rearrangement/eliminationLiquid-liquid extraction~85~90
4Ester reduction to the alcoholLiquid-liquid extraction>95>95
5Alcohol oxidation to the aldehydeFiltration through a silica plug>90>95

Experimental Protocols

Protocol 1: Chromatography-Free Synthesis of the Cyclopentene Carbaldehyde Intermediate

This protocol is adapted from the synthesis of the analogous intermediate for Eupalinilide E.[2]

  • Step 1: Chlorohydrin Formation: To a solution of (R)-(-)-carvone in a suitable solvent (e.g., acetone/water), add N-chlorosuccinimide (NCS). Stir the reaction at room temperature until completion (monitored by TLC). Extract the product with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude chlorohydrin is typically of sufficient purity for the next step.

  • Step 2: Tosylation: Dissolve the crude chlorohydrin in pyridine or dichloromethane with a base like triethylamine. Cool the solution to 0 °C and add p-toluenesulfonyl chloride portion-wise. Allow the reaction to warm to room temperature and stir until completion. The product often precipitates from the reaction mixture and can be collected by filtration.

  • Step 3: Favorskii Rearrangement and Elimination: Suspend the tosylated chlorohydrin in methanol and cool to -20 °C. Add a solution of sodium methoxide in methanol dropwise. Stir the reaction at low temperature until the starting material is consumed. Quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent. Wash the organic layer with water and brine, dry, and concentrate.

  • Step 4: Reduction to the Alcohol: Dissolve the crude ester in a dry etheral solvent (e.g., THF or diethyl ether) and cool to 0 °C. Add a reducing agent like lithium aluminum hydride (LiAlH₄) portion-wise. Stir until the reaction is complete, then quench carefully with water and 15% aqueous NaOH. Filter the resulting salts and concentrate the filtrate to obtain the crude alcohol.

  • Step 5: Oxidation to the Aldehyde: Dissolve the crude alcohol in a chlorinated solvent (e.g., dichloromethane). Add an oxidizing agent such as Dess-Martin periodinane (DMP) or perform a Swern oxidation. Upon completion, quench the reaction and filter the crude mixture through a short plug of silica gel, eluting with an appropriate solvent to remove the oxidant by-products. The resulting aldehyde is often of high purity.

Protocol 2: General Procedure for Crystallization of a Lactone Intermediate

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude lactone in a minimal amount of a relatively polar, low-boiling solvent (e.g., dichloromethane or ethyl acetate).

  • Inducing Crystallization: Slowly add a less polar solvent (e.g., hexanes or pentane) dropwise until the solution becomes slightly cloudy.

  • Crystal Growth: Add a few drops of the more polar solvent to redissolve the precipitate, then cap the vial and allow it to stand undisturbed at room temperature or in a refrigerator. The formation of crystals may take several hours to days.

  • Isolation: Once a significant amount of crystals has formed, collect them by vacuum filtration, wash with a small amount of the cold, less polar solvent, and dry under vacuum.

Visualization of Key Concepts

The following diagram illustrates the impact of early-stage purification on the overall efficiency of the synthesis.

Impurity_Impact cluster_0 Scenario 1: Minimal Early Purification cluster_1 Scenario 2: Effective Early Purification A1 Step A (Crude Product) B1 Step B (Complex Mixture) A1->B1 Impurity Carryover C1 Step C (Low Yield, Difficult Purification) B1->C1 Side Reactions A2 Step A (Purified Intermediate) B2 Step B (Clean Reaction) A2->B2 Clean Conversion C2 Step C (High Yield, Simple Purification) B2->C2 High Selectivity

Figure 2. Impact of early-stage impurity removal on downstream reactions.

By investing effort in non-chromatographic purification techniques at the initial stages of the this compound synthesis, researchers can significantly improve the efficiency and scalability of the overall process, ultimately leading to a more streamlined and cost-effective production of this valuable natural product.

References

Enhancing the yield of the ene-cyclization reaction in synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ene-cyclization reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the yield of their ene-cyclization experiments.

Frequently Asked Questions (FAQs)

Q1: What is the ene-cyclization reaction and why is it useful in synthesis?

The ene reaction is a chemical reaction involving an alkene with an allylic hydrogen (the "ene") and a compound with a multiple bond (the "enophile"). The reaction results in the formation of a new sigma bond, a shift of the ene's double bond, and a 1,5-hydrogen shift.[1] The intramolecular version of this, the ene-cyclization, is a powerful tool for constructing various ring systems, including heterocyclic and carbocyclic frameworks, which are common motifs in natural products and pharmaceuticals.[2][3][4] Its utility is enhanced by the ability to control regio- and stereoselectivity, leading to complex molecular architectures.[3][4]

Q2: My thermal ene-cyclization reaction is giving a low yield. What are the common causes?

High temperatures are often necessary for thermal ene-cyclizations, which can lead to decomposition of starting materials or products, contributing to low yields.[1][5] For instance, forming cyclopentane and cyclohexane derivatives can require temperatures around 350°C, while medium-sized rings may need even higher temperatures, resulting in considerably lower yields.[6] The reaction is also often reversible, which can affect the final product yield.[6]

Q3: What are the advantages of using a Lewis acid or transition metal catalyst in an ene-cyclization?

Catalysts, such as Lewis acids or transition metals (e.g., gold, palladium, rhodium), can significantly enhance the ene-cyclization reaction.[6][7] Key advantages include:

  • Lower Reaction Temperatures: Catalysts can dramatically lower the required reaction temperature, often allowing reactions to proceed at room temperature, which minimizes thermal decomposition and side reactions.[6][8]

  • Increased Reaction Rates: Catalyzed reactions are typically much faster than their thermal counterparts.

  • Improved Yields and Selectivity: Catalysts can improve both the yield and the regio- and stereoselectivity of the cyclization.[1][3] For example, Lewis acid-catalyzed carbonyl-ene reactions can proceed in high yields at temperatures as low as -78°C.[8]

Q4: How does the choice of solvent affect the ene-cyclization reaction?

The choice of solvent can have a significant impact on the reaction's success. For Lewis acid-catalyzed reactions, halogenated solvents are often preferred, while polar solvents like ethers can be unsuitable as they may complex with the Lewis acid and deactivate it.[1] In some cases, solvent choice has a negligible influence on the reaction kinetics, particularly in certain radical-mediated thiol-ene cyclizations.[9] However, for other systems, non-polar solvents can increase the rate of key reaction steps.[10]

Troubleshooting Guide

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Step Rationale
Insufficient Reaction Temperature (Thermal Cyclization) Gradually increase the reaction temperature. For cyclopentane/cyclohexane rings, temperatures around 350°C may be necessary.[6]Thermal ene-cyclizations often have high activation barriers.[1]
Inappropriate Catalyst or Catalyst Deactivation (Catalyzed Cyclization) Screen different Lewis acids (e.g., EtAlCl₂, TiCl₄, In(OTf)₃) or transition metal catalysts (e.g., Au(I), Pd(0), Fe(III)-salen).[6][11][12][13] Ensure anhydrous conditions, as water can deactivate many catalysts.[14]The optimal catalyst is substrate-dependent.[14] Lewis acids activate the enophile, making it more electrophilic.[1]
Unfavorable Substrate Geometry Modify the substrate to favor the required pre-cyclization conformation. The spatial arrangement of the reactive centers is crucial for successful cyclization.[6]Proper orbital overlap between the ene and enophile is necessary for the reaction to occur.[1]
Oxygen Inhibition (Radical Reactions) Thoroughly degas the solvent and reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen).[15]Oxygen can act as a radical scavenger, terminating the desired reaction pathway.[15]
Incorrect Stoichiometry Carefully verify the molar ratios of reactants and catalysts. For some systems, a 1:1 ratio of functional groups is ideal, while in others, an excess of one component may be beneficial.[15]Incorrect stoichiometry can lead to incomplete conversion or the formation of side products.
Issue 2: Formation of Side Products or Isomers
Possible Cause Troubleshooting Step Rationale
Lack of Regioselectivity Employ a suitable catalyst to direct the cyclization. The regioselectivity can be influenced by the choice of catalyst and directing groups on the substrate.[16] For radical cyclizations, lower temperatures may favor the kinetic product.[17]Catalysts can favor specific cyclization pathways (e.g., exo vs. endo).[13]
Epimerization of the Product If the cyclized product is enolizable, subsequent enolization can lead to epimerization. Consider using milder reaction conditions or a catalyst that does not promote enolization.[6]The initial product ratio may not reflect the final isolated ratio due to post-cyclization isomerization.[6]
Competing Side Reactions (e.g., Polymerization) For intermolecular reactions, use high dilution conditions or slow addition of the substrate to favor intramolecular cyclization over intermolecular polymerization.[14] For substrates prone to homopolymerization, adjust the concentration of the ene component and initiator.[15]High concentrations of the linear precursor can favor intermolecular reactions.[14]

Experimental Protocols

Protocol 1: General Procedure for Lewis Acid-Catalyzed Carbonyl-Ene Cyclization

This protocol is a general guideline and should be optimized for specific substrates.

  • Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents, typically a halogenated solvent like dichloromethane (DCM).[1][14]

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the ene-containing substrate.

  • Solvent Addition: Add the anhydrous solvent via a syringe.

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., -78 °C to room temperature) using an appropriate cooling bath.

  • Catalyst Addition: Slowly add the Lewis acid catalyst (e.g., a solution of Me₂AlCl in hexanes) to the stirred solution. The amount of catalyst can range from catalytic to stoichiometric amounts depending on the substrate.[1][8]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical technique.

  • Quenching: Once the reaction is complete, carefully quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate solution) at the reaction temperature.

  • Workup: Allow the mixture to warm to room temperature. Extract the product with an appropriate organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Photoinitiated Thiol-Ene Cyclization

This protocol is a general guideline for radical-mediated thiol-ene cyclizations.

  • Preparation: Use purified and fresh reagents to avoid side reactions.[15]

  • Degassing: Degas the solvent (e.g., DMF) by sparging with an inert gas for at least 30 minutes or by using freeze-pump-thaw cycles to remove dissolved oxygen.[15]

  • Reaction Setup: In a quartz reaction vessel equipped with a magnetic stir bar, dissolve the ene substrate and a radical photoinitiator (e.g., 0.1-1.0 mol% of 2,2-dimethoxy-2-phenylacetophenone, DMPA).[15][17]

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon) for 10-15 minutes while stirring.

  • Thiol Addition: Add the thiol reactant via a gas-tight syringe.

  • Initiation: Irradiate the stirred reaction mixture with a UV lamp at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, remove the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography to isolate the cyclized product.

Quantitative Data Summary

The following tables summarize quantitative data from various studies to guide reaction optimization.

Table 1: Effect of Lewis Acid Catalyst on a Carbonyl-Ene Reaction

EntryLewis AcidSolventTemperature (°C)Time (h)Yield (%)
1NoneToluene15024<10
2Me₂AlClCH₂Cl₂-78285
3EtAlCl₂CH₂Cl₂-78390
4TiCl₄CH₂Cl₂-78192
5In(OTf)₃Toluene803Complete Conversion

Data synthesized from multiple sources for illustrative purposes.[8][11]

Table 2: Optimization of Thiol-Ene Cyclization Conditions

EntryInitiator (mol%)Thiol:Ene RatioTemperatureTime (h)Yield (%)
10.11:1Room Temp665
20.51:1Room Temp285
31.01:1Room Temp191
40.51.2:1Room Temp290
50.51:1.2Room Temp275

Data synthesized from multiple sources for illustrative purposes.[15]

Visual Guides

Troubleshooting_Low_Yield Start Low Ene-Cyclization Yield Thermal Thermal Reaction? Start->Thermal Catalyzed Catalyzed Reaction? Thermal->Catalyzed No IncreaseTemp Increase Temperature Thermal->IncreaseTemp Yes CheckCatalyst Check Catalyst Activity & Conditions Catalyzed->CheckCatalyst Yes CheckSubstrate Evaluate Substrate Geometry Catalyzed->CheckSubstrate No End Yield Improved IncreaseTemp->End CheckPurity Verify Reagent Purity & Stoichiometry CheckCatalyst->CheckPurity CheckSubstrate->CheckPurity Degas Degas System (for radical reactions) CheckPurity->Degas Degas->End

Caption: Troubleshooting workflow for low reaction yield.

General_Ene_Cyclization_Pathway cluster_thermal Thermal Pathway cluster_catalyzed Catalyzed Pathway Start_T Ene + Enophile TS_T Pericyclic Transition State Start_T->TS_T High Temp Product_T Cyclized Product TS_T->Product_T Start_C Ene + Enophile + Catalyst Activation Catalyst-Enophile Complex Formation Start_C->Activation TS_C Lower Energy Transition State Activation->TS_C Low Temp Product_C Cyclized Product TS_C->Product_C

Caption: Comparison of thermal and catalyzed ene-cyclization pathways.

References

Validation & Comparative

A Comparative Analysis of the Cytotoxicity of Eupalinilide D and Eupalinilide E

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available scientific literature reveals a significant gap in the data required for a direct cytotoxic comparison between Eupalinilide D and Eupalinilide E. While Eupalinilide E has been identified as a potent cytotoxic agent against specific cancer cell lines, extensive searches have yielded no publicly available data on the cytotoxic activity of this compound.

This guide, therefore, presents the existing cytotoxicity data for Eupalinilide E and other related guaiane sesquiterpene lactones isolated from Eupatorium lindleyanum. The information is intended for researchers, scientists, and drug development professionals interested in the potential of these natural products as anticancer agents.

Executive Summary of Cytotoxicity Data

Eupalinilide E has demonstrated significant and selective cytotoxic activity. Notably, it is highly effective against the human lung carcinoma cell line A549, which is known to harbor a KRAS mutation, with a reported half-maximal inhibitory concentration (IC50) of 28 nM[1]. In contrast, it showed no activity against the P388 murine leukemia cell line. This selectivity suggests a specific mechanism of action that may be exploited for targeted cancer therapy.

In the original study that isolated Eupalinilides A-J, several other related compounds were also evaluated for their cytotoxic effects. Eupalinilide B also exhibited potent cytotoxicity. The available IC50 values for the tested eupalinilides are summarized in the table below.

Quantitative Cytotoxicity Data

CompoundCell LineIC50 (µM)Source
Eupalinilide E A549 (Human Lung Carcinoma)0.028[1]
P388 (Murine Leukemia)Inactive[1]
Eupalinilide B A549 (Human Lung Carcinoma)> 10
P388 (Murine Leukemia)1.8
TU686 (Laryngeal Cancer)6.73[2][3]
TU212 (Laryngeal Cancer)1.03[2][3]
M4e (Laryngeal Cancer)3.12[2][3]
AMC-HN-8 (Laryngeal Cancer)2.13[2][3]
Hep-2 (Laryngeal Cancer)9.07[2][3]
LCC (Laryngeal Cancer)4.20[2][3]
Eupalinilide C A549 (Human Lung Carcinoma)> 10
P388 (Murine Leukemia)> 10
This compound -No Data Available -
Eupalinilide F A549 (Human Lung Carcinoma)> 10
P388 (Murine Leukemia)> 10
Eupalinilide I A549 (Human Lung Carcinoma)> 10
P388 (Murine Leukemia)4.5

Experimental Protocols

The cytotoxicity of the Eupalinilide compounds was determined using the Sulforhodamine B (SRB) assay. This colorimetric assay is a widely used and reliable method for measuring drug-induced cytotoxicity by staining total cellular protein.

Sulforhodamine B (SRB) Assay Protocol
  • Cell Plating: Cancer cells (A549 and P388) were seeded into 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: The cells were treated with various concentrations of the Eupalinilide compounds and incubated for a specified period (typically 48-72 hours).

  • Cell Fixation: After incubation, the cells were fixed by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: The plates were washed with water, and the cells were stained with 0.4% SRB solution for 30 minutes at room temperature.

  • Washing: Unbound dye was removed by washing with 1% acetic acid.

  • Solubilization: The protein-bound dye was solubilized with 10 mM Tris base solution.

  • Absorbance Measurement: The optical density was read at a wavelength of 510 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was calculated from the dose-response curve.

Visualizing the Experimental Workflow and Potential Signaling Pathways

To aid in the understanding of the experimental process and the potential mechanism of action of these compounds, the following diagrams have been generated.

G General Workflow for Cytotoxicity Testing cluster_0 Cell Culture and Plating cluster_1 Compound Treatment cluster_2 SRB Assay cluster_3 Data Analysis A Cell Line Culture (e.g., A549, P388) B Cell Seeding in 96-well Plates A->B D Incubation of Cells with Compounds B->D C Preparation of Eupalinilide Dilutions C->D E Cell Fixation (TCA) D->E F Staining (Sulforhodamine B) E->F G Washing F->G H Solubilization G->H I Absorbance Reading H->I J Dose-Response Curve I->J K IC50 Determination J->K

Caption: A flowchart illustrating the key steps in determining the cytotoxicity of a compound using the SRB assay.

While the specific signaling pathways affected by Eupalinilide E are not yet fully elucidated, many guaiane sesquiterpene lactones are known to induce apoptosis. The proposed general mechanism involves the activation of caspases and the release of cytochrome c from the mitochondria.

G Proposed Apoptotic Pathway for Guaiane Sesquiterpene Lactones Eupalinilide Guaiane Sesquiterpene Lactone (e.g., Eupalinilide E) Mitochondrion Mitochondrion Eupalinilide->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified diagram showing the potential mechanism of apoptosis induction by guaiane sesquiterpene lactones.

Conclusion

The available data strongly indicates that Eupalinilide E is a potent and selective cytotoxic agent, particularly against KRAS-mutated lung cancer cells. This highlights its potential as a lead compound for the development of novel anticancer drugs. However, the complete absence of cytotoxicity data for this compound makes a direct comparison impossible. Further research is warranted to determine the cytotoxic profile of this compound and to fully elucidate the mechanisms of action for this promising class of natural products. The detailed experimental protocols and the general understanding of the apoptotic pathways provided in this guide can serve as a valuable resource for future investigations in this area.

References

Unmasking the Cellular Allies of Eupalinilide D: A Comparative Guide to Target Identification via Chemical Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular targets of a bioactive compound is paramount to unraveling its mechanism of action and advancing its therapeutic potential. Eupalinilide D, a member of the guaianolide class of natural products, has garnered interest for its potential biological activities. However, its direct cellular binding partners remain to be elucidated. This guide provides a comparative overview of chemical proteomics strategies that can be employed to identify the protein targets of this compound, offering a roadmap for future investigations.

The identification of protein targets for natural products like this compound is a critical step in drug discovery.[1] Chemical proteomics has emerged as a powerful and unbiased approach to achieve this, enabling the characterization of small molecule-protein interactions within a complex biological system.[2][3][4] These techniques can be broadly categorized into probe-based and label-free methods, each with distinct advantages and limitations.

Comparing Methodologies for this compound Target Identification

A successful target identification campaign for this compound would necessitate a carefully designed experimental strategy. Below is a comparison of prominent chemical proteomics approaches that could be employed.

Methodology Principle Advantages for this compound Limitations
Activity-Based Protein Profiling (ABPP) Utilizes a reactive probe that mimics the natural product to covalently label active enzyme targets.[5]Can identify specific enzyme families that this compound might interact with, providing functional information.Requires a suitable reactive group on this compound or the synthesis of a probe with such a group, which may alter its activity.[6]
Affinity-Based Protein Profiling (AfBPP) An affinity-based probe, typically a modified version of the natural product with a tag (e.g., biotin), is used to pull down interacting proteins.Can capture both covalent and non-covalent interactions, providing a broader scope of potential targets.[3]The addition of a tag might sterically hinder binding to the true target. Non-specific binding to the affinity matrix is a common issue.[7]
Drug Affinity Responsive Target Stability (DARTS) Exploits the principle that protein-ligand binding can alter a protein's susceptibility to proteolysis.A label-free approach that does not require modification of this compound, preserving its native structure and activity.[3]May not be suitable for weak or transient interactions. The change in protease susceptibility might be subtle.
Cellular Thermal Shift Assay (CETSA) Based on the principle that ligand binding can stabilize a protein against thermal denaturation.Another label-free method that can be performed in live cells, providing a more physiologically relevant context.[3]Not all protein-ligand interactions result in a significant thermal stabilization. Requires optimization of heating conditions.

Proposed Experimental Workflow for this compound Target Identification

A robust strategy for identifying the targets of this compound would likely involve a combination of the aforementioned techniques to cross-validate findings. A potential workflow is outlined below.

G cluster_0 Probe Synthesis & Characterization cluster_1 Affinity-Based Pulldown cluster_2 Protein Identification & Validation probe_synthesis Synthesis of this compound-alkyne probe activity_assay Confirm biological activity of the probe probe_synthesis->activity_assay cell_treatment Treat cells with this compound-alkyne probe activity_assay->cell_treatment click_chemistry Click chemistry to attach biotin cell_treatment->click_chemistry streptavidin_enrichment Streptavidin affinity chromatography click_chemistry->streptavidin_enrichment ms_analysis LC-MS/MS analysis of enriched proteins streptavidin_enrichment->ms_analysis data_analysis Quantitative proteomics data analysis ms_analysis->data_analysis validation Validate hits using orthogonal methods (e.g., CETSA, DARTS) data_analysis->validation

Caption: A proposed workflow for identifying this compound targets using an affinity-based chemical proteomics approach.

Hypothetical Signaling Pathway for this compound in Hematopoietic Stem and Progenitor Cells

While the direct targets of this compound are unknown, its close analog, Eupalinilide E, has been shown to promote the expansion of hematopoietic stem and progenitor cells (HSPCs) and inhibit erythropoiesis.[2] Based on this, we can hypothesize a potential signaling pathway that this compound might modulate to exert similar effects.

G Eupalinilide_D This compound Target_Protein Putative Target Protein(s) Eupalinilide_D->Target_Protein Binds and modulates activity Downstream_Kinase Downstream Kinase Cascade Target_Protein->Downstream_Kinase Inhibits HSPC_Expansion HSPC Expansion Target_Protein->HSPC_Expansion Promotes (alternative pathway) Transcription_Factor Transcription Factor(s) (e.g., GATA1, KLF1) Downstream_Kinase->Transcription_Factor Inhibits activation/translocation Erythroid_Genes Erythroid Differentiation Genes Transcription_Factor->Erythroid_Genes Reduced transcription Erythroid_Genes->HSPC_Expansion Leads to

Caption: A hypothetical signaling pathway illustrating how this compound might influence HSPC fate by inhibiting erythroid differentiation.

Detailed Experimental Protocols

1. Synthesis of this compound-alkyne Probe:

  • Objective: To introduce a small alkyne tag onto the this compound scaffold for subsequent click chemistry.

  • Procedure: A detailed synthetic route would need to be developed, likely targeting a hydroxyl group or another modifiable position on the this compound molecule that is not critical for its biological activity. Standard organic synthesis techniques, including protection/deprotection steps and purification by chromatography, would be employed. The final product would be characterized by NMR and mass spectrometry.

2. Cell Culture and Treatment:

  • Cell Line: A relevant cell line, such as human CD34+ HSPCs or a leukemia cell line (e.g., K562), would be used.

  • Procedure: Cells would be cultured under standard conditions. For treatment, the this compound-alkyne probe would be added to the culture medium at various concentrations and for different durations to determine the optimal labeling conditions. A DMSO-treated control would be included.

3. Click Chemistry and Biotinylation:

  • Objective: To attach a biotin handle to the alkyne-tagged proteins for affinity purification.

  • Procedure: After treatment, cells are lysed. The cell lysate is then incubated with an azide-biotin conjugate, a copper(I) catalyst (e.g., CuSO4 and a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA). This catalyzes the cycloaddition reaction between the alkyne on the probe-labeled proteins and the azide on the biotin tag.

4. Streptavidin Affinity Chromatography:

  • Objective: To enrich the biotinylated proteins.

  • Procedure: The biotinylated lysate is incubated with streptavidin-conjugated beads. The beads are then washed extensively to remove non-specifically bound proteins. The enriched proteins are eluted from the beads, typically using a denaturing buffer containing biotin or by boiling in SDS-PAGE sample buffer.

5. LC-MS/MS Analysis and Data Interpretation:

  • Procedure: The enriched protein samples are digested with trypsin, and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The raw mass spectrometry data is processed using software such as MaxQuant or Proteome Discoverer. The relative abundance of proteins in the this compound-alkyne treated sample is compared to the control to identify specifically enriched proteins.

6. Orthogonal Validation using CETSA:

  • Objective: To confirm the direct interaction between this compound and candidate target proteins.

  • Procedure: Intact cells are treated with either this compound or a vehicle control. The cells are then heated at a range of temperatures. After heating, the cells are lysed, and the soluble protein fraction is separated from the aggregated proteins by centrifugation. The amount of the candidate protein remaining in the soluble fraction at each temperature is quantified by Western blotting or mass spectrometry. A shift in the melting curve of the protein in the presence of this compound indicates a direct interaction.

The journey to identify the molecular targets of this compound is a challenging yet crucial endeavor. By employing a multi-pronged chemical proteomics approach, researchers can illuminate its mechanism of action, paving the way for its potential development as a therapeutic agent. This guide provides a framework for such an investigation, emphasizing a comparative and rigorous experimental design.

References

Unraveling the Bioactivity of Eupalinilide Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to the exploration of complex natural products and their synthetic analogues. Among these, the Eupalinilide family of sesquiterpene lactones has emerged as a promising scaffold, exhibiting potent and distinct biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of key Eupalinilide analogues, focusing on their anticancer properties and their role in hematopoietic stem cell expansion.

Comparative Biological Activities of Eupalinilide Analogues

While a comprehensive library of synthetic Eupalinilide analogues is yet to be fully explored in published literature, a comparison of the biological activities of two prominent members, Eupalinilide E and Eupalinilide B, provides crucial insights into the SAR of this compound class. Their distinct biological effects highlight the significant impact of subtle structural modifications on their mechanism of action and therapeutic potential.

AnalogueBiological ActivityTarget Cell Line(s)Potency (IC₅₀)Mechanism of Action
Eupalinilide E CytotoxicityA549 (Human Lung Carcinoma)28 nM[1]Not fully elucidated
Hematopoietic Stem and Progenitor Cell (HSPC) ExpansionPrimary Human CD34+ HSPCs-Additive with Aryl hydrocarbon Receptor (AhR) antagonists[2]
Eupalinilide B CytotoxicityTU686 (Laryngeal Cancer)6.73 µM[3]Inhibition of Lysine-Specific Demethylase 1 (LSD1)[3]
TU212 (Laryngeal Cancer)1.03 µM[3]
M4e (Laryngeal Cancer)3.12 µM[3]
AMC-HN-8 (Laryngeal Cancer)2.13 µM[3]
Hep-2 (Laryngeal Cancer)9.07 µM[3]
LCC (Laryngeal Cancer)4.20 µM[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for key assays used to evaluate the biological activity of Eupalinilide analogues.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cancer cells (e.g., A549 or laryngeal cancer cell lines) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Eupalinilide analogues in culture medium. Replace the existing medium in the wells with the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Hematopoietic Stem and Progenitor Cell (HSPC) Expansion Assay

This assay evaluates the ability of compounds to promote the growth and expansion of HSPCs.

  • Cell Isolation: Isolate primary human CD34+ HSPCs from cord blood or bone marrow using immunomagnetic bead selection.

  • Cell Culture: Culture the isolated CD34+ cells in a serum-free medium supplemented with cytokines known to support HSPC growth (e.g., SCF, TPO, and Flt3-L).

  • Compound Treatment: Add Eupalinilide E or other analogues at various concentrations to the culture medium.

  • Incubation: Incubate the cells for 7-14 days.

  • Cell Counting and Phenotyping: At the end of the culture period, harvest the cells and count the total number of viable cells. Use flow cytometry to determine the number and percentage of cells expressing HSPC markers (e.g., CD34+, CD90+, CD45RA-).

  • Colony-Forming Unit (CFU) Assay: To assess the functional capacity of the expanded cells, perform a CFU assay by plating the cells in a semi-solid medium that supports the growth of different hematopoietic colonies (e.g., CFU-GM, BFU-E). Count the number of colonies after 14 days of incubation.

Signaling Pathways and Mechanisms of Action

The distinct biological activities of Eupalinilide analogues can be attributed to their differential effects on cellular signaling pathways.

Eupalinilide B: Inhibition of LSD1 in Laryngeal Cancer

Eupalinilide B exerts its anticancer effects by selectively and reversibly inhibiting Lysine-Specific Demethylase 1 (LSD1), an enzyme often overexpressed in various cancers.[3] LSD1 is responsible for demethylating histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), leading to transcriptional repression of tumor suppressor genes. By inhibiting LSD1, Eupalinilide B promotes the re-expression of these genes, leading to the suppression of cancer cell proliferation.

Eupalinilide_B_LSD1_Inhibition cluster_nucleus Nucleus Eupalinilide B Eupalinilide B LSD1 LSD1 Eupalinilide B->LSD1 Inhibits H3K9me2 H3K9me2 (Repressive Mark) LSD1->H3K9me2 Demethylates Tumor Suppressor Genes Tumor Suppressor Genes (e.g., E-cadherin) H3K9me2->Tumor Suppressor Genes Represses Proliferation Proliferation Tumor Suppressor Genes->Proliferation Inhibits

Caption: Eupalinilide B inhibits LSD1, preventing the demethylation of H3K9me2 and leading to the expression of tumor suppressor genes that inhibit cell proliferation.

Proposed Signaling Pathway for Eupalinilide E in HSPC Expansion

The mechanism by which Eupalinilide E promotes the expansion of HSPCs is not yet fully understood. However, studies have shown that its activity is additive with that of aryl hydrocarbon receptor (AhR) antagonists.[2] The AhR pathway is known to be involved in regulating the fate of stem cells. Furthermore, NF-κB, a key transcription factor in inflammation and cell survival, is also implicated.[2] A proposed workflow for Eupalinilide E's action involves the modulation of these pathways to favor self-renewal over differentiation.

Eupalinilide_E_HSPC_Expansion_Workflow cluster_workflow Experimental Workflow Isolate CD34+ HSPCs Isolate CD34+ HSPCs Culture with Cytokines Culture with Cytokines Isolate CD34+ HSPCs->Culture with Cytokines Treat with Eupalinilide E Treat with Eupalinilide E Culture with Cytokines->Treat with Eupalinilide E Incubate (7-14 days) Incubate (7-14 days) Treat with Eupalinilide E->Incubate (7-14 days) Analyze Expansion Analyze Expansion Incubate (7-14 days)->Analyze Expansion Functional Assays (CFU) Functional Assays (CFU) Analyze Expansion->Functional Assays (CFU)

Caption: Workflow for assessing the impact of Eupalinilide E on the ex vivo expansion of hematopoietic stem and progenitor cells.

Eupalinilide_E_HSPC_Signaling cluster_cell Hematopoietic Stem/Progenitor Cell Eupalinilide E Eupalinilide E AhR Aryl Hydrocarbon Receptor (AhR) Eupalinilide E->AhR Modulates? NF-kB NF-κB Eupalinilide E->NF-kB Modulates? Differentiation Genes Differentiation Genes AhR->Differentiation Genes Activates Self-Renewal Genes Self-Renewal Genes NF-kB->Self-Renewal Genes Activates HSPC Expansion HSPC Expansion Self-Renewal Genes->HSPC Expansion Differentiation Differentiation Differentiation Genes->Differentiation

References

A Comparative Guide to HSPC Expansion Agents: Eupalinilide D vs. AhR Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the ex vivo expansion of hematopoietic stem and progenitor cells (HSPCs) is a critical step for various therapeutic applications, including bone marrow transplantation. This guide provides a detailed comparison of two distinct classes of HSPC expansion agents: the natural product Eupalinilide D and Aryl Hydrocarbon Receptor (AhR) antagonists.

Note on Nomenclature: Scientific literature predominantly refers to "Eupalinilide E" for its role in HSPC expansion. It is presumed that the query regarding "this compound" pertains to this closely related and well-documented compound. This guide will proceed with the data available for Eupalinilide E.

Performance Comparison and Experimental Data

The expansion of HSPCs is a delicate balance between promoting self-renewal and preventing differentiation. Both Eupalinilide E and AhR antagonists have demonstrated the ability to expand the pool of primitive, undifferentiated HSPCs, though likely through different mechanisms. A key finding is that the effects of Eupalinilide E and AhR antagonists on HSPC expansion are additive, suggesting they act on distinct signaling pathways.[1]

ParameterEupalinilide EAhR Antagonists (e.g., StemRegenin 1 - SR1)Reference
Fold Expansion of CD34+ cells Data on specific fold-expansion is not readily available in the reviewed literature, but it is noted to promote HSPC expansion.Up to 50-fold increase in CD34+ cells.[2][3][4][1][2][3][4]
Fold Expansion of Engraftable HSCs Information not detailed in the reviewed literature.Up to 17-fold increase in cells capable of engrafting in immunodeficient mice.[2][4][5][2][4][5]
Mechanism of Action The precise mechanism in HSPCs is still under investigation, but it is known to inhibit erythropoiesis.[1] Some related compounds have shown LSD1 inhibitory activity in other cell types.[6]Antagonism of the Aryl Hydrocarbon Receptor (AhR) signaling pathway, preventing differentiation.[2][3][4][5][1][2][3][4][5][6]
Additive Effects Yes, the HSPC expansion effect is additive with AhR antagonists.[1]Yes, the effect is additive with Eupalinilide E.[1][1]
Source Natural product derived from the plant Eupatorium lindleyanum.[7]Synthetic small molecules (e.g., purine derivatives).[2][4][2][4][7]

Signaling Pathways

AhR Antagonist Signaling Pathway

AhR antagonists function by inhibiting the Aryl Hydrocarbon Receptor, a ligand-activated transcription factor. In its inactive state, AhR resides in the cytoplasm. Upon binding to a ligand (agonist), it translocates to the nucleus, dimerizes with ARNT (Aryl Hydrocarbon Receptor Nuclear Translocator), and binds to DNA response elements to initiate the transcription of genes that can promote HSPC differentiation. AhR antagonists block this process, thereby maintaining the cells in a primitive, self-renewing state.[8][9]

AhR_Pathway cluster_cytoplasm Cytoplasm AhR_inactive AhR (inactive) AhR_SR1 AhR-SR1 Complex SR1 AhR Antagonist (e.g., SR1) SR1->AhR_inactive Binds to Transcription_Blocked Transcription Blocked AhR_SR1->Transcription_Blocked Prevents Nuclear Translocation and ARNT binding Differentiation_Genes Differentiation Genes (e.g., CYP1B1, AHRR) HSPC_Expansion HSPC Expansion (Self-renewal) Transcription_Blocked->Differentiation_Genes

Caption: AhR Antagonist Signaling Pathway.
Proposed Eupalinilide E Signaling Pathway

The mechanism of action for Eupalinilide E in HSPCs is not as well-defined as that of AhR antagonists. It is known to promote the expansion of HSPCs while inhibiting the development of erythrocytes (erythropoiesis)[1]. This suggests an interference with lineage-specific differentiation pathways. While the direct molecular target is yet to be fully elucidated in this context, its distinct, additive effect with AhR antagonists points towards a separate mechanism.

Eupalinilide_E_Pathway cluster_differentiation Differentiation Pathways Eupalinilide_E Eupalinilide E Erythropoiesis Erythropoiesis Eupalinilide_E->Erythropoiesis Inhibits HSPC_Expansion HSPC Expansion (Self-renewal) Eupalinilide_E->HSPC_Expansion Promotes HSPC HSPC (CD34+) HSPC->Erythropoiesis Other_Lineages Other Lineages HSPC->Other_Lineages HSPC->HSPC_Expansion

Caption: Proposed Eupalinilide E Action on HSPCs.

Experimental Protocols

Detailed below are representative protocols for the ex vivo expansion and analysis of human HSPCs, which can be adapted for testing compounds like Eupalinilide E and AhR antagonists.

Isolation and Culture of CD34+ HSPCs

This protocol outlines the initial steps of isolating HSPCs and setting up the expansion culture.

Protocol_1 start Start: Human Cord Blood or Mobilized Peripheral Blood step1 1. Isolate Mononuclear Cells (MNCs) using density gradient centrifugation (e.g., Ficoll-Paque) start->step1 step2 2. Enrich for CD34+ cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) step1->step2 step3 3. Culture CD34+ cells in serum-free expansion medium supplemented with cytokines (e.g., SCF, TPO, Flt3-L) step2->step3 step4 4. Add test compounds: - Eupalinilide E (appropriate concentration) - AhR antagonist (e.g., SR1 at ~0.75 µM) - Combination of both - Vehicle control (e.g., DMSO) step3->step4 step5 5. Incubate at 37°C, 5% CO2 for 7-21 days step4->step5

Caption: HSPC Isolation and Culture Workflow.

Detailed Method:

  • Source Material: Obtain human umbilical cord blood (UCB) or mobilized peripheral blood (mPB) from consenting donors.

  • MNC Isolation: Dilute the blood sample with PBS. Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque). Centrifuge to separate the MNCs.

  • CD34+ Enrichment: Isolate CD34+ cells from the MNC fraction using commercially available CD34 MicroBead kits and MACS columns, or by using FACS with a fluorescently labeled anti-CD34 antibody.

  • Cell Culture: Plate the enriched CD34+ cells in a serum-free expansion medium (e.g., StemSpan™ SFEM) containing a cytokine cocktail (e.g., 100 ng/mL SCF, 100 ng/mL TPO, and 100 ng/mL Flt3-L).

  • Compound Addition: Add the experimental compounds (Eupalinilide E, AhR antagonist, or both) or a vehicle control to the cultures.

  • Incubation: Culture the cells for the desired period (typically 7 to 21 days), replenishing the medium and compounds as needed.

Analysis of HSPC Expansion

After the culture period, the expansion of HSPCs is quantified.

Flow Cytometry for CD34+ Cell Quantification:

  • Cell Harvest: Harvest a sample of cells from the expansion culture.

  • Staining: Stain the cells with fluorescently labeled antibodies against CD34 and a viability dye (to exclude dead cells). Other markers like CD38, CD45RA, and CD90 can be included to further characterize the HSPC population.

  • Data Acquisition: Analyze the stained cells using a flow cytometer.

  • Analysis: Quantify the percentage and absolute number of viable CD34+ cells. The fold expansion is calculated by dividing the final number of CD34+ cells by the initial number of CD34+ cells seeded.

Colony-Forming Unit (CFU) Assay:

This assay assesses the ability of expanded cells to differentiate into various hematopoietic lineages, confirming the presence of functional progenitors.

  • Cell Plating: Plate a low number of cells from the expansion culture into a methylcellulose-based medium containing a cocktail of cytokines that support the growth of different hematopoietic colonies (e.g., erythroid, granulocyte-macrophage).

  • Incubation: Incubate the plates for 12-14 days.

  • Colony Counting: Count the different types of colonies under a microscope. An increase in the number of CFUs per input cell indicates the expansion of hematopoietic progenitors.

In Vivo Engraftment Assay

The most stringent test for functional HSCs is their ability to engraft and reconstitute the hematopoietic system in an immunodeficient mouse model (e.g., NOD/SCID/IL2rg-/- or NSG mice).

  • Transplantation: Inject a defined number of cultured cells (or their equivalent based on starting cell numbers) intravenously into sublethally irradiated immunodeficient mice.

  • Engraftment Analysis: After 12-16 weeks, analyze the peripheral blood, bone marrow, and spleen of the mice for the presence of human hematopoietic cells (hCD45+) and their differentiation into various lineages (e.g., myeloid, B-lymphoid, T-lymphoid) using flow cytometry.

  • Evaluation: A higher percentage of human chimerism in mice transplanted with cells cultured with the expansion agent, compared to the control, indicates the expansion of long-term repopulating HSCs.[2]

This comparative guide provides a framework for understanding and evaluating Eupalinilide E and AhR antagonists as HSPC expansion agents. The additive nature of their effects makes them particularly interesting candidates for combination therapies to achieve maximal ex vivo expansion of HSPCs for clinical applications. Further research into the precise mechanism of Eupalinilide E will be crucial for its continued development.

References

Comparative Analysis of Eupalinilide B and Eupalinilide D in Laryngeal Cancer: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of current scientific literature reveals significant anti-cancer properties of Eupalinilide B in the context of laryngeal cancer. In contrast, there is a notable absence of published data on the effects of Eupalinilide D in any cancer type, precluding a direct comparative analysis. This guide, therefore, presents a detailed overview of the experimental findings for Eupalinilide B, offering valuable insights for researchers and drug development professionals in the field of oncology.

Eupalinilide B: A Potent Inhibitor of Laryngeal Cancer Cell Proliferation and Metastasis

Eupalinilide B, a natural sesquiterpene lactone, has demonstrated significant anti-tumor activity against various laryngeal cancer cell lines.[1][2] Its primary mechanism of action involves the selective and reversible inhibition of Lysine-Specific Demethylase 1 (LSD1), an enzyme overexpressed in many cancers, including laryngeal cancer, and known to play a crucial role in tumor cell proliferation, migration, and apoptosis.[1][2]

Quantitative Analysis of Anti-Proliferative Activity

The inhibitory effect of Eupalinilide B on the proliferation of laryngeal cancer cells has been quantified through IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro.

Cell LineCancer TypeIC50 Value (µM)
TU686Laryngeal Cancer6.73
TU212Laryngeal Cancer1.03
M4eLaryngeal Cancer3.12
AMC-HN-8Laryngeal Cancer2.13
Hep-2Laryngeal Cancer9.07
LCCLaryngeal Cancer4.20

Table 1: IC50 Values of Eupalinilide B in Laryngeal Cancer Cell Lines. [1][2]

Mechanism of Action: LSD1 Inhibition and EMT Reversal

Eupalinilide B functions as a novel inhibitor of LSD1.[1][2] By inhibiting LSD1, Eupalinilide B hinders key cellular processes that contribute to cancer progression. One of the significant downstream effects of LSD1 inhibition by Eupalinilide B is the suppression of the Epithelial-Mesenchymal Transition (EMT).[2] EMT is a process by which epithelial cells lose their cell-cell adhesion and gain migratory and invasive properties, becoming mesenchymal stem cells; it is a critical step in cancer metastasis.

Experimental data shows that Eupalinilide B treatment leads to an increase in the expression of E-cadherin (an epithelial marker) and a decrease in the expression of N-cadherin (a mesenchymal marker), effectively reversing the EMT phenotype.[2] This is further supported by wound healing and migration assays, where Eupalinilide B was found to significantly impede the migratory capabilities of laryngeal cancer cells.[2]

G cluster_0 Eupalinilide B Action cluster_1 Cellular Processes cluster_2 Outcome Eupalinilide B Eupalinilide B LSD1 LSD1 Eupalinilide B->LSD1 inhibits Proliferation Proliferation LSD1->Proliferation promotes EMT EMT LSD1->EMT promotes Tumor Growth Inhibition Tumor Growth Inhibition LSD1->Tumor Growth Inhibition leads to Metastasis Inhibition Metastasis Inhibition LSD1->Metastasis Inhibition

Fig. 1: Signaling pathway of Eupalinilide B in laryngeal cancer.

This compound: An Unexplored Frontier

Despite a thorough search of scientific databases and literature, no studies were found investigating the effects of this compound on laryngeal cancer or any other form of cancer. Its biological activities and potential therapeutic applications remain uncharacterized. This lack of data highlights a significant gap in the current understanding of the Eupalinilide family of compounds and underscores the need for future research to explore the potential of this compound as an anti-cancer agent.

Experimental Protocols

The following are summaries of the key experimental methodologies used in the study of Eupalinilide B in laryngeal cancer.

Cell Proliferation Assay (MTT Assay)
  • Cell Seeding: Laryngeal cancer cell lines (TU686, TU212, M4e, AMC-HN-8, Hep-2, and LCC) were seeded in 96-well plates.

  • Treatment: Cells were treated with varying concentrations of Eupalinilide B for a specified duration.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated.

  • Formazan Solubilization: The resulting formazan crystals were dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance was measured at a specific wavelength using a microplate reader to determine cell viability.

G Start Start Seed_Cells Seed Laryngeal Cancer Cells Start->Seed_Cells Treat Treat with Eupalinilide B Seed_Cells->Treat Add_MTT Add MTT Reagent Treat->Add_MTT Incubate Incubate Add_MTT->Incubate Dissolve Dissolve Formazan Crystals Incubate->Dissolve Measure Measure Absorbance Dissolve->Measure End End Measure->End

Fig. 2: Workflow for the MTT Assay.
Wound Healing Assay

  • Cell Seeding: Laryngeal cancer cells (e.g., TU212) were grown to confluence in a multi-well plate.

  • Scratch Creation: A sterile pipette tip was used to create a uniform "scratch" or wound in the cell monolayer.

  • Treatment: The cells were washed to remove debris and then treated with Eupalinilide B or a control.

  • Image Acquisition: Images of the wound were captured at different time points (e.g., 0 and 48 hours).

  • Analysis: The rate of wound closure was measured to assess cell migration.

Western Blot Analysis
  • Cell Lysis: Laryngeal cancer cells were treated with Eupalinilide B and then lysed to extract total protein.

  • Protein Quantification: The concentration of the extracted protein was determined.

  • SDS-PAGE: Equal amounts of protein were separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins were transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane was incubated with primary antibodies specific to the proteins of interest (e.g., E-cadherin, N-cadherin) and then with secondary antibodies conjugated to an enzyme.

  • Detection: The protein bands were visualized using a chemiluminescent substrate and an imaging system.

Conclusion

The available evidence strongly supports Eupalinilide B as a promising candidate for further investigation as a therapeutic agent for laryngeal cancer. Its ability to inhibit LSD1 and subsequently suppress cell proliferation and EMT provides a solid foundation for its anti-cancer effects. In stark contrast, the complete absence of data on this compound represents a critical knowledge gap. Future research should prioritize the investigation of this compound to determine if it shares the anti-cancer properties of its analogue and to enable a comprehensive comparative analysis. Such studies would be invaluable in expanding the potential therapeutic arsenal against laryngeal cancer.

References

Validating the Critical Role of the Lactone Ring in Eupalinilide D's Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Eupalinilide D, a member of the guaianolide class of sesquiterpene lactones, has garnered significant interest for its potent biological activities, including cytotoxicity against cancer cell lines and the expansion of hematopoietic stem and progenitor cells (HSPCs). A key structural feature of this compound and its analogues, such as the more extensively studied Eupalinilide E, is the α-methylene-γ-lactone ring. This reactive functional group is widely considered to be crucial for the therapeutic effects of this class of compounds. This guide provides a comparative analysis of this compound's activity with hypothetical analogues where the lactone ring is modified, supported by generalized data from related compounds and detailed experimental protocols to facilitate further research in this area.

The Lactone Ring: A Presumed Driver of Activity

The α-methylene-γ-lactone moiety is a common feature in many biologically active sesquiterpene lactones.[1][2][3] This group contains a reactive exocyclic double bond conjugated to a carbonyl group, making it susceptible to Michael addition by nucleophiles, such as the thiol groups of cysteine residues in proteins.[1] This covalent modification of key cellular proteins is believed to be a primary mechanism of action for the cytotoxic and other biological effects of these compounds.

While direct comparative studies on this compound and its open-ring analogues are not yet available in the published literature, the critical nature of the α-methylene-γ-lactone has been demonstrated for other guaianolides. For instance, reduction of the α-methylene group to a methyl substituent in a series of guaianolide analogues resulted in a complete loss of inhibitory activity against the NF-κB signaling pathway.[4] This strongly suggests that the ability of the lactone ring to act as a Michael acceptor is essential for its biological function.

Comparative Biological Activity Data

To illustrate the anticipated importance of the lactone ring, the following table summarizes the known activity of Eupalinilide E and the expected activity of a hypothetical open-ring analogue of this compound.

CompoundStructureCytotoxicity (IC50, A549 Cells)Hematopoietic Stem Cell Expansion
Eupalinilide E Intact α-methylene-γ-lactone~28 nM[5]Promotes expansion[6]
Hypothetical Open-Ring this compound Analogue Hydrolyzed lactone ring (carboxylic acid and alcohol)Significantly Reduced or AbolishedLikely Inactive

Data for Eupalinilide E is from published studies. Data for the hypothetical open-ring analogue is an educated prediction based on structure-activity relationships of other sesquiterpene lactones.

Experimental Plan for Validating the Lactone Ring's Role

To definitively establish the role of the lactone ring in this compound's activity, a direct comparison with an analogue lacking this functional group is necessary. The following experimental workflow outlines the key steps for this validation.

G cluster_0 Synthesis cluster_1 Biological Evaluation cluster_2 Data Analysis cluster_3 Conclusion Eupalinilide_D This compound Analogue_Synthesis Synthesize Open-Ring Analogue Eupalinilide_D->Analogue_Synthesis Base Hydrolysis Cytotoxicity_Assay Cytotoxicity Assay (MTT) Eupalinilide_D->Cytotoxicity_Assay HSPC_Expansion_Assay HSPC Expansion Assay (Flow Cytometry) Eupalinilide_D->HSPC_Expansion_Assay Analogue_Synthesis->Cytotoxicity_Assay Analogue_Synthesis->HSPC_Expansion_Assay Compare_IC50 Compare IC50 Values Cytotoxicity_Assay->Compare_IC50 Compare_Expansion Compare % CD34+ Cells HSPC_Expansion_Assay->Compare_Expansion Validate_Role Validate Role of Lactone Ring Compare_IC50->Validate_Role Compare_Expansion->Validate_Role

Caption: Experimental workflow for validating the lactone ring's role in this compound's activity.

Detailed Experimental Protocols

Synthesis of an Open-Ring this compound Analogue

The α-methylene-γ-lactone ring of this compound can be opened via base-catalyzed hydrolysis to yield a carboxylic acid and a secondary alcohol.

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound in a 3:1 mixture of THF and water.

  • Add an excess of LiOH to the solution.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the open-ring analogue.

  • Confirm the structure of the product using NMR and mass spectrometry.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Human lung carcinoma cell line (A549)

  • DMEM/F-12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound and the open-ring analogue (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed A549 cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with serial dilutions of this compound and the open-ring analogue for 72 hours. Include a vehicle control (DMSO).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7][8][9]

  • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.[7][9]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 values (the concentration that inhibits 50% of cell growth) for both compounds.

Hematopoietic Stem and Progenitor Cell (HSPC) Expansion Assay

This assay quantifies the expansion of HSPCs in culture using flow cytometry.

Materials:

  • Human CD34+ HSPCs (from cord blood or bone marrow)

  • StemSpan™ SFEM II medium supplemented with StemSpan™ CD34+ Expansion Supplement

  • This compound and the open-ring analogue (dissolved in DMSO)

  • Fluorescently labeled antibodies against human CD34 and CD45

  • Flow cytometer

Procedure:

  • Thaw cryopreserved human CD34+ HSPCs and culture them in StemSpan™ medium.

  • Plate the cells at a density of 1 x 10⁴ cells/well in a 96-well plate.

  • Treat the cells with this compound or the open-ring analogue at a predetermined concentration (e.g., 1 µM). Include a vehicle control.

  • Culture the cells for 7 days at 37°C and 5% CO₂.

  • Harvest the cells and stain them with fluorescently labeled anti-CD34 and anti-CD45 antibodies.

  • Analyze the cell populations using a flow cytometer to determine the percentage and absolute number of CD34+CD45+ cells.[6][10]

  • Compare the expansion of the CD34+ population in the treated groups to the control group.

Predicted Signaling Pathway Involvement

While the precise signaling pathways modulated by this compound are still under investigation, studies on related compounds and the known mechanism of α-methylene-γ-lactones suggest potential targets. The alkylating nature of the lactone ring points towards the modification of key regulatory proteins. A plausible signaling pathway affected by this compound is the NF-κB pathway, which is a known target for many sesquiterpene lactones.

G Eupalinilide_D This compound (with Lactone Ring) IKK IKK Complex Eupalinilide_D->IKK Inhibition (Alkylation) IkappaB IκBα IKK->IkappaB Phosphorylation NFkappaB NF-κB (p50/p65) IkappaB->NFkappaB Nucleus Nucleus NFkappaB->Nucleus Translocation Gene_Expression Gene Expression (Inflammation, Proliferation)

Caption: Putative signaling pathway inhibited by this compound.

By covalently modifying a component of the IKK complex, this compound could prevent the phosphorylation and subsequent degradation of IκBα. This would sequester the NF-κB dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of target genes involved in inflammation and cell proliferation. Validation of this proposed pathway would require further experiments, such as Western blotting for phosphorylated IκBα and reporter gene assays for NF-κB activity.

References

Eupalinilide D and its Potential in Overcoming Chemotherapy Resistance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of chemoresistance is a significant hurdle in cancer therapy. Tumor cells can develop mechanisms to evade the cytotoxic effects of conventional chemotherapeutic agents, leading to treatment failure. Natural products have long been a source of novel anticancer compounds with the potential to overcome these resistance mechanisms. Eupalinilide D, a sesquiterpene lactone, belongs to a class of compounds that have demonstrated promising activity in various cancer models, including those resistant to standard drugs. This guide provides a comparative overview of the potential of this compound and related compounds in chemoresistant cells, supported by experimental data and detailed protocols.

Overcoming Drug Resistance: A Look at Eupalinilide J and Other Sesquiterpene Lactones

While direct cross-resistance studies on this compound are not yet available in the public domain, research on structurally similar sesquiterpene lactones, such as Eupalinilide J, Costunolide, and Parthenolide, provides valuable insights into their potential to circumvent chemoresistance. These compounds often exhibit cytotoxicity in multidrug-resistant (MDR) cancer cells, suggesting they may not be substrates for common efflux pumps like P-glycoprotein (P-gp), a key player in MDR.

Comparative Cytotoxicity in Chemoresistant Cancer Cell Lines

The following tables summarize the cytotoxic activity (IC50 values) of various sesquiterpene lactones in both drug-sensitive and drug-resistant cancer cell lines. A lower IC50 value indicates greater potency.

CompoundCancer Cell LineChemotherapy ResistanceIC50 (µM)Reference
Eupalinilide J MDA-MB-231 (TNBC)-3.74 ± 0.58[1]
MDA-MB-468 (TNBC)-4.30 ± 0.39[1]
Costunolide K562/ADR (CML)Doxorubicin10.86 ± 0.99[2]
Neoambrosin CCRF-CEM (Leukemia)-Not specified[3]
CEM/ADR5000 (Leukemia)DoxorubicinNot specified (Degree of resistance: 1.07)[3]
Damsin CCRF-CEM (Leukemia)-Not specified[3]
CEM/ADR5000 (Leukemia)DoxorubicinNot specified (Degree of resistance: 1.0)[3]
Parthenolide SGC7901 (Gastric Cancer)-Not specified[4]
SGC7901/DDP (Gastric Cancer)CisplatinNot specified (Sensitizes to cisplatin)[4]
SGC7901/ADR (Gastric Cancer)AdriamycinNot specified (Sensitizes to adriamycin)[4]

Table 1: Cytotoxicity of Sesquiterpene Lactones in Chemoresistant Cancer Cells. TNBC: Triple-Negative Breast Cancer; CML: Chronic Myeloid Leukemia. The degree of resistance indicates the fold-change in IC50 of the resistant line compared to the sensitive parent line. A value close to 1 suggests a lack of cross-resistance.

Key Signaling Pathways Targeted by Eupalinilides and Related Compounds in Chemoresistant Cells

Sesquiterpene lactones often overcome chemoresistance by modulating critical signaling pathways that are frequently dysregulated in cancer and contribute to drug resistance. The three primary pathways implicated are NF-κB, STAT3, and PI3K/Akt.

The NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation, immunity, cell proliferation, and apoptosis. Its constitutive activation is a hallmark of many cancers and is associated with resistance to chemotherapy. Parthenolide is a well-studied sesquiterpene lactone that inhibits NF-κB signaling, thereby sensitizing cancer cells to chemotherapeutic agents.

STAT3_Pathway cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus Cytokine Cytokines (e.g., IL-6) Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization Eupalinilide_J Eupalinilide J Eupalinilide_J->pSTAT3 Inhibition of Phosphorylation DNA DNA pSTAT3_dimer->DNA Translocation & Binding Genes Pro-survival & Resistance Genes (e.g., Bcl-xL, Cyclin D1) DNA->Genes Transcription PI3K_Akt_Pathway cluster_extracellular cluster_membrane cluster_cytoplasm cluster_downstream GrowthFactor Growth Factors RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 Akt Akt PIP3->Akt Recruitment & Activation pAkt p-Akt mTOR mTOR pAkt->mTOR Activation Effects Cell Survival, Proliferation, & Resistance mTOR->Effects Costunolide Costunolide Costunolide->pAkt Inhibition of Phosphorylation Chemoresistant_Workflow start Parental Sensitive Cell Line ic50 Determine IC50 of Doxorubicin via MTT Assay start->ic50 culture Culture cells with stepwise increasing concentrations of Doxorubicin (starting below IC50) ic50->culture passage Subculture surviving cells culture->passage repeat Repeat exposure and subculturing for several months passage->repeat repeat->culture verify Verify resistance by re-evaluating IC50 and assessing MDR protein expression (e.g., P-gp via Western Blot) repeat->verify end Established Chemoresistant Cell Line verify->end

References

A Comparative Guide to Therapies Targeting the PML-RARα Pathway in Acute Promyelocytic Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the two principal therapeutic agents, All-trans retinoic acid (ATRA) and Arsenic Trioxide (ATO), that target the pathogenic PML-retinoic acid receptor alpha (PML-RARα) oncoprotein in Acute Promyelocytic Leukemia (APL). While the initial focus of this report was to include Eupalinilide D, a thorough review of the scientific literature revealed no substantive data on its effects on the PML-RARα pathway. Therefore, this guide will focus on the well-established and clinically pivotal drugs, ATRA and ATO, for which a wealth of experimental and clinical data exists.

Introduction to the PML-RARα Pathway in APL

Acute Promyelocytic Leukemia is a distinct subtype of acute myeloid leukemia (AML) characterized by a specific chromosomal translocation, t(15;17). This translocation results in the fusion of the Promyelocytic Leukemia (PML) gene on chromosome 15 with the retinoic acid receptor alpha (RARα) gene on chromosome 17, creating the oncogenic fusion protein PML-RARα.[1][2]

The PML-RARα fusion protein acts as a transcriptional repressor, blocking the normal differentiation of myeloid progenitor cells at the promyelocyte stage.[3][4] It does this by forming homodimers and heterodimers with Retinoid X Receptor (RXR), which then bind to retinoic acid response elements (RAREs) in the DNA with high affinity. These complexes recruit co-repressors and histone deacetylases, leading to a condensed chromatin state and transcriptional silencing of genes essential for myeloid differentiation.[4] Furthermore, the fusion protein disrupts the normal function of PML nuclear bodies (PML-NBs), which are cellular structures involved in tumor suppression, apoptosis, and DNA repair.[1][5]

Therapeutic Agents and their Mechanism of Action

The standard of care for APL involves a targeted therapeutic approach with ATRA and ATO. These agents directly affect the stability and function of the PML-RARα oncoprotein, leading to the differentiation or apoptosis of leukemic cells.[6][7]

All-trans Retinoic Acid (ATRA)

ATRA, a derivative of vitamin A, acts as a differentiation-inducing agent. At pharmacological concentrations, ATRA binds to the RARα portion of the fusion protein. This binding induces a conformational change that leads to the dissociation of co-repressors and the recruitment of co-activators.[4][6] This, in turn, reactivates the transcription of target genes, leading to the terminal differentiation of the leukemic promyelocytes into mature granulocytes.[5] Additionally, ATRA treatment leads to the proteasome-dependent degradation of the PML-RARα oncoprotein.[8]

Arsenic Trioxide (ATO)

Arsenic trioxide has a dual, dose-dependent effect on APL cells. At low concentrations (0.1-0.5 µM), it induces partial differentiation, while at higher concentrations (0.5-2.0 µM), it triggers apoptosis.[9] ATO's primary mechanism involves binding to the PML moiety of the PML-RARα fusion protein. This interaction promotes the SUMOylation and subsequent ubiquitination of the oncoprotein, targeting it for degradation by the proteasome.[10][11] This degradation of PML-RARα is crucial for the restoration of normal PML-NBs and the induction of apoptosis.[6]

Comparative Efficacy: ATRA vs. ATO

Both ATRA and ATO are highly effective in treating APL, with clinical trials demonstrating high rates of complete remission.[6] The combination of ATRA and ATO has been shown to be superior to ATRA combined with chemotherapy, particularly in low-to-intermediate risk APL patients, leading to higher event-free survival and overall survival rates.[12]

Parameter ATRA Arsenic Trioxide (ATO)
Primary Mechanism Induces differentiationInduces apoptosis (high dose) and partial differentiation (low dose)
Molecular Target RARα portion of PML-RARαPML portion of PML-RARα
Effect on PML-RARα Induces degradation via proteasomeInduces degradation via SUMOylation and ubiquitination
Clinical Efficacy (as monotherapy) High rates of complete remissionHigh rates of complete remission, especially in relapsed APL
Combination Therapy Standard of care with ATO or chemotherapyStandard of care with ATRA

Experimental Protocols

Western Blot for PML-RARα Degradation

Objective: To assess the degradation of the PML-RARα protein in APL cells following treatment with ATRA or ATO.

Methodology:

  • Cell Culture: Culture APL-derived NB4 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum.

  • Treatment: Treat the cells with either ATRA (e.g., 1 µM) or ATO (e.g., 1 µM) for various time points (e.g., 0, 6, 12, 24, 48 hours).

  • Protein Extraction: Harvest the cells and lyse them in RIPA buffer containing protease inhibitors to extract total protein.

  • Quantification: Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 30 µg) on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST and then incubate with a primary antibody specific for the RARα portion of the PML-RARα fusion protein.

  • Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Use a loading control, such as β-actin, to normalize the protein levels and quantify the degradation of PML-RARα over time.

Cell Differentiation Assay (NBT Reduction)

Objective: To evaluate the induction of myeloid differentiation in APL cells after treatment.

Methodology:

  • Cell Culture and Treatment: Culture and treat NB4 cells with ATRA or low-dose ATO as described above for a period sufficient to induce differentiation (e.g., 72-96 hours).

  • NBT Staining: Harvest the cells and resuspend them in phosphate-buffered saline (PBS). Add Nitroblue Tetrazolium (NBT) solution (1 mg/mL) and phorbol 12-myristate 13-acetate (PMA) (200 ng/mL) to the cell suspension.

  • Incubation: Incubate the cells at 37°C for 25 minutes.

  • Microscopy: Place a drop of the cell suspension on a microscope slide and examine under a light microscope.

  • Analysis: Differentiated cells will reduce the yellow NBT to a dark blue formazan precipitate. Count the percentage of NBT-positive cells (blue cells) in at least 200 cells per sample.

Visualizing the Pathways

PML-RARα Pathogenesis in APL

PML_RARa_Pathogenesis cluster_translocation Chromosomal Translocation t(15;17) PML PML Gene (Chr 15) PML_RARa_Fusion PML-RARα Fusion Gene PML->PML_RARa_Fusion RARa RARα Gene (Chr 17) RARa->PML_RARa_Fusion PML_RARa_Protein PML-RARα Oncoprotein PML_RARa_Fusion->PML_RARa_Protein Dimerization Dimerization PML_RARa_Protein->Dimerization PML_NB_Disruption Disruption of PML Nuclear Bodies PML_RARa_Protein->PML_NB_Disruption RXR RXR RXR->Dimerization RARE Retinoic Acid Response Element (RARE) Dimerization->RARE Binds to CoR_HDAC Co-repressors (NCoR/SMRT) & Histone Deacetylases (HDACs) RARE->CoR_HDAC Recruits Chromatin Condensed Chromatin CoR_HDAC->Chromatin Leads to Transcription_Block Transcriptional Repression Chromatin->Transcription_Block Differentiation_Block Block in Myeloid Differentiation Transcription_Block->Differentiation_Block Leukemia Acute Promyelocytic Leukemia Differentiation_Block->Leukemia PML_NB_Disruption->Leukemia

Caption: Pathogenesis of APL driven by the PML-RARα oncoprotein.

Therapeutic Intervention with ATRA and ATO

Therapeutic_Intervention cluster_atra ATRA Pathway cluster_ato ATO Pathway ATRA All-trans Retinoic Acid (ATRA) RARa_moiety Binds to RARα moiety ATRA->RARa_moiety CoR_Release Release of Co-repressors RARa_moiety->CoR_Release ATRA_Degradation PML-RARα Degradation (Proteasome) RARa_moiety->ATRA_Degradation PML_RARa_Protein PML-RARα Oncoprotein RARa_moiety->PML_RARa_Protein CoA_Recruitment Recruitment of Co-activators CoR_Release->CoA_Recruitment Differentiation Terminal Differentiation CoA_Recruitment->Differentiation Remission Clinical Remission Differentiation->Remission ATO Arsenic Trioxide (ATO) PML_moiety Binds to PML moiety ATO->PML_moiety SUMO_Ubiquitin SUMOylation & Ubiquitination PML_moiety->SUMO_Ubiquitin PML_moiety->PML_RARa_Protein ATO_Degradation PML-RARα Degradation (Proteasome) SUMO_Ubiquitin->ATO_Degradation PML_NB_Restoration Restoration of PML-NBs ATO_Degradation->PML_NB_Restoration Apoptosis Apoptosis PML_NB_Restoration->Apoptosis Apoptosis->Remission

Caption: Mechanisms of action of ATRA and ATO on PML-RARα.

Experimental Workflow for Comparing Drug Efficacy

Experimental_Workflow cluster_assays Cellular and Molecular Assays APL_Cells APL Cell Line (NB4) Treatment Treatment (ATRA or ATO) APL_Cells->Treatment Western_Blot Western Blot for PML-RARα Degradation Treatment->Western_Blot NBT_Assay NBT Assay for Differentiation Treatment->NBT_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis_Assay Data_Analysis Data Analysis and Comparison Western_Blot->Data_Analysis NBT_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis

Caption: Workflow for in vitro comparison of APL therapeutics.

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.